molecular formula C12H19NO B1591707 (2S)-2-amino-2-(4-tert-butylphenyl)ethanol CAS No. 191109-50-9

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Katalognummer: B1591707
CAS-Nummer: 191109-50-9
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: TXUFIGBVDCUITR-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUFIGBVDCUITR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584795
Record name (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191109-50-9
Record name (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 191109-50-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block and chiral auxiliary in asymmetric synthesis.[1] A thorough understanding of its physical properties is paramount for its effective application in research, process development, and quality control. This guide provides a comprehensive overview of the key physical and structural characteristics of this compound, supported by detailed methodologies for their determination. We delve into its structural identity, thermal properties, chiroptical behavior, and spectroscopic profile, offering both established data and field-proven protocols for validation. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important chiral intermediate.

Introduction and Molecular Identity

This compound belongs to the class of 2-amino-2-phenylethanol derivatives, which are widely recognized for their utility in asymmetric catalysis and as precursors to biologically active molecules.[1] The defining features of this molecule are the stereogenic center at the carbon bearing the amino group (C2), the bulky tert-butyl group on the phenyl ring, and the primary alcohol moiety. The tert-butyl group, in particular, can impart significant steric influence in synthetic applications, while the amino and alcohol groups provide key sites for hydrogen bonding and further chemical modification.

The "(2S)" designation defines the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules, and the "(+)" notation, where present, indicates its dextrorotatory effect on plane-polarized light.[2] Establishing and confirming these identifiers is the first critical step in any research or development workflow.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented below. This data forms the basis for all subsequent analytical and experimental work.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms (S)-(+)-2-amino-2-(4-tert-butylphenyl)ethanol[1]
CAS Number 191109-50-9[2]
Molecular Formula C₁₂H₁₉NO[2]
Molecular Weight 193.29 g/mol [2]
Appearance White to off-white solidN/A

Thermal and Bulk Properties

The thermal behavior and bulk properties of a compound are critical for handling, storage, and reaction setup. For this compound, these properties are characteristic of a small, crystalline organic solid.

Melting Point

The melting point is a robust indicator of purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.

PropertyValueNotes
Melting Point 115-119 °CReported range.
Predicted Boiling Point 325.6 ± 27.0 °CComputationally predicted.
Predicted Density 1.012 ± 0.06 g/cm³Computationally predicted.
Predicted pKa 12.58 ± 0.10Refers to the protonated amine.
Experimental Protocol: Melting Point Determination

Causality: The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar digital device) is based on its high accuracy, small sample requirement, and ability to control heating rates precisely. A slow heating rate (~1-2 °C/minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A preliminary, faster run is recommended to quickly identify an approximate range, saving time.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder.

  • Loading: The capillary is tapped gently on a hard surface, or the sample is vibrated down to the sealed end, to create a densely packed column of 2-3 mm in height.

  • Initial Determination (Rapid Scan): The capillary is placed in the heating block. The temperature is increased at a rapid rate (e.g., 10-15 °C/minute) to find the approximate melting range.

  • Accurate Determination (Slow Scan): The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh capillary is loaded. The temperature is raised quickly to within 15-20 °C of the expected melt, then the heating rate is reduced to 1-2 °C/minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Chiroptical Properties: Optical Rotation

As a chiral molecule, the most defining physical property of this compound is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming the enantiomeric identity and purity of the sample.

Understanding Specific Rotation

The measured optical rotation (α) is dependent on several factors, including concentration, path length, temperature, and the wavelength of light used. To create a standardized value, the specific rotation ([α]) is calculated. While specific experimental values for this compound are not widely published in readily available databases, the "(+)" designation in its synonym indicates it is dextrorotatory.

Workflow for Determining Specific Rotation:

G cluster_prep Sample Preparation cluster_measure Polarimeter Measurement cluster_calc Calculation prep Prepare solution of known concentration (c) in a suitable solvent (e.g., Ethanol) zero Calibrate polarimeter to 0° using the solvent blank prep->zero Load into cell (path length l) blank Prepare a 'blank' sample of the pure solvent blank->zero measure Measure observed rotation (α) of the sample solution zero->measure formula Calculate Specific Rotation: [α] = α / (l * c) measure->formula α, l, c report Report [α] with Temperature (T) and Wavelength (D for Sodium D-line) formula->report

Caption: Workflow for specific rotation determination.

Experimental Protocol: Polarimetry

Causality: The selection of solvent is critical; it must fully dissolve the sample without reacting with it and should be achiral. Ethanol or methanol are common choices for amino alcohols. The concentration must be carefully prepared for the calculation to be accurate. The standard wavelength used is the sodium D-line (589 nm) as it is historically and widely adopted, ensuring comparability of data.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask. Calculate the concentration (c) in g/mL.

  • Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Fill the sample cell (of known path length, l, in decimeters) with the pure solvent. Place the cell in the polarimeter and zero the reading.

  • Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path.

  • Record Rotation: Place the cell in the instrument and record the observed rotation (α) in degrees.

  • Calculation: Use Biot's Law to calculate the specific rotation: [α]TD = α / (l × c) Where T is the temperature in °C and D refers to the sodium D-line.

Solubility Profile

Expected Solubility
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the -OH and -NH₂ groups.
Polar Aprotic DMSO, DMFModerate to HighDipole-dipole interactions.
Chlorinated DichloromethaneModerateCan solvate the organic backbone.
Ethers THF, Diethyl EtherLow to ModerateLess effective at solvating the polar functional groups.
Aqueous WaterLowThe large hydrophobic moiety dominates. Solubility may increase at low pH due to protonation of the amine to form a more soluble salt.
Nonpolar Hexane, TolueneVery LowLack of favorable intermolecular interactions.
Experimental Protocol: Qualitative Solubility Determination

Causality: This protocol provides a rapid, systematic way to estimate solubility, which is essential for selecting solvents for reactions, extractions, and chromatography. It relies on visual inspection to classify solubility into practical categories.

Methodology:

  • Setup: Arrange a series of labeled test tubes, each containing a different solvent from the classes above.

  • Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a set volume of solvent (e.g., 1 mL) in each tube.

  • Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Heating (Optional): Gently warm the tubes containing undissolved solid to observe the effect of temperature on solubility, which is crucial for recrystallization solvent selection.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unequivocal fingerprint of the molecular structure. While a public repository of spectra for this specific compound is not available, this section outlines the expected spectral features based on its structure and data from analogous compounds. These protocols are essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen environments.

  • Expected Chemical Shifts (δ, ppm):

    • ~7.2-7.4: Aromatic protons (AA'BB' system for the 1,4-disubstituted ring).

    • ~3.5-4.0: Methylene protons (-CH₂OH), likely diastereotopic.

    • ~3.8-4.2: Methine proton (-CH(N)-), a triplet or doublet of doublets.

    • ~1.5-2.5: Broad singlets for -NH₂ and -OH protons (exchangeable with D₂O).

    • ~1.3: Sharp singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR will show a distinct signal for each unique carbon atom.

  • Expected Chemical Shifts (δ, ppm):

    • ~140-150: Quaternary aromatic carbons (C-ipso and C-para).

    • ~125-130: CH aromatic carbons.

    • ~60-70: Methylene carbon (-CH₂OH).

    • ~55-65: Methine carbon (-CH(N)-).

    • ~34: Quaternary carbon of the tert-butyl group.

    • ~31: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The presence of O-H and N-H stretching vibrations is a primary diagnostic feature.

  • Expected Absorption Bands (cm⁻¹):

    • 3200-3500 (broad): Overlapping O-H and N-H stretching vibrations, characteristic of hydrogen bonding.

    • 3000-3100: Aromatic C-H stretching.

    • 2850-2960: Aliphatic C-H stretching (from tert-butyl and backbone).

    • ~1600, ~1500: Aromatic C=C ring stretching.

    • ~1050-1150: C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Causality: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common hard ionization technique that will produce characteristic fragments.

  • Expected Fragments (m/z):

    • 193: Molecular ion [M]⁺.

    • 178: Loss of the methyl group from the tert-butyl [M-15]⁺.

    • 162: Loss of the -CH₂OH group [M-31]⁺.

    • [M-57]⁺: Loss of the tert-butyl group.

X-ray Crystallography

A definitive three-dimensional structure is obtained via single-crystal X-ray diffraction. While no public crystal structure for this compound exists, analysis of related structures, such as racemic cis-2-amino-1,2-diphenylethanol, reveals key expected interactions.[3]

  • Hypothesized Structural Features:

    • Hydrogen Bonding: The crystal packing would likely be dominated by intermolecular O-H···N hydrogen bonds, linking the alcohol and amine functionalities of adjacent molecules.

    • Molecular Packing: The bulky tert-butyl groups would play a significant role in the crystal packing, likely leading to steric-driven arrangements and potentially C-H···π interactions with the phenyl rings of neighboring molecules.

Logical Relationship of Physical Properties:

G Structure Molecular Structure (C₁₂H₁₉NO) Chirality Chirality (S-config) Structure->Chirality FuncGroups Functional Groups (-OH, -NH₂, t-Bu) Structure->FuncGroups Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra OptRotation Optical Rotation (+) Chirality->OptRotation determines FuncGroups->Spectra defines Thermal Melting Point (115-119 °C) FuncGroups->Thermal influences Solubility Solubility Profile FuncGroups->Solubility governs Crystal Crystal Packing (H-Bonding) Thermal->Crystal related to Solubility->Crystal depends on

Caption: Interrelation of molecular and physical properties.

Conclusion

This compound is a well-defined chiral solid with physical properties governed by its stereochemistry and key functional groups. Its identity and purity are best confirmed through a combination of thermal analysis (melting point), chiroptical measurement (polarimetry), and a full suite of spectroscopic techniques (NMR, IR, MS). While some experimental data points like specific rotation and detailed solubility are not widely cataloged, the standardized protocols provided in this guide offer a robust framework for their determination in any research or industrial setting. A comprehensive characterization, following these methodologies, will ensure the quality and suitability of this compound for its intended applications in advanced asymmetric synthesis.

References

Spectroscopic Characterization of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amino alcohol, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This compound is of interest in pharmaceutical research and asymmetric synthesis, making its unambiguous identification and purity assessment crucial.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, contains several key features that give rise to a distinct spectroscopic fingerprint: a chiral center, a para-substituted aromatic ring, a primary amine, a primary alcohol, and a tert-butyl group. Each of these functional groups will be interrogated using a suite of spectroscopic techniques to confirm the molecule's identity and stereochemistry.

Figure 1: Chemical structure of this compound.

A logical workflow for the spectroscopic analysis is essential for a comprehensive characterization of the molecule.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For chiral molecules like this compound, NMR can also provide insights into the stereochemical environment.[3]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons (OH and NH₂), allowing for their observation.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer.[2] The spectral width should be set to cover a range of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should typically be 0-220 ppm. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d, J ≈ 8.4 Hz2HAr-H (ortho to C-H(N))
~7.25d, J ≈ 8.4 Hz2HAr-H (ortho to t-Bu)
~4.8-5.0br s1HOH
~3.8-4.0m1HCH (N)
~3.4-3.6m2HCH₂ OH
~1.7-1.9br s2HNH₂
1.28s9HC(CH₃ )₃

Interpretation:

  • The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • The methine proton attached to the chiral center (CH-N) will likely appear as a multiplet due to coupling with the adjacent methylene protons.

  • The diastereotopic protons of the methylene group (CH₂OH) are expected to be non-equivalent and may appear as a complex multiplet.

  • The tert-butyl group will give a sharp singlet integrating to nine protons.

  • The labile protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.

Chemical Shift (δ) ppmAssignment
~150Ar-C (ipso to t-Bu)
~140Ar-C (ipso to C-H(N))
~126Ar-C (ortho to t-Bu)
~125Ar-C (ortho to C-H(N))
~65C H₂OH
~58C H(N)
~34C (CH₃)₃
~31C(C H₃)₃

Interpretation:

  • The spectrum is expected to show eight distinct carbon signals.

  • The two quaternary aromatic carbons will appear downfield, with the carbon attached to the tert-butyl group being the most deshielded.

  • The two sets of protonated aromatic carbons will have similar chemical shifts.

  • The carbon bearing the hydroxyl group (CH₂OH) and the chiral carbon (CH-N) will resonate in the 55-70 ppm range.

  • The quaternary carbon of the tert-butyl group will be around 34 ppm, while the methyl carbons will appear further upfield at approximately 31 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Ensure the diamond crystal of the ATR accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3350-3250 (two bands)N-H stretchPrimary Amine
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (t-Bu, CH, CH₂)
~1610, ~1500C=C stretchAromatic Ring
1650-1580N-H bendPrimary Amine
~1100C-O stretchPrimary Alcohol
~1200C-N stretchAmine

Interpretation:

  • A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the alcohol, likely broadened by hydrogen bonding.

  • The presence of two distinct bands in the 3350-3250 cm⁻¹ region is a hallmark of the symmetric and asymmetric N-H stretching of a primary amine.

  • Strong absorptions in the 2960-2850 cm⁻¹ range will confirm the presence of aliphatic C-H bonds.

  • Aromatic C=C stretching bands will be observed around 1610 and 1500 cm⁻¹.

  • The C-O and C-N stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol .[4]

m/zProposed Fragment
193[M]⁺ (Molecular Ion)
178[M - NH₂]⁺
162[M - CH₂OH]⁺
135[C₁₀H₁₃]⁺ (loss of CH₂CH₂NH₂OH)
57[C₄H₉]⁺ (tert-butyl cation)

Interpretation:

  • The molecular ion peak [M]⁺ should be observed at m/z 193.

  • A prominent peak at m/z 162, corresponding to the loss of the CH₂OH group (31 amu), is expected due to cleavage alpha to the amino group.

  • Another significant fragmentation pathway would be the loss of the amino group, giving a fragment at m/z 178.

  • The base peak could potentially be the tert-butyl cation at m/z 57 or the fragment at m/z 135 resulting from benzylic cleavage.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and purity confirmation of this compound. The predicted data serves as a valuable reference for researchers working with this and related chiral amino alcohols. It is imperative to correlate the data from all spectroscopic techniques to achieve an unambiguous characterization of the molecule.

References

An In-depth Technical Guide to the Synthesis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a valuable chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various chiral drugs and as a chiral auxiliary.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on a robust and scalable stereoselective methodology. We will delve into the synthesis of the key precursor, 2-amino-1-(4-tert-butylphenyl)ethanone, followed by its highly enantioselective reduction using the Corey-Bakshi-Shibata (CBS) catalyst system. Furthermore, alternative synthetic strategies, including chiral resolution and biocatalytic methods, will be discussed to provide a holistic understanding of the available approaches. This document is intended to be a practical resource, offering detailed experimental protocols, mechanistic insights, and critical analysis of the synthetic choices involved.

Introduction: The Significance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Their importance also extends to their role as chiral ligands and catalysts in asymmetric synthesis. The specific stereochemistry of these molecules is often critical to their biological activity and pharmacological profile. This compound, with its defined stereocenter and bulky tert-butylphenyl group, serves as a crucial synthon for creating complex chiral molecules with enhanced efficacy and reduced side effects.[1]

Strategic Overview of the Synthesis

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the chiral center. This guide will focus on a strategy that introduces the chirality in the final step through an asymmetric reduction of a prochiral ketone. This approach is often favored for its efficiency and high enantioselectivity.

Synthetic_Strategy 4-tert-Butylacetophenone 4-tert-Butylacetophenone 2-Bromo-1-(4-tert-butylphenyl)ethanone 2-Bromo-1-(4-tert-butylphenyl)ethanone 4-tert-Butylacetophenone->2-Bromo-1-(4-tert-butylphenyl)ethanone α-Bromination 2-Amino-1-(4-tert-butylphenyl)ethanone*HCl 2-Amino-1-(4-tert-butylphenyl)ethanone*HCl 2-Bromo-1-(4-tert-butylphenyl)ethanone->2-Amino-1-(4-tert-butylphenyl)ethanone*HCl Amination This compound This compound 2-Amino-1-(4-tert-butylphenyl)ethanone*HCl->this compound Asymmetric Reduction (CBS)

Caption: Primary synthetic route to the target compound.

Synthesis of the Precursor: 2-Amino-1-(4-tert-butylphenyl)ethanone Hydrochloride

The synthesis of the key α-amino ketone precursor is a multi-step process starting from commercially available 4'-tert-butylacetophenone.

Step 1: α-Bromination of 4'-tert-Butylacetophenone

The initial step involves the selective bromination at the α-position of the ketone. This is a well-established reaction, often proceeding via an enol or enolate intermediate under acidic or basic conditions. For this synthesis, we will utilize a common method employing N-bromosuccinimide (NBS) which is generally safer and easier to handle than liquid bromine.

Caption: α-Bromination of 4'-tert-butylacetophenone.

Experimental Protocol:

  • To a solution of 4'-tert-butylacetophenone (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-tert-butylphenyl)ethanone, which can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Amination of 2-Bromo-1-(4-tert-butylphenyl)ethanone

The α-bromo ketone is then converted to the corresponding α-amino ketone. A common method involves reaction with a suitable nitrogen source, followed by hydrolysis. To avoid over-alkylation and facilitate handling, the product is typically isolated as its hydrochloride salt.

CBS_Mechanism Ketone α-Amino Ketone Transition_State Six-membered Transition State Ketone->Transition_State Catalyst (S)-Me-CBS Catalyst + Borane Catalyst->Transition_State Product (2S)-Amino Alcohol Transition_State->Product Resolution cluster_0 Racemic Mixture cluster_1 Salt Formation cluster_2 Separation cluster_3 Liberation Racemic_Amino_Alcohol Racemic_Amino_Alcohol Diastereomeric_Salts Diastereomeric_Salts Racemic_Amino_Alcohol->Diastereomeric_Salts + L-(+)-Tartaric Acid Crystallized_Salt (S)-Amino Alcohol-(L)-Tartrate Diastereomeric_Salts->Crystallized_Salt Fractional Crystallization Soluble_Salt (R)-Amino Alcohol-(L)-Tartrate Diastereomeric_Salts->Soluble_Salt Enantiopure_Product This compound Crystallized_Salt->Enantiopure_Product + Base

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in various biologically active molecules and serves as a valuable building block in the asymmetric synthesis of complex chiral structures. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of a specific enantiomer like this compound necessitates a stereocontrolled approach. The primary strategies employed in this context are:

  • Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction, leading to the desired enantiomer in high excess. The Sharpless asymmetric aminohydroxylation is a prime example.

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The Ellman's auxiliary (tert-butanesulfinamide) is a widely used and effective example for the synthesis of chiral amines.

  • Enzymatic Reactions: Biocatalysis, using isolated enzymes or whole-cell systems, can offer high enantioselectivity under mild reaction conditions.

This guide will focus on the first two strategies, as they are widely applicable and well-documented in the chemical literature for the synthesis of chiral β-amino alcohols.

Route 1: Sharpless Asymmetric Aminohydroxylation of 4-tert-Butylstyrene

The Sharpless asymmetric aminohydroxylation (AA) is a powerful and reliable method for the direct conversion of alkenes to enantiomerically enriched vicinal amino alcohols.[1][2][3] This one-step reaction introduces both the amine and hydroxyl functionalities across the double bond with high regio- and enantioselectivity.

Starting Material: 4-tert-Butylstyrene

The key starting material for this route is 4-tert-butylstyrene .

  • Commercial Availability: 4-tert-Butylstyrene is a commercially available reagent from various chemical suppliers, typically stabilized with an inhibitor like 4-tert-butylcatechol (TBC) to prevent polymerization.[4][5]

  • Synthesis: For instances where it may need to be synthesized in-house, a common laboratory-scale preparation involves the palladium-catalyzed reaction of tert-butylbenzene with ethylene.[6]

Reaction Principle and Key Reagents

The Sharpless AA reaction utilizes an osmium catalyst in conjunction with a chiral ligand to direct the stereochemical outcome. The nitrogen and oxygen atoms are delivered from a nitrogen source and water, respectively.

Reagent/ComponentFunction
4-tert-Butylstyrene Alkene substrate
Potassium Osmate (K₂OsO₂(OH)₄) Osmium catalyst precursor
Chiral Ligand Induces enantioselectivity. For the (S)-product, (DHQ)₂PHAL is typically used.
Nitrogen Source Provides the amino group. Common sources include chloramine-T or N-halocarbamates.
Solvent System Typically a mixture of an alcohol (e.g., n-propanol or tert-butanol) and water.

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

Styrene 4-tert-Butylstyrene Reaction Asymmetric Aminohydroxylation Styrene->Reaction Reagents K₂OsO₂(OH)₄ (cat.) (DHQ)₂PHAL (ligand) Nitrogen Source t-BuOH/H₂O Reagents->Reaction Product (2S)-2-amino-2-(4-tert- butylphenyl)ethanol Reaction->Product

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Detailed Protocol:

  • Reaction Setup: To a stirred solution of the nitrogen source (e.g., tert-butyl N-chloro-N-sodiocarbamate) in a mixture of tert-butanol and water at room temperature, add the chiral ligand ((DHQ)₂PHAL) and potassium osmate (K₂OsO₂(OH)₄).

  • Substrate Addition: Add 4-tert-butylstyrene to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The N-protected amino alcohol is obtained, and the protecting group can be subsequently removed under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield the final product.

Route 2: Asymmetric Synthesis via Ellman's Auxiliary from a Ketone Precursor

This strategy involves the diastereoselective addition of a nucleophile to a chiral sulfinylimine, which is derived from a ketone. The chiral auxiliary, tert-butanesulfinamide (Ellman's auxiliary), provides excellent stereocontrol.[7][8][9]

Starting Material: 4'-tert-Butylacetophenone

The readily available starting material for this route is 4'-tert-butylacetophenone . This can be transformed into a suitable precursor for the introduction of the amino group.

Synthetic Strategy Overview

The overall strategy involves a multi-step sequence:

  • α-Functionalization of the Ketone: Introduction of a nitrogen-containing group at the α-position of 4'-tert-butylacetophenone. A common method is α-azidation.

  • Asymmetric Reduction: Stereoselective reduction of the ketone to the corresponding alcohol.

  • Reduction of the Azide: Conversion of the azido group to the primary amine.

Experimental Workflow: Multi-step Synthesis from 4'-tert-Butylacetophenone

Ketone 4'-tert-Butylacetophenone Azidation α-Azidation Ketone->Azidation AzidoKetone 2-Azido-1-(4-tert- butylphenyl)ethanone Azidation->AzidoKetone AsymRed Asymmetric Reduction AzidoKetone->AsymRed AzidoAlcohol (1S)-2-Azido-1-(4-tert- butylphenyl)ethanol AsymRed->AzidoAlcohol AzideRed Azide Reduction AzidoAlcohol->AzideRed Product (2S)-2-amino-2-(4-tert- butylphenyl)ethanol AzideRed->Product

Caption: Multi-step synthesis from 4'-tert-butylacetophenone.

Detailed Protocols for Each Step

Step 1: Synthesis of 2-Azido-1-(4-tert-butylphenyl)ethanone

  • α-Bromination: 4'-tert-Butylacetophenone is first brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Azide Substitution: The resulting α-bromo ketone is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-azido-1-(4-tert-butylphenyl)ethanone.

Step 2: Asymmetric Reduction of 2-Azido-1-(4-tert-butylphenyl)ethanone

This is a critical stereochemistry-determining step. Biocatalytic reduction often provides high enantioselectivity.[10]

  • Enzyme and Cofactor: A suitable ketoreductase enzyme (or a whole-cell system expressing it, such as Saccharomyces cerevisiae) is used. A cofactor like NADPH is required and is often regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase).[11]

  • Reaction Conditions: The azido ketone is incubated with the enzyme and cofactor in a buffered aqueous solution at a controlled pH and temperature.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting (1S)-2-azido-1-(4-tert-butylphenyl)ethanol is purified by chromatography.

Step 3: Reduction of the Azido Group

The final step is the reduction of the azido group to a primary amine.

  • Catalytic Hydrogenation: The azido alcohol is dissolved in a solvent like methanol or ethanol and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Alternative Reducing Agents: Other reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine followed by hydrolysis can also be used.

  • Purification: After the reaction, the catalyst is filtered off, and the solvent is removed to yield the final product, this compound.

Comparison of Synthetic Routes

FeatureSharpless Asymmetric AminohydroxylationMulti-step Synthesis from Ketone
Starting Material 4-tert-Butylstyrene4'-tert-Butylacetophenone
Number of Steps 1 (plus deprotection)3 or more
Stereocontrol High enantioselectivityDependent on the asymmetric reduction step
Reagents Osmium catalyst (toxic), chiral ligandEnzymes or chiral reducing agents
Scalability Can be scalable, but osmium cost and toxicity are concernsPotentially more scalable with biocatalysis
Overall Yield Generally goodCan be lower due to multiple steps

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

The Sharpless Asymmetric Aminohydroxylation of commercially available 4-tert-butylstyrene offers a direct and highly enantioselective route. For larger-scale synthesis where the use of osmium is a concern, a multi-step approach starting from 4'-tert-butylacetophenone and employing a biocatalytic asymmetric reduction can be a viable and greener alternative. Both routes provide access to this important chiral building block, enabling further research and development in the pharmaceutical and fine chemical industries.

References

A Comprehensive Technical Guide to Velpatasvir: An NS5A Inhibitor for the Treatment of Chronic Hepatitis C

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Advent of a Pan-Genotypic Direct-Acting Antiviral

Velpatasvir, identified by CAS number 1377049-84-7 , represents a significant milestone in the management of chronic Hepatitis C Virus (HCV) infection.[1] It is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A), a crucial component of the viral replication complex.[1][2][3] Developed by Gilead Sciences, Velpatasvir is a cornerstone of modern direct-acting antiviral (DAA) therapy, primarily used in a fixed-dose combination with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor.[1][4][5] This combination, marketed as Epclusa®, was the first single-tablet regimen approved for the treatment of all six major HCV genotypes.[1][4][6] This guide provides an in-depth technical overview of Velpatasvir, encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, clinical applications, and relevant experimental protocols.

Physicochemical Properties of Velpatasvir

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and comprehending its biological behavior.

PropertyValueReference
CAS Number 1377049-84-7[1]
Molecular Formula C49H54N8O8[1][2][7]
Molecular Weight 883.02 g/mol [1][7][8]
IUPAC Name Methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate[1]
Appearance White to off-white crystalline solid[9]
Solubility Practically insoluble (>pH 5), slightly soluble at pH 2, and soluble at pH 1.2. Soluble in methanol and acetonitrile.[8][9]
pKa 3.74[8]

Mechanism of Action: Targeting the HCV NS5A Protein

Velpatasvir exerts its antiviral effect by specifically targeting the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein that plays a critical, albeit not fully understood, role in the HCV life cycle, including viral RNA replication and virion assembly.[3][10][11] It does not possess any known enzymatic activity.[12]

NS5A inhibitors like Velpatasvir are believed to act at two key stages of the viral life cycle:[3][10]

  • Inhibition of the HCV Replication Complex: Velpatasvir binds to Domain I of the NS5A protein, inducing conformational changes that disrupt its normal function.[2] This interference with the NS5A protein disrupts the formation and integrity of the "membranous web," a specialized intracellular structure that serves as the site for HCV RNA replication.[10]

  • Impairment of Virion Assembly: By binding to NS5A, Velpatasvir also interferes with the assembly of new viral particles, further reducing the production of infectious virus.[3][10]

This dual mechanism of action contributes to the high potency of Velpatasvir against a broad range of HCV genotypes.[3]

Velpatasvir Mechanism of Action Figure 1: Velpatasvir's Inhibition of HCV Replication cluster_HCV_Lifecycle HCV Life Cycle cluster_Inhibition Inhibition by Velpatasvir HCV_RNA HCV RNA Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Replication Virion_Assembly Virion Assembly Replication_Complex->Virion_Assembly Viral Components NS5A NS5A Protein NS5A->Replication_Complex Essential for formation NS5A->Replication_Complex Inhibited NS5A->Virion_Assembly Essential for assembly NS5A->Virion_Assembly Inhibited New_Virions New Infectious Virions Virion_Assembly->New_Virions Production Velpatasvir Velpatasvir Velpatasvir->NS5A Binds to NS5A

Caption: Velpatasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Protocol: HCV Replicon Assay for Antiviral Activity Assessment

To determine the in vitro antiviral activity of Velpatasvir, a cell-based HCV replicon assay is a standard and informative method. This protocol outlines the key steps for such an assay.

Objective: To determine the 50% effective concentration (EC50) of Velpatasvir against a specific HCV genotype replicon.

Materials:

  • Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Velpatasvir stock solution (in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Trypsinize and count the Huh-7 HCV replicon cells.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Velpatasvir in culture medium, starting from a high concentration (e.g., 1 nM) down to a low concentration (e.g., 0.1 pM). Include a vehicle control (DMSO) and a no-drug control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Velpatasvir.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Read the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the drug-treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).

Self-Validation and Causality: The use of a reporter gene like luciferase provides a quantitative and high-throughput readout that is directly proportional to the level of HCV RNA replication. The dose-response curve generated allows for the precise determination of the compound's potency. Including a vehicle control is crucial to account for any effects of the solvent on cell viability or replicon activity.

Pharmacokinetic Profile of Velpatasvir

The pharmacokinetic properties of Velpatasvir are critical to its clinical efficacy and dosing regimen. It is administered orally once daily.[13]

ParameterValueReference
Absorption Reaches peak plasma concentrations 3 hours after oral administration.[1][13]
Protein Binding >99.5% bound to human plasma proteins.[1][2][14]
Metabolism Slowly metabolized by CYP2B6, CYP2C8, and CYP3A4. The majority of the circulating drug is the parent compound.[1][2][13][14]
Elimination Half-life Approximately 15 hours.[1][2][13]
Excretion Primarily excreted in the feces (94%), with a minor amount in the urine (0.4%).[1][13][14]

Drug Interactions: Velpatasvir is a substrate of P-glycoprotein (P-gp) and the CYP enzymes mentioned above.[1] Co-administration with strong inducers of P-gp and/or moderate to potent inducers of CYP2B6, CYP2C8, or CYP3A4 (e.g., rifampin, St. John's wort, carbamazepine) can significantly decrease Velpatasvir plasma concentrations, potentially reducing its therapeutic effect.[1][9] Conversely, Velpatasvir is an inhibitor of P-gp and other drug transporters like BCRP, OATP1B1, OATP1B3, and OATP2B1, which may increase the exposure of co-administered drugs that are substrates of these transporters.[9]

Clinical Applications and Efficacy

Velpatasvir is exclusively used in combination with other direct-acting antivirals, most notably Sofosbuvir. The fixed-dose combination of Sofosbuvir/Velpatasvir (Epclusa®) is indicated for the treatment of chronic HCV in adults and pediatric patients aged 3 years and older with genotypes 1, 2, 3, 4, 5, or 6.[4][15] This regimen is effective in patients without cirrhosis or with compensated cirrhosis.[4] For patients with decompensated cirrhosis, the addition of ribavirin is recommended.[4][6]

Clinical trials have demonstrated high rates of sustained virologic response (SVR), which is considered a cure for HCV.[3] The ASTRAL clinical trial program, which evaluated the safety and efficacy of Sofosbuvir/Velpatasvir for 12 weeks, showed SVR rates of 95-100% across all HCV genotypes.[5][16]

The most commonly reported side effects are generally mild and include headache and fatigue.[4][13][17]

Synthesis and Manufacturing Considerations

The synthesis of Velpatasvir is a complex, multi-step process that requires careful control of stereochemistry and the assembly of several heterocyclic fragments.[18] The process often involves the use of key intermediates, which are themselves complex molecules.[18] Various synthetic routes have been developed to improve efficiency and reduce the cost of manufacturing.[7][19][20] For research and development, understanding the available synthetic pathways is crucial for process optimization and the sourcing of starting materials and intermediates.[18]

Velpatasvir Synthesis Workflow Figure 2: Simplified Velpatasvir Synthesis Workflow Starting_Materials Key Intermediates (e.g., CAS 1378391-43-5) Coupling_Reactions Coupling Reactions (e.g., C-H activation) Starting_Materials->Coupling_Reactions Cyclization Cyclization & Oxidation Coupling_Reactions->Cyclization Purification Purification (e.g., Crystallization) Cyclization->Purification Velpatasvir_API Velpatasvir API Purification->Velpatasvir_API

Caption: A high-level overview of the synthetic workflow for Velpatasvir.

Analytical Methodologies

A variety of analytical methods are employed for the quantification and quality control of Velpatasvir in both bulk drug substance and pharmaceutical formulations. These include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques used for the simultaneous determination of Velpatasvir and Sofosbuvir, as well as for the analysis of related substances and degradation products.[8][21][22][23] Methods typically utilize a C18 column with UV detection.[8][22][23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the quantification of Velpatasvir in biological matrices such as plasma, which is essential for pharmacokinetic studies.[24][25]

  • Capillary Electrophoresis (CE): CE has been developed as an alternative separation technique that offers advantages such as rapid analysis and low sample consumption.[26]

Conclusion

Velpatasvir has revolutionized the treatment of chronic Hepatitis C, offering a highly effective, safe, and well-tolerated pangenotypic oral therapy in combination with Sofosbuvir. Its mechanism as a potent NS5A inhibitor, favorable pharmacokinetic profile, and high barrier to resistance have made it a critical tool in the global effort to eliminate HCV. For researchers and drug development professionals, a deep understanding of its properties, from its fundamental chemistry to its clinical application, is essential for continued innovation in the field of antiviral therapy.

References

An In-depth Technical Guide to the Molecular Structure and Applications of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral amino alcohol of significant interest in modern synthetic and medicinal chemistry. We will delve into its molecular architecture, stereochemistry, and the instrumental analysis techniques that confirm its structure. Furthermore, this guide will explore its synthesis and pivotal role as a chiral auxiliary in the development of enantiomerically pure pharmaceutical compounds.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds, widely recognized for their utility as chiral building blocks, ligands for asymmetric catalysis, and key structural motifs in a vast array of biologically active molecules.[1] Their importance stems from the defined spatial arrangement of the amino and hydroxyl groups, which can impart specific stereochemical control in chemical reactions and molecular interactions. This compound, with its distinct stereochemistry and bulky tert-butyl substituent, has emerged as a valuable tool for synthetic chemists, particularly in the pharmaceutical industry where enantiomeric purity is often a critical determinant of a drug's efficacy and safety.[2][3]

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique three-dimensional structure. The "(2S)" designation specifies the absolute configuration at the chiral center, the carbon atom bonded to the amino group, the phenyl ring, the hydroxymethyl group, and a hydrogen atom.

Key Identifiers and Properties:

PropertyValueSource
Chemical Formula C₁₂H₁₉NO[4][5]
Molecular Weight 193.29 g/mol [4]
CAS Number 191109-50-9[4][5]
Appearance White to off-white solid[5]
Melting Point 115-119 °C[5]
Purity (typical) 97%[4]
SMILES CC(C)(C)c1ccc(cc1)--INVALID-LINK--CO[4]
InChI Key TXUFIGBVDCUITR-LLVKDONJSA-N[4]

Note: Some properties like boiling point and pKa are predicted values and should be treated as estimates.[5]

The presence of the bulky tert-butyl group on the phenyl ring provides significant steric hindrance, a feature that is often exploited to enhance stereoselectivity in asymmetric synthesis.

Synthesis of this compound

The synthesis of enantiomerically pure amino alcohols like this compound is a key challenge in organic synthesis. Several general strategies have been developed for the asymmetric synthesis of chiral β-amino alcohols.[1][6] A common and effective approach involves the enantioselective reduction of a corresponding α-amino ketone precursor.

A plausible and widely utilized synthetic pathway for this class of compounds is the asymmetric reduction of the corresponding α-azido ketone, followed by reduction of the azide to an amine. This method offers a high degree of stereocontrol.

Experimental Protocol: A General Approach for Asymmetric Synthesis

The following protocol is a generalized procedure based on established methods for the enantioselective synthesis of chiral amino alcohols and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-Azido-1-(4-tert-butylphenyl)ethan-1-one

  • Starting Material: 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one.

  • Procedure: Dissolve 2-bromo-1-(4-tert-butylphenyl)ethan-1-one in a suitable solvent such as acetone or DMF. Add sodium azide (NaN₃) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, 2-azido-1-(4-tert-butylphenyl)ethan-1-one, is then isolated through standard workup procedures involving extraction and solvent evaporation.

Step 2: Asymmetric Reduction of 2-Azido-1-(4-tert-butylphenyl)ethan-1-one

This is the crucial stereochemistry-defining step. The use of a chiral reducing agent or a catalyst is essential. A well-established method is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane.

  • Catalyst Preparation (in situ): A solution of the (S)-CBS catalyst is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -20 °C to 0 °C).

  • Reduction: A solution of borane-dimethyl sulfide complex (BMS) is added slowly to the catalyst solution. Subsequently, a solution of 2-azido-1-(4-tert-butylphenyl)ethan-1-one in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.

  • Quenching and Workup: After the reaction is complete, it is carefully quenched with methanol. The product, (2S)-2-azido-2-(4-tert-butylphenyl)ethanol, is then isolated by extraction and purified by chromatography.

Step 3: Reduction of the Azide to the Amine

  • Procedure: The purified (2S)-2-azido-2-(4-tert-butylphenyl)ethanol is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄), is used to reduce the azide group to the primary amine.

  • Isolation: After the reduction is complete, the catalyst is filtered off (if using Pd/C), and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or chromatography to yield pure this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow start 2-Bromo-1-(4-tert-butylphenyl)ethanone azide 2-Azido-1-(4-tert-butylphenyl)ethanone start->azide NaN₃ azido_alcohol (2S)-2-Azido-2-(4-tert-butylphenyl)ethanol azide->azido_alcohol Asymmetric Reduction ((S)-CBS, BMS) final_product This compound azido_alcohol->final_product Reduction (e.g., H₂/Pd-C)

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different types of protons present.

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the para-substituted phenyl ring.

    • Methine Proton (-CH(N)-): A multiplet (likely a doublet of doublets) for the proton at the chiral center, coupled to the adjacent methylene protons.

    • Methylene Protons (-CH₂OH): Two diastereotopic protons adjacent to the chiral center, which would likely appear as two separate multiplets.

    • Hydroxyl and Amino Protons (-OH, -NH₂): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.

    • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically in the upfield region (around δ 1.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

    • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the tert-butyl group appearing at a different chemical shift than the others.

    • Chiral Carbon (-C(N)-): A signal in the range of δ 50-65 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): A signal typically in the range of δ 60-70 ppm.

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

  • N-H Stretch: One or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (aromatic and aliphatic): Multiple bands just above and below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

  • N-H Bend: A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 193, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for amino alcohols include the loss of water (M-18), the loss of a hydroxymethyl radical (M-31), and cleavage alpha to the nitrogen atom. A significant fragment would likely be observed from the benzylic cleavage, resulting in a stabilized carbocation.

The Role of this compound as a Chiral Auxiliary

One of the primary applications of this compound is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

The effectiveness of this compound as a chiral auxiliary stems from its well-defined stereochemistry and the steric bulk of the tert-butylphenyl group, which effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
  • Attachment: The chiral auxiliary, this compound, is covalently attached to a prochiral substrate (e.g., a carboxylic acid to form an amide or an aldehyde to form an imine).

  • Diastereoselective Reaction: The resulting chiral molecule undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter. The stereochemistry of this new center is controlled by the chiral auxiliary.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.

Diagram of the Chiral Auxiliary Concept

ChiralAuxiliary Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate-Auxiliary Adduct Prochiral->ChiralSubstrate Auxiliary (2S)-2-amino-2- (4-tert-butylphenyl)ethanol (Chiral Auxiliary) Auxiliary->ChiralSubstrate DiastereoselectiveReaction Diastereoselective Reaction ChiralSubstrate->DiastereoselectiveReaction Diastereomer Product with New Stereocenter DiastereoselectiveReaction->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: General workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Applications in Drug Development

The demand for enantiomerically pure drugs has driven the development and application of chiral auxiliaries like this compound. Its use is particularly valuable in the synthesis of complex molecules where controlling stereochemistry is crucial for biological activity. While specific drug synthesis examples citing this exact auxiliary are not widely published in readily accessible literature, its structural class is instrumental in the synthesis of various pharmaceuticals. For instance, chiral amino alcohols are key components in certain beta-blockers, antiviral agents, and other therapeutic compounds.[1] The principles of asymmetric synthesis using such auxiliaries are fundamental to the development of numerous modern medicines.

Conclusion

This compound is a valuable and versatile molecule in the field of organic chemistry. Its well-defined stereochemistry and structural features make it an effective chiral auxiliary for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug discovery and development. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic techniques, and its synthetic accessibility underpins its utility for researchers and scientists in both academic and industrial settings. As the demand for stereochemically complex molecules continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

A Technical Guide to the Chiral Purity of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol: Principles, Analysis, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality has transitioned from a nuanced stereochemical concept to a critical determinant of therapeutic efficacy and safety. The distinct three-dimensional arrangement of atoms within a chiral molecule can lead to profound differences in pharmacological and toxicological profiles between its enantiomers. The human body, being a chiral environment, often interacts selectively with one enantiomer of a drug, treating its mirror image as either an inert substance or, in some cases, a compound with undesirable or even harmful effects.

This guide focuses on (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical agents. Ensuring the enantiomeric purity of this intermediate is paramount, as the stereochemistry of the final active pharmaceutical ingredient (API) will directly impact its biological activity. This document provides an in-depth technical overview of the principles and practical methodologies for the determination of the chiral purity of this compound, tailored for researchers, scientists, and drug development professionals.

The Significance of Stereoisomerism in Phenylalkanolamines

Phenylalkanolamines, the class of compounds to which this compound belongs, are prevalent motifs in a variety of therapeutic agents, including beta-blockers and other adrenergic receptor modulators. The biological activity of these compounds is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different pharmacological action, or contribute to adverse effects. Therefore, the precise control and accurate measurement of enantiomeric purity are not merely analytical exercises but fundamental components of quality control and regulatory compliance in drug development.

Synthetic Pathways and the Origin of Chiral Impurities

An understanding of the synthetic routes to this compound is crucial for identifying potential chiral impurities. The two primary strategies for obtaining the desired enantiomer are:

  • Asymmetric Synthesis: This approach aims to directly produce the (2S)-enantiomer with high selectivity. Methods include the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. While highly efficient, these methods may still result in the presence of small amounts of the undesired (2R)-enantiomer.

  • Resolution of a Racemic Mixture: This strategy involves the synthesis of a 50:50 mixture of the (2S) and (2R) enantiomers, followed by a separation step. This can be achieved through classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by enzymatic resolution.[1] Incomplete resolution is a potential source of enantiomeric impurity.

The primary chiral impurity of concern is, therefore, the (2R)-2-amino-2-(4-tert-butylphenyl)ethanol. The analytical methodology must be capable of resolving and quantifying this enantiomer with high sensitivity and accuracy.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the determination of enantiomeric purity due to its high resolution, sensitivity, and robustness.[2] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols.[2] The chiral recognition mechanism is based on a combination of attractive interactions between the analyte and the chiral selector, which is a derivative of the polysaccharide coated or immobilized on a silica support. These interactions include:

  • Hydrogen Bonding: The amino and hydroxyl groups of the amino alcohol can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The phenyl ring of the analyte can interact with the aromatic moieties of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.

  • Steric Hindrance: The overall shape of the analyte and its ability to fit into the chiral cavities or grooves of the CSP is a critical factor in enantioselective retention.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.

Proposed Analytical Protocol for Chiral Purity Determination

Based on established methods for the separation of analogous amino alcohols and beta-blocker compounds, the following protocol provides a robust starting point for the determination of the enantiomeric purity of this compound.[3][4]

Step-by-Step Experimental Workflow

Caption: Workflow for Chiral Purity Analysis by HPLC.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

ParameterRecommended ConditionRationale
HPLC System A standard HPLC system with a UV detectorReadily available and suitable for the analysis.
Chiral Column Chiralpak® IA or Chiralpak® IC (250 x 4.6 mm, 5 µm)Immobilized polysaccharide-based CSPs known for their broad applicability to amino alcohols and robustness.[5]
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations, providing good solubility and promoting the necessary interactions for separation. The basic additive (DEA) is crucial for good peak shape of basic analytes like amines.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 25 °CRoom temperature is a good starting point for method development. Temperature can be optimized to improve resolution.
Detection UV at 220 nm or 254 nmThe phenyl group provides sufficient UV absorbance for sensitive detection.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Data Analysis and Calculation of Enantiomeric Purity:

    • Identify the peaks corresponding to the (2S) and (2R) enantiomers. The major peak will be the (2S)-enantiomer.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Area of (2S) - Area of (2R)) / (Area of (2S) + Area of (2R))] x 100

    • The chiral purity is typically expressed as the percentage of the desired enantiomer:

      % Chiral Purity = [Area of (2S) / (Area of (2S) + Area of (2R))] x 100

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by achieving baseline resolution between the two enantiomers.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting and Method Optimization

G cluster_0 Problem cluster_1 Potential Solution PoorResolution Poor Resolution AdjustMobilePhase Adjust Mobile Phase Composition PoorResolution->AdjustMobilePhase ChangeColumn Select a Different Chiral Column PoorResolution->ChangeColumn OptimizeTemp Optimize Column Temperature PoorResolution->OptimizeTemp PeakTailing Peak Tailing PeakTailing->AdjustMobilePhase IncreaseAdditive Increase Basic Additive Concentration PeakTailing->IncreaseAdditive

Caption: Troubleshooting Common Issues in Chiral HPLC.

  • Poor Resolution: If the enantiomers are not well-separated, consider the following adjustments:

    • Modify the Mobile Phase: Decrease the percentage of the polar modifier (ethanol) to increase retention and potentially improve resolution. Alternatively, try a different alcohol modifier (e.g., isopropanol).

    • Change the Chiral Column: If optimization of the mobile phase is insufficient, a different polysaccharide-based CSP (e.g., from the Chiralcel® series) may provide the necessary selectivity.

    • Optimize Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

  • Peak Tailing: For basic analytes like amino alcohols, peak tailing can be an issue.

    • Adjust the Basic Additive: Increasing the concentration of diethylamine (e.g., to 0.2%) can often improve peak shape by minimizing interactions with residual silanol groups on the silica support.

Conclusion: Ensuring Excellence in Chiral Analysis

The determination of the chiral purity of this compound is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from it. Chiral HPLC on polysaccharide-based stationary phases offers a powerful and reliable method for this analysis. By understanding the principles of chiral recognition and systematically developing and validating the analytical method, researchers and drug development professionals can have high confidence in the stereochemical integrity of this important chiral building block. This guide provides a comprehensive framework to achieve this goal, emphasizing a scientifically sound and practical approach to chiral purity analysis.

References

Mechanism of Stereocontrol with Amino Alcohol Auxiliaries: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a foundational class of auxiliaries in modern asymmetric synthesis, enabling the predictable and high-fidelity installation of stereocenters in a wide array of chemical transformations. Derived from the abundant chiral pool of amino acids, their efficacy is rooted in the formation of rigid, predictable transition states governed by chelation and steric hindrance. This guide provides a deep dive into the core mechanistic principles that underpin stereocontrol with amino alcohol auxiliaries. We will deconstruct the Zimmerman-Traxler and Felkin-Anh models, explore their application through seminal case studies of Evans' oxazolidinones and Oppolzer's camphorsultam, and provide field-proven experimental protocols for their use and subsequent cleavage.

Introduction: The Logic of Chiral Auxiliaries

In the synthesis of enantiomerically pure molecules, particularly pharmaceuticals, the precise control of stereochemistry is paramount. Chiral auxiliaries are a powerful strategy wherein a chiral moiety is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction.[1][2] The auxiliary, having served its purpose, is then cleaved to reveal the desired enantiomerically enriched product and can often be recovered.[1][3]

The success of this approach hinges on the ability of the auxiliary to enforce a single, low-energy reaction pathway. Amino alcohols are exceptionally well-suited for this role due to two key features:

  • Bifunctional Coordination: The proximate amino and hydroxyl groups can form stable, rigid chelate complexes with metal ions (e.g., Li⁺, Mg²⁺, B³⁺), locking the substrate into a predictable conformation.[4][5]

  • Tunable Steric Directing Groups: They can be readily derived from various amino acids, providing a scaffold to position sterically demanding groups that physically block one face of the reactive center.[2][6]

This guide will dissect these controlling elements to provide a causal understanding of how these powerful tools achieve such high levels of stereocontrol.

Logical Workflow of Chiral Auxiliary-Mediated Synthesis

The overall strategy follows a logical, three-stage process, which is essential for designing a successful asymmetric transformation.

G cluster_0 Stage 1: Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Cleavage & Recovery A Achiral Substrate (e.g., Carboxylic Acid) C Covalent Linkage (e.g., Amide Bond Formation) A->C B Chiral Auxiliary (Amino Alcohol Derivative) B->C D Chiral Adduct C->D Isolate F New Stereocenter Formed (High Diastereoselectivity) D->F E Reagent/Electrophile + Reaction Conditions E->F G Diastereomerically Pure Product F->G Purify I Enantiomerically Enriched Product G->I J Recovered Auxiliary G->J H Cleavage Reagent H->G

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Core Mechanistic Principles of Stereodirection

The high diastereoselectivity observed with amino alcohol auxiliaries is not serendipitous; it is the result of well-defined, ordered transition states. Two models are fundamental to understanding this control: the Zimmerman-Traxler model for aldol reactions and the principle of steric shielding for alkylations.

Chelation Control: The Zimmerman-Traxler Model in Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation.[3] When mediated by an N-acylated amino alcohol auxiliary, such as an Evans oxazolidinone, the stereochemical outcome can be reliably predicted by the Zimmerman-Traxler model.[2][7] This model posits a six-membered, chair-like transition state where the metal enolate and the aldehyde's carbonyl oxygen are coordinated to a central metal atom, typically boron.[2][8]

The key to stereocontrol lies in two factors:

  • Enolate Geometry: The use of dialkylboron triflates and a tertiary amine base selectively generates the Z-enolate.[8][9]

  • Minimization of 1,3-Diaxial Interactions: In the chair-like transition state, the substituents on both the enolate and the aldehyde arrange themselves to minimize steric clash. The bulky R group of the aldehyde preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the enolate.[2][7]

The chiral auxiliary, with its own stereodirecting group, blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This combination of a rigid, chelated Z-enolate and predictable facial approach leads to the formation of the syn-aldol product with exceptional fidelity.[9][10]

Figure 2: The Zimmerman-Traxler model for an Evans' auxiliary boron enolate.

Steric Shielding in Enolate Alkylations

For reactions like enolate alkylation, a similar principle of facial blockage applies. Deprotonation of an N-acyl auxiliary with a strong base (e.g., LDA, NaHMDS) generates a rigid metal enolate where the metal cation is chelated by the enolate oxygen and the auxiliary's carbonyl oxygen.[11] This chelation forces the stereodirecting group on the auxiliary into a position where it effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, unhindered face, leading to a single diastereomer.[2][11]

Case Study 1: Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinones are arguably the most widely used class of amino alcohol-derived auxiliaries.[2] They are typically prepared from readily available amino acids like valine or phenylalanine.[2]

Mechanism of Stereocontrol

In both aldol and alkylation reactions, the substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine, benzyl from phenylalanine) is the key stereodirecting element. It projects outwards, blocking the si-face of the corresponding Z-enolate.

G A N-Acyl Oxazolidinone C Chelated (Z)-Enolate A->C Deprotonation B Base (e.g., LDA, Bu₂BOTf/Et₃N) B->C F Single Diastereomer Product C->F D Electrophile (E⁺) (e.g., R'-X, R'CHO) D->F Attack from unhindered re-face E Facial Blockage by C4 Substituent (R) E->C

Figure 3: Logical flow of stereocontrol in Evans' auxiliary reactions.

Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

This protocol is adapted from established literature procedures and demonstrates the core methodology.[11]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived propionamide

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NH₄Cl, brine, anhydrous MgSO₄

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Setup: To a flame-dried, argon-purged flask at -78 °C (acetone/dry ice bath), add the N-propionyl oxazolidinone (1.0 equiv) dissolved in anhydrous THF.

  • Enolate Formation: Add NaHMDS solution (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The formation of the rigid, chelated sodium enolate occurs here.

  • Alkylation: Add allyl iodide (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC. The electrophile approaches from the face opposite the C5-phenyl group.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the alkylated product.

ReactionAuxiliaryElectrophileDiastereomeric Ratio (dr)YieldReference
Alkylation(4R,5S)-Phenyl-OxazolidinoneAllyl Iodide98:2~85-95%[11]
Aldol(S)-Valine-OxazolidinoneIsobutyraldehyde>99:1 (syn)~80-90%[9]

Table 1: Representative selectivity and yields for Evans' auxiliary reactions.

Case Study 2: Oppolzer's Camphorsultam Auxiliary

Oppolzer's camphorsultam is a rigid, bicyclic chiral auxiliary derived from camphor.[12] Its rigid framework and strong chelating ability make it highly effective for controlling stereochemistry in a variety of reactions, including conjugate additions and alkylations.[4][13]

Mechanism of Stereocontrol

The mechanism relies on the formation of a five-membered chelate between a metal cation (e.g., Mg²⁺, Li⁺) and the two oxygen atoms of the N-acylsultam (the carbonyl and a sulfonyl oxygen).[4] This chelation locks the conformation of the enolate or the α,β-unsaturated system. The bulky camphor skeleton then effectively shields the si-face of the reactive center, directing the incoming nucleophile or electrophile to the re-face.[4] Recent computational studies also highlight the role of stereoelectronic effects from the sultam ring in directing the reaction.[14]

Figure 4: Chelation model for a Lewis acid-mediated conjugate addition to an N-enoyl camphorsultam.

Auxiliary Cleavage: Releasing the Product

A critical final step is the removal of the auxiliary without racemizing the newly formed stereocenter.[15] The choice of cleavage method is dictated by the desired functional group in the final product.

Protocol: Hydrolytic Cleavage of an Evans' Auxiliary to a Carboxylic Acid

This method, using lithium hydroperoxide, is a standard and mild procedure for obtaining the carboxylic acid.[15][16]

Materials:

  • N-Acyl oxazolidinone adduct

  • Tetrahydrofuran (THF), Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Setup: Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. The hydroperoxide anion (HOO⁻) acts as the nucleophile, selectively attacking the exocyclic acyl carbonyl.[15]

  • Quench: Quench the excess peroxide by the slow addition of aqueous Na₂SO₃ solution at 0 °C.

  • Workup: Concentrate the mixture in vacuo to remove THF. Make the aqueous solution basic (pH > 10) and extract with a nonpolar solvent (e.g., CH₂Cl₂) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate (3x) to isolate the enantiomerically pure carboxylic acid. Dry the combined organic layers and concentrate to yield the product.

Desired ProductReagent(s)Mechanism
Carboxylic AcidLiOH / H₂O₂Nucleophilic Acyl Substitution
AlcoholLiBH₄ or LiAlH₄Reductive Cleavage
AldehydeDIBAL-H (controlled)Partial Reduction
EsterMeOMgBr, NaOMeTransesterification

Table 2: Common cleavage methods for N-acyl oxazolidinone auxiliaries.

Conclusion

Amino alcohol-derived chiral auxiliaries provide a robust and predictable platform for asymmetric synthesis. Their efficacy is not arbitrary but is grounded in the fundamental principles of chelation and steric control. By forming rigid, well-defined transition states, they lower the activation energy for reaction through a single diastereoselective pathway. Understanding these core mechanisms—the Zimmerman-Traxler model for chelation-controlled aldol reactions and steric shielding in alkylations—empowers researchers to rationally design synthetic routes, troubleshoot unexpected outcomes, and confidently apply these powerful tools in the development of complex, stereochemically rich molecules. The continued application and evolution of these auxiliaries underscore their enduring importance in both academic research and industrial drug development.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol in Modern Asymmetric Synthesis

This compound is a valuable chiral building block in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.[1][2] The presence of both a stereogenic center and two versatile functional groups—an amino and a hydroxyl group—allows for its application in multiple asymmetric synthesis strategies. This amino alcohol can be employed either as a precursor to a covalently bound chiral auxiliary that directs the stereochemical outcome of a reaction or as a chiral ligand that modifies the catalytic activity of a metal center.[3][4]

The bulky tert-butyl group on the phenyl ring provides significant steric hindrance, a key feature for effective stereochemical control in asymmetric transformations. This guide provides detailed protocols and mechanistic insights for two primary applications of this compound:

  • As a Precursor to a Chiral Oxazolidinone Auxiliary for Asymmetric Alkylation: The amino alcohol is first converted into a rigid oxazolidinone, a class of auxiliaries popularized by David A. Evans. This auxiliary is then used to direct the diastereoselective alkylation of an attached acyl group.[5]

  • As a Chiral Ligand for Metal-Catalyzed Asymmetric Reactions: The molecule itself can act as a bidentate ligand for a metal catalyst, creating a chiral environment that promotes the enantioselective transformation of a substrate. A representative example is the asymmetric addition of organozinc reagents to aldehydes.

These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral molecule in their synthetic endeavors.

Part 1: this compound as a Chiral Auxiliary Precursor

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] The amino alcohol this compound is an excellent precursor for the synthesis of a chiral oxazolidinone auxiliary. This rigid heterocyclic system effectively shields one face of an attached enolate, forcing an incoming electrophile to approach from the less hindered side.

Protocol 1.1: Synthesis of (4S)-4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one

This protocol details the cyclization of the amino alcohol to form the corresponding oxazolidinone, a crucial step for its use as a chiral auxiliary. The reaction is typically achieved by condensation with a carbonylating agent like diethyl carbonate or phosgene derivatives.[6]

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Toluene

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), potassium carbonate (1.5 eq), and a 1:1 mixture of ethanol and toluene.

  • Add diethyl carbonate (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (4S)-4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one as a white solid.

Visualization of the Synthesis:

G AminoAlcohol This compound Reagents Diethyl Carbonate, K₂CO₃ Ethanol/Toluene, Reflux AminoAlcohol->Reagents Oxazolidinone (4S)-4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one Reagents->Oxazolidinone

Caption: Synthesis of the chiral oxazolidinone auxiliary.

Protocol 1.2: Asymmetric Alkylation of an N-Acyloxazolidinone

With the chiral auxiliary in hand, it can now be used to direct an asymmetric alkylation. This protocol describes the acylation of the oxazolidinone, followed by diastereoselective alkylation of the resulting enolate.

Materials:

  • (4S)-4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for reactions at low temperatures

Procedure:

Step A: Acylation

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add n-BuLi (1.05 eq) and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-acyloxazolidinone by flash chromatography.

Step B: Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Purify by flash chromatography to obtain the alkylated product.

Step C: Cleavage of the Auxiliary

  • The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroxide in a mixture of THF and water, to yield the chiral carboxylic acid and recover the auxiliary.

Visualization of the Asymmetric Alkylation Workflow:

G cluster_0 Step A: Acylation cluster_1 Step B: Asymmetric Alkylation cluster_2 Step C: Cleavage Aux Oxazolidinone Auxiliary Acyl N-Acyloxazolidinone Aux->Acyl 1. n-BuLi 2. Propionyl Chloride Enolate Chiral Enolate Acyl->Enolate LDA or NaHMDS Alkylated Alkylated Product (High d.r.) Enolate->Alkylated Benzyl Bromide Acid Chiral Carboxylic Acid Alkylated->Acid RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux

Caption: Workflow for asymmetric alkylation.

Expected Outcome and Mechanistic Rationale:

The bulky tert-butylphenyl group on the oxazolidinone effectively blocks one face of the Z-enolate formed upon deprotonation. The electrophile (benzyl bromide) is therefore directed to the opposite, less sterically hindered face, resulting in a high diastereomeric excess of the product.

Step Product Typical Yield Typical Diastereomeric Ratio (d.r.)
AcylationN-Propionyl-(4S)-4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one>90%N/A
Alkylation(S)-N-((R)-2-benzylpropanoyl)-4-(4-tert-butylphenyl)oxazolidin-2-one80-95%>95:5

Part 2: this compound as a Chiral Ligand

Chiral amino alcohols are excellent ligands for a variety of metal-catalyzed asymmetric reactions. They can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This rigid complex creates a defined chiral pocket around the metal's active site, enabling high enantioselectivity.

Protocol 2.1: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes the in-situ formation of a chiral catalyst from this compound and its use in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for testing new chiral ligands.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) - optional, can enhance reactivity and selectivity

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged flask, add this compound (0.1 eq) and anhydrous toluene.

  • If using, add Ti(OiPr)₄ (1.2 eq) and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C and add diethylzinc solution (2.0 eq) dropwise. Stir for 30 minutes at this temperature.

  • Add benzaldehyde (1.0 eq) dropwise to the catalyst solution.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The enantiomeric excess (e.e.) of the resulting (S)-1-phenyl-1-propanol can be determined by chiral HPLC or GC analysis. The product can be purified by flash chromatography.

Visualization of the Catalytic Cycle:

G Ligand Chiral Amino Alcohol Cat_form Active Chiral Zinc Complex Ligand->Cat_form DEZ Diethylzinc (Et₂Zn) DEZ->Cat_form Intermediate Ternary Complex (Aldehyde Coordinated) Cat_form->Intermediate Coordination Benz Benzaldehyde Benz->Intermediate Product_complex Product-Zinc Complex Intermediate->Product_complex Et transfer Product_complex->Cat_form Release Product (S)-1-Phenyl-1-propanol (High e.e.) Product_complex->Product

Caption: Catalytic cycle for asymmetric ethylation.

Expected Outcome and Mechanistic Rationale:

The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. Benzaldehyde then coordinates to this complex in a sterically defined manner. The ethyl group from another molecule of diethylzinc is then transferred to one enantiotopic face of the aldehyde's carbonyl group, leading to the formation of the chiral secondary alcohol with high enantioselectivity.

Substrate Ligand Loading Typical Yield Typical Enantiomeric Excess (e.e.)
Benzaldehyde5-10 mol%85-98%>90%
4-Chlorobenzaldehyde5-10 mol%80-95%>92%
2-Naphthaldehyde5-10 mol%82-96%>88%

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile tool in the field of asymmetric synthesis. Its utility as both a precursor for robust chiral auxiliaries like oxazolidinones and as a direct chiral ligand for metal-catalyzed reactions makes it a valuable asset for the synthesis of complex, enantiomerically pure molecules. The protocols outlined in this guide provide a solid foundation for its application in research and development. Further exploration of its use in other asymmetric transformations, such as aldol reactions, Diels-Alder reactions, and asymmetric hydrogenations, is warranted and expected to yield similarly impressive results in stereochemical control.

References

Mastering Asymmetric Synthesis: A Protocol for Diastereoselective Alkylation Utilizing (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise but a critical determinant of biological activity and material properties. The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with chiral auxiliaries serving as a powerful and reliable strategy to induce stereoselectivity. This application note provides a detailed protocol for the diastereoselective alkylation of carboxylic acids mediated by the chiral auxiliary, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This method, a testament to the pioneering work of A. I. Meyers, offers a robust and predictable pathway to enantiomerically enriched α-substituted carboxylic acids, which are pivotal building blocks in the synthesis of a myriad of complex molecules.[1][2][3][4]

The bulky tert-butylphenyl group of the auxiliary provides a highly effective steric shield, directing the approach of incoming electrophiles to one face of the enolate, thereby ensuring high diastereoselectivity. This protocol is designed for researchers, scientists, and drug development professionals seeking a practical and efficient method for asymmetric carbon-carbon bond formation.

Mechanism of Stereocontrol: A Chelated Transition State

The remarkable stereoselectivity of this protocol is rooted in the formation of a rigid, chelated aza-enolate intermediate. The process can be dissected into three key stages:

  • Formation of the Chiral Oxazoline: The journey begins with the condensation of a carboxylic acid with this compound to form a chiral 2-alkyl-4,5-dihydrooxazole. This transformation effectively converts the prochiral α-carbon of the carboxylic acid into a stereogenic center precursor.

  • Deprotonation and Chelation-Controlled Alkylation: Upon treatment with a strong base, such as n-butyllithium (n-BuLi), the α-proton of the 2-alkyl substituent is abstracted to form a lithiated aza-enolate. The lithium cation is believed to chelate with the nitrogen and oxygen atoms of the oxazoline ring, creating a conformationally restricted bicyclic system. This rigid structure effectively blocks one face of the enolate, compelling the incoming electrophile to approach from the less sterically hindered face. The bulky 4-(tert-butylphenyl) group at the C4 position of the oxazoline plays a crucial role in directing this approach, leading to a highly diastereoselective alkylation.[1]

  • Auxiliary Cleavage and Recovery: The final step involves the hydrolysis of the alkylated oxazoline. This process cleaves the chiral auxiliary, yielding the desired enantiomerically enriched α-substituted carboxylic acid, and allows for the recovery of the valuable this compound for reuse.

Diagram of the Proposed Chelated Transition State:

G cluster_TS Chelated Aza-Enolate Intermediate cluster_auxiliary Chiral Auxiliary Li Li+ N N Li->N O_ring O Li->O_ring C_alpha C_oxazoline C C_alpha->C_oxazoline R_alkyl R C_alpha->R_alkyl H_alpha H C_alpha->H_alpha C_oxazoline->N C_oxazoline->O_ring Aux (4S)-4-(4-tert-butylphenyl) group directs electrophile Electrophile E+ Electrophile->C_alpha Attack from less hindered face

Caption: Proposed chelated transition state in the Meyers alkylation.

Experimental Protocols

Part 1: Synthesis of the Chiral 2-Alkyl-oxazoline

This procedure details the formation of the chiral oxazoline from a generic carboxylic acid.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Carboxylic Acid (e.g., Propanoic Acid)ReagentCommercially Available
Thionyl Chloride (SOCl₂)ReagentCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionACSIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercially Available

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol of acid). Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Amide Formation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared acid chloride solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization to Oxazoline: The crude N-(2-hydroxyethyl)amide can often be cyclized without further purification. Dissolve the crude amide in anhydrous DCM and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Final Work-up and Purification: Carefully quench the reaction with saturated sodium bicarbonate solution at 0 °C. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic extracts. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 2-alkyl-(4S)-4-(4-tert-butylphenyl)-4,5-dihydrooxazole.

Part 2: Diastereoselective Alkylation of the Chiral Oxazoline

This section outlines the core asymmetric alkylation step.

Materials:

Reagent/MaterialGradeSupplier
2-Alkyl-(4S)-4-(4-tert-butylphenyl)oxazolineAs prepared in Part 1-
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially Available
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)ReagentCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Saturated Ammonium Chloride SolutionACSIn-house preparation
Diethyl EtherAnhydrousCommercially Available

Procedure:

  • Deprotonation: To a flame-dried, nitrogen-purged round-bottom flask, add the chiral oxazoline (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol of oxazoline). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aza-enolate.

  • Alkylation: Add the electrophile (alkyl halide, 1.2 eq) dropwise to the cooled solution. The reaction time will vary depending on the reactivity of the electrophile (typically 1-4 hours). Maintain the temperature at -78 °C throughout the addition and stirring.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution. Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers. Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alkylated oxazoline can be purified by column chromatography on silica gel. The diastereomeric excess (de) can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Part 3: Hydrolysis to the Chiral Carboxylic Acid and Auxiliary Recovery

The final step liberates the desired product and allows for recycling of the chiral auxiliary.

Materials:

Reagent/MaterialGradeSupplier
Alkylated Chiral OxazolineAs prepared in Part 2-
Hydrochloric Acid (HCl)3 M aqueous solutionIn-house preparation
Diethyl EtherReagentCommercially Available
Sodium Hydroxide (NaOH)1 M aqueous solutionIn-house preparation

Procedure:

  • Hydrolysis: Dissolve the purified alkylated oxazoline (1.0 eq) in a mixture of ethanol and 3 M aqueous HCl. Heat the mixture to reflux for 4-6 hours.

  • Product Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether to remove any non-polar impurities.

  • Acidification and Extraction: Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the desired carboxylic acid with diethyl ether (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Auxiliary Recovery: Basify the aqueous layer from step 2 to pH 10-11 with 1 M NaOH solution. Extract the chiral amino alcohol auxiliary with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to recover the this compound.

Experimental Workflow Diagram:

G cluster_prep Part 1: Oxazoline Synthesis cluster_alkylation Part 2: Diastereoselective Alkylation cluster_hydrolysis Part 3: Hydrolysis & Recovery A Carboxylic Acid + This compound B Acid Chloride Formation (SOCl₂) A->B C Amide Formation B->C D Cyclization (SOCl₂) C->D E Purification (Chromatography) D->E F Chiral Oxazoline E->F To Alkylation G Deprotonation (n-BuLi, -78 °C) F->G H Alkylation (Electrophile, -78 °C) G->H I Work-up & Purification H->I J Alkylated Oxazoline I->J To Hydrolysis K Acid Hydrolysis (HCl, reflux) J->K L Product Extraction (Chiral Carboxylic Acid) K->L M Auxiliary Recovery K->M

Caption: Workflow for the diastereoselective alkylation protocol.

Data and Expected Outcomes

The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile. Generally, unbranched and reactive electrophiles such as methyl iodide and benzyl bromide afford excellent diastereomeric excesses.

Electrophile (E-X)Product (R-E)Diastereomeric Excess (de, %)Yield (%)
IodomethaneMethyl>9585-95
IodoethaneEthyl>9580-90
Benzyl BromideBenzyl>9890-98
Allyl BromideAllyl>9585-95
Isopropyl IodideIsopropyl85-9070-80

Note: Yields and de values are representative and may vary based on specific reaction conditions and substrate.

Troubleshooting

  • Low Yield in Oxazoline Formation: Ensure all reagents and solvents are strictly anhydrous. Incomplete conversion of the carboxylic acid to the acid chloride can be a common issue.

  • Poor Diastereoselectivity: The temperature of the deprotonation and alkylation steps is critical. Ensure the reaction is maintained at -78 °C. The quality of the n-butyllithium is also important; titration is recommended.

  • Incomplete Hydrolysis: The hydrolysis step may require longer reaction times or a higher concentration of acid, depending on the steric bulk of the alkylated oxazoline.

  • Low Recovery of Chiral Auxiliary: Ensure the aqueous layer is made sufficiently basic (pH 10-11) before extraction to fully deprotonate the amino alcohol.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Alkyl halides are often toxic and volatile. Handle with care in a fume hood.

  • The reaction should be performed in a well-ventilated area, and appropriate safety measures should be in place for handling flammable solvents.

Conclusion

The protocol detailed herein provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched α-substituted carboxylic acids. The use of this compound as a chiral auxiliary offers excellent stereocontrol due to the steric influence of the bulky tert-butylphenyl group. This method is a valuable tool for synthetic chemists engaged in the construction of complex chiral molecules for a wide range of applications.

References

Application Notes & Protocols for the Cleavage of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the cleavage of the (2S)-2-amino-2-(4-tert-butylphenyl)ethanol chiral auxiliary. This auxiliary is a valuable tool in asymmetric synthesis for the stereocontrolled introduction of chiral centers. The successful removal of the auxiliary is a critical step to liberate the desired chiral product and enable the recovery of the auxiliary for reuse. This document outlines the mechanistic basis and provides detailed, step-by-step protocols for hydrolytic, reductive, and oxidative cleavage methods.

Introduction: The Role of this compound in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of two possible enantiomeric or diastereomeric outcomes. The this compound auxiliary, a derivative of phenylglycinol, is particularly effective due to its steric bulk and defined stereochemistry, which create a biased chiral environment.

After the desired stereoselective transformation, such as alkylation or acylation, the covalent bond between the product and the auxiliary must be cleaved without racemizing the newly formed stereocenter. The choice of cleavage method is dictated by the stability of the desired product to the reaction conditions and the desired functional group in the final product. This guide details three common strategies for the removal of this amino alcohol auxiliary from its N-acyl derivatives.

Mechanistic Principles of Auxiliary Cleavage

The cleavage of the N-acyl derivative of this compound involves the breaking of the amide bond formed between the auxiliary's nitrogen and the carbonyl carbon of the acyl group. The approach to this cleavage can be broadly categorized into three mechanistic pathways: hydrolytic, reductive, and oxidative.

Hydrolytic Cleavage (Acidic or Basic)

Hydrolysis of the amide bond is a fundamental organic reaction that can be catalyzed by either acid or base.[1]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the protonated amino alcohol auxiliary yield the carboxylic acid and the ammonium salt of the auxiliary.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, typically a hydroxide ion, directly attacks the amide carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the amino alcohol as an alkoxide, which is subsequently protonated, to give the carboxylate salt and the free auxiliary. This method is often irreversible as the final deprotonation of the carboxylic acid drives the equilibrium.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start N-Acyl Auxiliary A_int1 Protonated Amide A_start->A_int1 Protonation A_H H+ A_H->A_int1 A_int2 Tetrahedral Intermediate A_int1->A_int2 Nucleophilic Attack A_H2O H₂O A_H2O->A_int2 A_int3 Protonated Intermediate A_int2->A_int3 Proton Transfer A_H_transfer Proton Transfer A_product Carboxylic Acid + Auxiliary-NH₃⁺ A_int3->A_product Elimination B_start N-Acyl Auxiliary B_int1 Tetrahedral Intermediate B_start->B_int1 Nucleophilic Attack B_OH OH⁻ B_OH->B_int1 B_product Carboxylate + Auxiliary B_int1->B_product Elimination B_final Carboxylic Acid B_product->B_final Acid Workup B_H2O H₂O B_H2O->B_final

Figure 1: General mechanisms for hydrolytic cleavage.

Reductive Cleavage

Reductive cleavage of amides to amines is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3] NaBH₄ is generally not strong enough to reduce amides.[4] The mechanism involves the initial complexation of the Lewis acidic aluminum to the amide oxygen, followed by the delivery of a hydride to the carbonyl carbon. The resulting intermediate eliminates an aluminate species to form a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the amine. This method converts the acyl group into an alkyl group.

G Reductive Cleavage Workflow RC_start N-Acyl Auxiliary RC_int1 Tetrahedral Intermediate RC_start->RC_int1 Hydride Attack RC_LiAlH4 1. LiAlH₄, THF RC_LiAlH4->RC_int1 RC_product Amine Product + Free Auxiliary RC_LiAlH4->RC_product RC_int2 Iminium Ion Intermediate RC_int1->RC_int2 Elimination RC_int2->RC_product Second Hydride Attack RC_workup 2. H₂O/H⁺ Workup RC_product->RC_workup Isolation

Figure 2: Workflow for reductive cleavage of N-acyl auxiliaries.

Oxidative Cleavage

For amino alcohol auxiliaries, oxidative cleavage provides a mild and often orthogonal method. The vicinal amino alcohol moiety can be cleaved under specific oxidative conditions.[5] Sodium periodate (NaIO₄) is a common reagent for the cleavage of vicinal diols and can also be applied to vicinal amino alcohols.[6][7][8][9] The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. In the case of an N-acyl derivative of this compound, this would result in the formation of an aldehyde from the ethanol backbone and the release of the N-acyl moiety.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is suitable for substrates that are stable to strong acidic conditions and when the desired product is a carboxylic acid.

ParameterCondition
Substrate N-acyl-(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Reagents 6 M Hydrochloric Acid (HCl) or 4 M Sulfuric Acid (H₂SO₄)
Solvent Dioxane or Tetrahydrofuran (THF) / Water mixture
Temperature 80-100 °C (Reflux)
Time 12-24 hours

Step-by-Step Procedure:

  • Dissolve the N-acyl auxiliary (1.0 eq) in a 1:1 mixture of dioxane and 6 M HCl.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is solid, it may precipitate upon cooling. If not, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL) to isolate the carboxylic acid product.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • The aqueous layer contains the protonated chiral auxiliary. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., 6 M NaOH) to pH > 12 and extract with an organic solvent (e.g., dichloromethane).

Protocol 2: Reductive Cleavage with LiAlH₄

This protocol is employed when the desired product is an amine, resulting from the reduction of the amide carbonyl.

ParameterCondition
Substrate N-acyl-(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Reagents Lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Temperature 0 °C to Reflux
Time 4-12 hours

Step-by-Step Procedure:

  • To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl auxiliary (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which contains the desired amine and the free chiral auxiliary.

  • Purification by column chromatography is typically required to separate the product from the auxiliary.

Protocol 3: Oxidative Cleavage with Sodium Periodate

This protocol is a milder alternative and is particularly useful for sensitive substrates where hydrolytic or reductive conditions are too harsh.

ParameterCondition
Substrate N-acyl-(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Reagents Sodium periodate (NaIO₄) (2.0-3.0 eq)
Solvent Tetrahydrofuran (THF) / Water (e.g., 3:1)
Temperature 0 °C to Room Temperature
Time 2-6 hours

Step-by-Step Procedure:

  • Dissolve the N-acyl auxiliary (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid sodium periodate (2.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain the desired aldehyde (or corresponding carboxylic acid if over-oxidation occurs) and the liberated auxiliary. Purification by column chromatography may be necessary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the cleavage is incomplete, consider increasing the reaction time, temperature, or the excess of the reagent. For hydrolytic cleavage, using a stronger acid or base might be necessary.

  • Racemization: For sensitive stereocenters, especially those α to a carbonyl group, harsh acidic or basic conditions can lead to racemization. It is advisable to use the mildest effective conditions and to check the enantiomeric purity of the product.

  • Auxiliary Recovery: Efficient recovery of the chiral auxiliary is crucial for the cost-effectiveness of the synthesis. Acid-base extraction is a common and effective method for separating the basic amino alcohol auxiliary from neutral or acidic products.

  • Substrate Compatibility: The choice of cleavage method must be compatible with other functional groups present in the molecule. For instance, ester groups will be hydrolyzed under the conditions for amide hydrolysis. Reductive cleavage with LiAlH₄ will reduce many other functional groups, including esters, carboxylic acids, ketones, and aldehydes.

Conclusion

The this compound auxiliary is a powerful tool for asymmetric synthesis. The successful cleavage of this auxiliary is a critical final step in the synthetic sequence. This guide has provided detailed protocols for hydrolytic, reductive, and oxidative cleavage methods, along with their mechanistic underpinnings. By carefully selecting the appropriate cleavage strategy based on the nature of the substrate and the desired final product, researchers can efficiently obtain their target molecules in high yield and enantiopurity, while also allowing for the recycling of the valuable chiral auxiliary.

References

Application Notes and Protocols for the Recovery and Recycling of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Recovery and Recycling of Chiral Auxiliaries

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a valuable chiral auxiliary, instrumental in asymmetric synthesis for the production of enantiomerically pure compounds, particularly within the pharmaceutical industry. The stereogenic center in this molecule allows for the control of stereochemistry during chemical reactions, a critical aspect in the synthesis of therapeutic agents where often only one enantiomer exhibits the desired biological activity.[1] Given the economic and environmental costs associated with the synthesis of such complex chiral molecules, their efficient recovery and recycling are not merely beneficial but essential for sustainable and economically viable industrial processes.[1][2][3]

This guide provides a comprehensive overview of the principles and detailed protocols for the recovery and recycling of this compound from post-reaction mixtures. The methodologies described herein are designed to ensure high recovery yields and the preservation of chiral purity, enabling the reuse of this valuable auxiliary in subsequent synthetic batches.

Core Principles of Recovery: Exploiting Physicochemical Properties

The recovery of this compound, an amino alcohol, hinges on the strategic manipulation of its acid-base properties and solubility characteristics. The presence of a basic amino group and a hydroxyl group allows for tailored extraction and crystallization procedures.

  • Acid-Base Chemistry : The amino group is basic and can be protonated by an acid to form a water-soluble ammonium salt. Conversely, treatment with a base will deprotonate the ammonium salt, regenerating the free amine which is typically more soluble in organic solvents. This reversible transformation is the cornerstone of the acid-base extraction protocol.[2]

  • Solubility Differentials : The solubility of the free base and its salt form differs significantly in various solvent systems. This differential is exploited during both extraction and crystallization to separate the auxiliary from other components of the reaction mixture.

Methodology 1: Recovery via Acid-Base Extraction

This protocol is a robust method for separating the basic this compound from neutral or acidic byproducts and impurities in a reaction mixture.

Causality Behind Experimental Choices

The choice of an acid-base extraction rests on the ability to selectively shuttle the amine between an aqueous and an organic phase. The selection of a water-immiscible organic solvent is crucial for efficient phase separation. The pH of the aqueous phase is the primary driver of the separation, dictating the protonation state of the amino alcohol.

Experimental Workflow Diagram

Recovery_Extraction_Workflow start Post-Reaction Mixture in Organic Solvent acid_extraction Acidic Extraction (e.g., 1M HCl) start->acid_extraction phase_sep1 Phase Separation acid_extraction->phase_sep1 organic_phase Organic Phase (Neutral/Acidic Impurities) phase_sep1->organic_phase Organic aqueous_phase Aqueous Phase (Protonated Auxiliary) phase_sep1->aqueous_phase Aqueous basification Basification (e.g., 2M NaOH) aqueous_phase->basification organic_extraction Organic Extraction (e.g., Toluene) basification->organic_extraction phase_sep2 Phase Separation organic_extraction->phase_sep2 aqueous_waste Aqueous Phase (Waste) phase_sep2->aqueous_waste Aqueous organic_product Organic Phase (Recovered Auxiliary) phase_sep2->organic_product Organic drying Drying & Solvent Removal organic_product->drying end Purified Auxiliary drying->end Recrystallization_Workflow start Crude Recovered Auxiliary dissolution Dissolution in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove cooling Slow Cooling to Room Temperature hot_filtration->cooling Filtrate ice_bath Cooling in Ice Bath cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation filtration Vacuum Filtration crystal_formation->filtration mother_liquor Mother Liquor (Soluble Impurities) filtration->mother_liquor Remove washing Wash Crystals with Cold Solvent filtration->washing Crystals drying Drying Under Vacuum washing->drying end High-Purity Auxiliary drying->end

References

Mastering Stereoselectivity: (2S)-2-amino-2-(4-tert-butylphenyl)ethanol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality in Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] However, the creation of specific stereoisomers, a critical aspect in the synthesis of pharmaceuticals and biologically active molecules, presents a significant challenge. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction, have emerged as a powerful solution to this problem.[2] Among these, derivatives of chiral amino alcohols have proven to be exceptionally effective.

This guide focuses on the application of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a versatile chiral amino alcohol, in asymmetric aldol reactions. Its primary role is as a precursor to a chiral oxazolidinone auxiliary, which, when N-acylated, provides a robust platform for highly diastereoselective aldol additions. The bulky 4-tert-butylphenyl group plays a crucial role in facial shielding of the enolate, leading to high levels of stereocontrol in the formation of new stereocenters.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action

The remarkable stereoselectivity achieved with oxazolidinone auxiliaries derived from this compound can be rationalized by the Zimmerman-Traxler model. This model postulates a chair-like six-membered transition state for the aldol reaction.[3][4]

The key steps leading to stereoselective bond formation are:

  • Formation of a (Z)-Enolate: The N-acylated oxazolidinone is treated with a Lewis acid, typically a boron triflate such as di-n-butylboron triflate (n-Bu₂BOTf), and a hindered amine base (e.g., triethylamine or diisopropylethylamine). This process, known as "soft enolization," selectively generates the (Z)-boron enolate.[2][5] The boron atom chelates to both the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring, fixing the conformation of the enolate.

  • Chair-like Transition State: The (Z)-enolate then reacts with an aldehyde through a highly organized, chair-like transition state. To minimize steric hindrance, the substituent on the aldehyde (R²) preferentially occupies a pseudo-equatorial position.

  • Facial Shielding by the 4-tert-Butylphenyl Group: The bulky 4-tert-butylphenyl group on the oxazolidinone auxiliary effectively blocks one face of the enolate. Consequently, the aldehyde can only approach from the less hindered face, dictating the absolute stereochemistry of the newly formed hydroxyl and methyl stereocenters.

  • Formation of the syn-Aldol Product: This controlled approach leads to the preferential formation of the syn-aldol adduct.

The following diagram illustrates the proposed Zimmerman-Traxler transition state for the reaction of a boron enolate derived from an N-propionyl oxazolidinone with an aldehyde.

Caption: Figure 1. Zimmerman-Traxler model for the aldol reaction.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the chiral oxazolidinone auxiliary from this compound and its subsequent use in a diastereoselective aldol reaction.

Protocol 1: Synthesis of (S)-4-(4-tert-butylphenyl)oxazolidin-2-one

This protocol describes the cyclization of the amino alcohol to form the core oxazolidinone structure.

Materials:

  • This compound

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Potassium carbonate (K₂CO₃) or a suitable base

  • Toluene or a suitable high-boiling solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add diethyl carbonate (1.5 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-4-(4-tert-butylphenyl)oxazolidin-2-one as a white solid.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This protocol attaches the propionyl group, which will serve as the enolate precursor.

Materials:

  • (S)-4-(4-tert-butylphenyl)oxazolidin-2-one (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq, solution in hexanes)

  • Propionyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the N-propionyl oxazolidinone.

Protocol 3: Boron-Mediated Diastereoselective Aldol Reaction

This protocol details the key aldol addition step.

Materials:

  • N-propionyl-(S)-4-(4-tert-butylphenyl)oxazolidin-2-one (from Protocol 2)

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 eq, solution in DCM or hexanes)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.2 eq)

  • Methanol (MeOH)

  • pH 7 Phosphate buffer

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or DIPEA) (1.2 eq) dropwise, followed by the slow, dropwise addition of di-n-butylboron triflate (1.1 eq).

  • Stir the mixture at 0 °C for 30-45 minutes to allow for (Z)-enolate formation.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer (1 part), followed immediately by methanol (3 parts) and 30% hydrogen peroxide (1 part). Caution: The addition of hydrogen peroxide can be exothermic.

  • Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour to break down the boron intermediates.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Presentation: Expected Outcomes

The use of oxazolidinone auxiliaries derived from amino alcohols in boron-mediated aldol reactions typically affords high yields and excellent diastereoselectivities. The bulky 4-tert-butylphenyl substituent is expected to enhance facial selectivity, leading to high syn induction.

Aldehyde (R²CHO)Yield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde85-95>98:2
Benzaldehyde80-90>95:5
Propionaldehyde80-90>98:2

Table 1: Representative expected results for the diastereoselective aldol reaction using the (S)-4-(4-tert-butylphenyl)oxazolidin-2-one auxiliary. Data are illustrative and based on typical outcomes for similar bulky auxiliaries.

Cleavage of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is their facile removal to afford the desired chiral product and allow for the recovery and recycling of the auxiliary.

Protocol 4: Hydrolytic Cleavage to the β-Hydroxy Carboxylic Acid

Materials:

  • Aldol adduct (from Protocol 3)

  • Tetrahydrofuran (THF)

  • Aqueous Lithium Hydroxide (LiOH) solution (e.g., 0.5 M)

  • Diethyl ether or Ethyl acetate

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add the aqueous LiOH solution (2-3 eq).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous layer with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (S)-4-(4-tert-butylphenyl)oxazolidin-2-one.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl at 0 °C.

  • Extract the β-hydroxy carboxylic acid with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Conclusion and Field-Proven Insights

The use of this compound as a precursor for a chiral oxazolidinone auxiliary provides a reliable and highly stereoselective method for the synthesis of syn-aldol products. The bulky tert-butylphenyl group is a key design element, effectively shielding one face of the boron enolate in the Zimmerman-Traxler transition state, thereby ensuring high diastereoselectivity. The protocols outlined in this guide offer a robust framework for researchers in organic synthesis and drug development to access enantioenriched β-hydroxy carbonyl compounds, which are valuable building blocks for a wide range of complex molecules. The straightforward cleavage of the auxiliary, often with high recovery rates, further enhances the practical utility of this methodology.

References

Application Note: Enantioselective Reduction of Imines with (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Chiral Amines

Chiral amines are indispensable building blocks in the pharmaceutical and agrochemical industries, forming the stereogenic core of countless bioactive molecules. The stereoselective synthesis of these amines, particularly through the reduction of prochiral imines, remains a pivotal challenge in modern organic chemistry. This application note details a robust and highly selective methodology for the asymmetric reduction of N-substituted imines, employing a catalyst system derived from (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This approach is rooted in the well-established principles of the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high levels of stereocontrol.[1][2][3] The bulky tert-butylphenyl group on the amino alcohol precursor provides a distinct steric environment, enabling excellent enantioselectivity across a range of imine substrates.

The Catalyst System: From Amino Alcohol to Chiral Oxazaborolidine

The efficacy of this reduction hinges on the in situ formation of a chiral oxazaborolidine catalyst from the this compound precursor and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF.[4][5] This reaction is typically rapid and proceeds by the condensation of the amino alcohol with borane, releasing hydrogen gas to form the stable five-membered oxazaborolidine ring.[5]

The resulting catalyst is not the primary reducing agent but a chiral Lewis acid that orchestrates the stereoselective transfer of a hydride from a stoichiometric borane molecule to the imine substrate.[6] The advantage of this in situ approach is its practicality and reproducibility, bypassing the need to isolate and handle the often moisture-sensitive oxazaborolidine catalyst.[7][8][9]

Mechanism of Enantioselective Imine Reduction

The catalytic cycle, illustrated below, provides a clear rationale for the observed high enantioselectivity. The process is a feat of molecular recognition and dual activation, where the catalyst performs multiple roles simultaneously.[1][10]

The Catalytic Cycle involves four key steps:

  • Catalyst Activation: A molecule of borane (the stoichiometric reductant) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][10][11]

  • Substrate Coordination: The prochiral imine substrate coordinates to the now highly Lewis acidic endocyclic boron of the catalyst-borane complex. The catalyst's chiral framework, particularly the bulky 4-tert-butylphenyl group, directs the imine to bind in a sterically favored orientation. The larger substituent (RL) on the imine carbon orients away from the catalyst's chiral scaffold to minimize steric repulsion.

  • Stereodetermining Hydride Transfer: The activated hydride is transferred from the coordinated borane to the electrophilic imine carbon via a highly organized, six-membered chair-like transition state.[10] This intramolecular delivery ensures that the hydride attacks a specific face of the imine, establishing the new stereocenter with high fidelity.

  • Product Release and Catalyst Regeneration: Following hydride transfer, the resulting N-boryl amine product is released, and the oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle. An acidic workup is then performed to hydrolyze the N-B bond and yield the final chiral amine.[10]

References

Scale-up synthesis of chiral compounds with (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Chiral Compounds Using (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the stereochemistry of active pharmaceutical ingredients (APIs) is critical to their efficacy and safety.[1] Chiral auxiliaries are a powerful and reliable tool for controlling stereochemistry during synthesis, particularly in the early phases of drug development and for scalable processes.[2][3] This guide provides detailed application notes and scalable protocols for the use of this compound, a versatile chiral amino alcohol. We will first detail a robust, scalable synthesis of the auxiliary itself, followed by a comprehensive case study on its application in the diastereoselective alkylation of a prochiral carboxylic acid derivative. The protocols herein are designed with scalability in mind, addressing critical process parameters such as reagent selection, reaction monitoring, purification strategies, and auxiliary recovery.

Introduction: The Strategic Advantage of this compound

Chiral 1,2-amino alcohols are a privileged class of compounds, serving as essential building blocks for numerous APIs and as highly effective chiral auxiliaries and ligands in asymmetric synthesis.[4][5] this compound is particularly noteworthy due to its structural features. The molecule possesses a stereogenic center bearing both an amine and a hydroxyl group, which can form a rigid chelated transition state, and a bulky tert-butylphenyl group. This steric bulk is not merely a passive feature; it acts as a powerful stereodirecting group, effectively shielding one face of a reactive intermediate (such as an enolate), thereby forcing an incoming reagent to approach from the opposite, less-hindered face.[6] This high degree of facial selectivity is the key to achieving excellent diastereoselectivity in subsequent reactions.

A successful chiral auxiliary must meet several criteria for industrial application: it must be readily available or easily synthesized, provide high levels of stereocontrol, and be easily attached and subsequently removed under mild conditions without causing racemization of the product, all while being efficiently recovered and recycled to minimize cost.[] This guide will demonstrate how this compound meets these critical requirements.

Part I: Scale-Up Synthesis of the Chiral Auxiliary

A reliable and cost-effective supply of the chiral auxiliary is a prerequisite for its use in large-scale campaigns. While this compound is commercially available, an in-house synthesis may be preferable for large quantities. The most direct route is the asymmetric reduction of the corresponding α-amino ketone or the reductive amination of a ketone precursor. Below, we outline a scalable protocol based on the well-established methodology of asymmetric transfer hydrogenation, which avoids the need for high-pressure hydrogenation equipment.[8]

Workflow for Auxiliary Synthesis

cluster_0 Synthesis of this compound A Start: 2-Amino-4'-tert-butylacetophenone HCl B Asymmetric Transfer Hydrogenation (ATH) A->B RuCl[(S,S)-TsDPEN] Formic Acid / Triethylamine C Reaction Work-up & Base Extraction B->C Crude Reaction Mixture D Crystallization / Purification C->D Free Base in Organic Solvent E Final Product: This compound D->E High Purity Auxiliary

Caption: Workflow for the scalable synthesis of the chiral auxiliary.

Protocol 1: Gram-Scale Synthesis of this compound

This protocol describes the asymmetric transfer hydrogenation of 2-amino-4'-tert-butylacetophenone hydrochloride. The formic acid/triethylamine azeotrope serves as a safe and effective hydrogen source.[8]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (g)Moles (mmol)Equivalents
2-Amino-4'-tert-butylacetophenone HCl227.7322.771001.0
RuCl[(S,S)-TsDPEN]664.180.1330.20.002
Formic Acid / Triethylamine (5:2 azeotrope)-150 mL--
Dichloromethane (DCM)84.93500 mL--
2 M Sodium Hydroxide (aq)40.00As needed--
Brine (Saturated NaCl solution)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g--
Heptane100.21200 mL--

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4'-tert-butylacetophenone hydrochloride (22.77 g, 100 mmol) and the catalyst RuCl[(S,S)-TsDPEN] (133 mg, 0.2 mmol).

  • Degassing: Purge the flask with nitrogen for 15 minutes.

  • Reagent Addition: Add the formic acid/triethylamine azeotrope (150 mL) via cannula.

  • Reaction: Stir the mixture at 28-30°C. The reaction is typically complete within 12-24 hours.

    • Causality Check: The choice of an (S,S) catalyst configuration is crucial for obtaining the desired (S)-enantiomer of the amino alcohol product. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until full conversion of the starting material is observed.

  • Quenching & Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the azeotrope. Add Dichloromethane (300 mL) and water (100 mL).

  • Extraction: Cool the mixture in an ice bath and slowly add 2 M NaOH solution with vigorous stirring until the aqueous layer reaches a pH of >12. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with additional DCM (2 x 100 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a crude oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until persistent turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5°C to induce crystallization.

  • Isolation: Collect the crystalline solid by filtration, wash with cold heptane, and dry under vacuum to afford this compound.

    • Expected Outcome: Yield: 85-95%; Enantiomeric Excess (ee): >99% as determined by chiral HPLC analysis.

Part II: Application Case Study - Asymmetric Alkylation

With the chiral auxiliary in hand, we can now apply it to control the stereochemistry of a new bond formation. A classic and highly valuable transformation is the asymmetric α-alkylation of a carboxylic acid.[3] The process involves temporarily attaching the auxiliary to form an amide, performing the diastereoselective alkylation, and finally cleaving the auxiliary to reveal the enantiomerically enriched product.

Workflow for Asymmetric Alkylation and Auxiliary Recovery

cluster_1 Asymmetric Alkylation using Chiral Auxiliary A Prochiral Acid + Chiral Auxiliary B Step 1: Amide Formation A->B C Chiral Amide Intermediate B->C D Step 2: Diastereoselective Alkylation C->D 1. LDA, -78°C 2. Electrophile (R-X) E Alkylated Amide D->E F Step 3: Auxiliary Cleavage (Hydrolysis) E->F G Final Chiral Product (e.g., Chiral Acid) F->G Purification H Recovered Chiral Auxiliary F->H Purification & Recycle

Caption: General workflow for an auxiliary-controlled asymmetric alkylation.

Protocol 2: Diastereoselective Synthesis of (S)-2-Methylhexanoic Acid

This protocol details the synthesis of (S)-2-methylhexanoic acid from hexanoic acid as a representative example.

Step 2a: Attachment of the Chiral Auxiliary

  • Acid Chloride Formation: In a flask under nitrogen, dissolve hexanoic acid (11.6 g, 100 mmol) in DCM (200 mL). Add oxalyl chloride (15.2 g, 120 mmol) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield crude hexanoyl chloride.

  • Amide Formation: Dissolve the crude hexanoyl chloride in DCM (200 mL). In a separate flask, dissolve this compound (20.7 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in DCM (100 mL). Cool this amine solution to 0°C and add the acid chloride solution dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL). Dry the organic layer over MgSO₄, filter, and concentrate to give the chiral amide. Purify by column chromatography if necessary.

Step 2b: Diastereoselective Alkylation

  • Enolate Formation: To a solution of the chiral amide (30.5 g, 100 mmol) in dry THF (400 mL) under nitrogen, cool the flask to -78°C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 55 mL of a 2.0 M solution in THF/heptane, 110 mmol) dropwise, ensuring the internal temperature does not exceed -70°C. Stir for 1 hour at -78°C.

    • Scientific Rationale: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the lithium enolate. The low temperature is critical to prevent side reactions and maintain kinetic control.

  • Alkylation: Add methyl iodide (15.6 g, 110 mmol) dropwise to the enolate solution at -78°C. Stir for 4-6 hours at this temperature.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Add ethyl acetate (300 mL) and water (100 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alkylated amide.

Step 2c: Cleavage and Recovery of the Auxiliary

  • Hydrolysis: Suspend the crude alkylated amide in a mixture of THF (200 mL) and 6 M sulfuric acid (200 mL). Heat the mixture to reflux (approx. 85-90°C) for 24-48 hours.

    • Trustworthiness: The hydrolysis must be driven to completion. Monitor the disappearance of the starting material by TLC or HPLC. Acidic hydrolysis is chosen as it typically allows for straightforward separation of the resulting carboxylic acid and the protonated amine auxiliary.

  • Product Isolation: Cool the reaction mixture to room temperature. Add ethyl acetate (300 mL) and separate the layers. The desired (S)-2-methylhexanoic acid will be in the organic layer. Extract the aqueous layer with more ethyl acetate (2 x 100 mL). Combine the organic extracts, wash with brine, dry, and concentrate. Purify the resulting acid by distillation or chromatography.

  • Auxiliary Recovery: Take the acidic aqueous layer from the previous step and cool it in an ice bath. Carefully basify with concentrated NaOH solution to pH >12. The chiral auxiliary will precipitate or can be extracted with DCM (3 x 100 mL). The combined organic extracts can be dried and concentrated to recover the auxiliary, which can be recrystallized as in Protocol 1 for reuse.[]

Expected Results

Product/ParameterExpected OutcomeAnalytical Method
Yield of Chiral Acid70-85% (over 3 steps)Gravimetric
Diastereomeric Excess (de)>95% (for the alkylated amide intermediate)¹H NMR, HPLC
Enantiomeric Excess (ee)>95% (for the final acid product)Chiral HPLC/GC
Auxiliary Recovery>90%Gravimetric

Part III: Critical Considerations for Process Scale-Up

Transitioning from gram-scale to kilogram-scale synthesis introduces challenges that require careful planning and process optimization.

  • Thermal Management: The enolate formation at -78°C is highly exothermic. On a large scale, efficient heat transfer is paramount. Jacketed reactors with controlled cooling systems are essential to maintain the low temperature and prevent side reactions that could compromise diastereoselectivity.

  • Reagent Handling: LDA is pyrophoric and moisture-sensitive. On a large scale, it is typically handled as a solution in an inert solvent and transferred via pressure or pump through sealed systems. The addition must be carefully controlled to manage the exotherm.

  • Purification Strategy: While chromatography is suitable for lab-scale purification, it is often impractical and costly at an industrial scale. The primary purification method for both the final product and the recovered auxiliary should ideally be crystallization.[8] Developing a robust crystallization procedure is a critical step in process development.

  • Solvent Selection: Solvents like DCM and THF are effective but face increasing regulatory scrutiny. Process chemists should investigate greener alternatives where possible, such as 2-methyl-THF as a substitute for THF. Solvent choice must balance reactivity, safety, cost, and environmental impact.

  • Cycle Time and Throughput: The long hydrolysis time can be a bottleneck. Investigating alternative cleavage methods, such as using different acids or higher temperatures/pressures (within equipment limits), could optimize the process. The efficiency of auxiliary recovery and recycling is also critical to the overall economic viability of the process.[9]

Conclusion

This compound is a highly effective chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks. Its utility stems from a rational design that leverages steric control to induce high levels of diastereoselectivity. By following robust and scalable protocols, such as the asymmetric transfer hydrogenation for its synthesis and the multi-step sequence for its application in alkylation, researchers and drug development professionals can reliably produce enantiomerically pure compounds. Careful consideration of process parameters during scale-up is essential to translate laboratory success into a viable, large-scale manufacturing process.

References

Solvent Effects on Stereoselectivity: A Detailed Application Guide for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Stereoselectivity and Solvent Choice

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is often crucial for the biological activity and safety of the final product. Achieving high stereoselectivity in reactions involving this amino alcohol is therefore a primary objective for synthetic chemists. The choice of solvent is a frequently underestimated yet critical parameter that can profoundly influence the stereochemical outcome of a reaction. This guide provides an in-depth analysis of how solvents can modulate the stereoselectivity in reactions involving this compound, supported by detailed protocols and mechanistic insights.

Solvents are not merely inert media for reactions; they can actively participate in the reaction mechanism.[1] They can influence the conformational equilibria of reactants and transition states, stabilize or destabilize charged intermediates, and in some cases, directly partake in the reaction pathway. These interactions can have a significant impact on the energy difference between diastereomeric transition states, thereby dictating the stereochemical course of the reaction.

Core Principles of Solvent Influence on Stereoselectivity

The stereoselectivity of a reaction is determined by the difference in the free energies of the diastereomeric transition states. Solvents can affect this energy gap through several mechanisms:

  • Polarity and Dipole Moment: Polar solvents can stabilize polar transition states more effectively than nonpolar solvents. If the transition states leading to different stereoisomers have different polarities, a change in solvent polarity can alter the reaction's stereoselectivity.

  • Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can interact with functional groups like the amine and hydroxyl groups of this compound. This can influence the conformation of the molecule and its transition states.

  • Coordinating Ability: Solvents with coordinating ability (e.g., ethers like THF) can coordinate to metal catalysts or reagents, altering their steric and electronic properties and, consequently, the stereoselectivity of the reaction.

Application Focus: Asymmetric Reduction of Prochiral Ketones

A primary application where solvent effects are paramount is in the synthesis of chiral amino alcohols like this compound itself. This is often achieved through the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-amino-1-(4-tert-butylphenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a widely employed and reliable method for this transformation.[2][3][4]

The Corey-Bakshi-Shibata (CBS) Reduction: A Case Study in Solvent Effects

The CBS reduction utilizes a chiral oxazaborolidine catalyst to enantioselectively reduce ketones with a borane source.[2][3][4] The mechanism involves the formation of a complex between the catalyst, the borane, and the ketone. The stereochemical outcome is dictated by the facial selectivity of the hydride transfer from the borane to the ketone carbonyl, which is controlled by the chiral environment of the catalyst.

Below is a conceptual table illustrating the expected trend in enantioselectivity for a CBS reduction of an aromatic ketone based on general principles.

EntrySolventDielectric Constant (ε)Expected Enantiomeric Excess (% ee)Rationale
1Toluene2.4HighNon-coordinating, low polarity. Favors a well-defined, compact transition state.
2Tetrahydrofuran (THF)7.6Very HighCoordinating solvent. Can stabilize the catalyst-borane complex, leading to higher organization and selectivity. Often the solvent of choice.[3]
3Dichloromethane (DCM)9.1Moderate to HighModerately polar, non-coordinating. Generally provides good results.
4Acetonitrile37.5ModerateHighly polar, coordinating. Can compete with the ketone for coordination to the catalyst, potentially lowering selectivity.
5Methanol32.7Low to ModerateProtic solvent. Can react with the borane reagent and interfere with the catalytic cycle, often leading to lower enantioselectivity.

Note: This table is illustrative and the optimal solvent must be determined experimentally for each specific substrate.

Experimental Protocols

Here, we provide a detailed, generalized protocol for the asymmetric synthesis of this compound via the CBS reduction of 2-amino-1-(4-tert-butylphenyl)ethanone, with a focus on solvent selection and handling.

Protocol 1: Asymmetric Reduction of 2-amino-1-(4-tert-butylphenyl)ethanone

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane solution (e.g., 1 M BH₃·THF or BH₃·SMe₂)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Anhydrous methanol

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide solution (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve 2-amino-1-(4-tert-butylphenyl)ethanone in anhydrous solvent cool Cool to specified temperature (e.g., 0 °C or -20 °C) start->cool add_catalyst Add CBS catalyst cool->add_catalyst add_borane Slowly add Borane solution add_catalyst->add_borane stir Stir for specified time add_borane->stir quench Quench with Methanol stir->quench acidify Acidify with HCl quench->acidify basify Basify with NaOH acidify->basify extract Extract with organic solvent basify->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate end end evaporate->end Purification and Analysis

Caption: Experimental workflow for the CBS reduction.

Procedure:

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride (1.0 eq).

    • Add anhydrous solvent (e.g., THF, 10 mL per gram of substrate).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath.

    • Add the (R)- or (S)-CBS catalyst (typically 5-10 mol%) to the stirred suspension.

  • Reaction:

    • Slowly add the borane solution (e.g., 1 M BH₃·THF, 1.0-1.5 eq) dropwise to the reaction mixture, maintaining the internal temperature below the specified limit.

    • Stir the reaction mixture at the same temperature for the recommended time (typically 1-4 hours), monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Acidify the mixture with 2 M HCl and stir for another 30 minutes.

    • Basify the aqueous solution with 1 M NaOH until a pH of >10 is reached.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product by recrystallization or column chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Mechanistic Insights and Causality

The choice of solvent directly impacts the transition state of the CBS reduction.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_solvent Solvent Influence ketone Ketone ts [Ketone-Catalyst-Borane] Complex ketone->ts catalyst CBS-Borane Complex catalyst->ts product Chiral Alcohol ts->product catalyst_regen Regenerated Catalyst ts->catalyst_regen solvation Solvation of Transition State solvation->ts Stabilization/ Destabilization reagent_state Aggregation of Borane reagent_state->catalyst Affects Reactivity

Caption: Influence of solvent on the CBS reduction pathway.

  • In non-coordinating solvents like toluene, the transition state is expected to be more compact and ordered, primarily governed by the steric and electronic interactions within the complex. This can lead to high enantioselectivity.

  • In coordinating solvents like THF, the solvent molecules can coordinate to the boron atom of the catalyst, potentially enhancing its Lewis acidity and promoting a more organized transition state. This often results in excellent enantioselectivity. However, overly coordinating solvents might compete with the ketone for binding to the catalyst, which could be detrimental.

  • Protic solvents like methanol can react with the borane reagent, leading to the formation of less reactive alkoxyboranes and reducing the efficiency and selectivity of the reaction.

Conclusion and Best Practices

The stereochemical outcome of reactions involving this compound is highly dependent on the choice of solvent. For the asymmetric synthesis of this important chiral building block via the CBS reduction of its corresponding ketone, anhydrous THF is often the solvent of choice, providing a good balance of solubility, coordinating ability, and transition state stabilization. However, for any given substrate or subsequent reaction using this amino alcohol as a chiral auxiliary, a systematic solvent screen is highly recommended to achieve optimal stereoselectivity.

Key Takeaways for Researchers:

  • Always use anhydrous solvents for reactions involving borane reagents.

  • Consider the coordinating ability and polarity of the solvent when optimizing for stereoselectivity.

  • THF is a good starting point for solvent screening in CBS reductions.

  • Empirical optimization of the solvent is crucial for maximizing the stereochemical purity of your product.

By carefully considering and optimizing the solvent, researchers can unlock the full potential of this compound as a chiral building block in the development of new and effective chemical entities.

References

Application Notes and Protocols: Lewis Acid Catalysis in Reactions with (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Asymmetric Synthesis with a Versatile Chiral Building Block

(2S)-2-Amino-2-(4-tert-butylphenyl)ethanol is a valuable chiral amino alcohol that serves as a cornerstone in the field of asymmetric catalysis. Its utility lies not in its direct application as a catalyst but as a readily available, stereochemically defined precursor for the synthesis of more complex chiral ligands. These ligands, when coordinated with Lewis acidic metal centers, form powerful catalysts capable of orchestrating highly enantioselective transformations. This guide provides an in-depth exploration of the synthesis of representative chiral ligands from this compound and their application in Lewis acid-catalyzed reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The core principle behind the application of this amino alcohol is the transfer of its inherent chirality to a catalytic process. The stereocenter at the C2 position, bearing both an amino and a hydroxyl group, provides a rigid and predictable framework for the construction of bidentate and tridentate ligands. The sterically demanding tert-butyl group on the phenyl ring further influences the steric environment around the catalytic center, enhancing facial discrimination of the substrate and leading to high levels of enantioselectivity.

From Amino Alcohol to Privileged Ligands: The Synthesis of Bis(oxazoline) (BOX) Ligands

One of the most powerful classes of chiral ligands derived from amino alcohols are the C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands are renowned for their ability to form well-defined complexes with a variety of Lewis acidic metals, which then catalyze a broad spectrum of asymmetric reactions. The synthesis of a BOX ligand from this compound is a straightforward process, making it an accessible yet powerful tool for asymmetric synthesis.

Conceptual Workflow for BOX Ligand Synthesis

The synthesis of a BOX ligand from an amino alcohol generally involves two key transformations: acylation of the amino alcohol with a dicarboxylic acid derivative, followed by cyclization to form the two oxazoline rings.

G cluster_0 Ligand Synthesis Amino_Alcohol This compound Acylation Acylation Amino_Alcohol->Acylation Dicarboxylic_Acid_Derivative e.g., Dimethyl Malonyl Dichloride Dicarboxylic_Acid_Derivative->Acylation Diamide_Diol Intermediate Diamide Diol Acylation->Diamide_Diol Cyclization Cyclization Diamide_Diol->Cyclization BOX_Ligand (S,S)-tBu-BOX Ligand Cyclization->BOX_Ligand

Caption: General workflow for the synthesis of a bis(oxazoline) (BOX) ligand.

Application Protocol 1: Synthesis of (S,S)-2,2'-(Propane-2,2-diyl)bis(4-(4-tert-butylphenyl)-4,5-dihydrooxazole)

This protocol details the synthesis of a representative BOX ligand derived from this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
This compound191109-50-9193.29 g/mol 10.0 g
Dimethylmalonyl dichloride3549-23-3169.01 g/mol 4.38 g
Triethylamine121-44-8101.19 g/mol 11.5 mL
Thionyl chloride7719-09-7118.97 g/mol 4.2 mL
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 200 mL
Diethyl ether60-29-774.12 g/mol 100 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01 g/mol 100 mL
BrineN/AN/A100 mL
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol 10 g
Step-by-Step Procedure

Part A: Synthesis of the Diamide Diol Intermediate

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (10.0 g, 51.7 mmol) and triethylamine (11.5 mL, 82.7 mmol) in anhydrous dichloromethane (150 mL).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of dimethylmalonyl dichloride (4.38 g, 25.9 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (100 mL). Separate the organic layer and wash it sequentially with water (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide diol. This intermediate is often used in the next step without further purification.

Part B: Cyclization to the Bis(oxazoline) Ligand

  • Reaction Setup: Dissolve the crude diamide diol from the previous step in anhydrous dichloromethane (150 mL) in a 500 mL round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (4.2 mL, 57.5 mmol) dropwise to the solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Basification: Cool the reaction mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate until the solution is basic (pH > 8).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like diethyl ether/hexanes to afford the pure (S,S)-tBu-BOX ligand as a white solid.

Application Protocol 2: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

This protocol demonstrates the application of the synthesized BOX ligand in a Lewis acid-catalyzed asymmetric Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene. The copper(II)-bis(oxazoline) complex serves as the chiral Lewis acid catalyst.

Catalyst Preparation and Reaction Workflow

G cluster_1 Catalytic Reaction BOX_Ligand (S,S)-tBu-BOX Ligand Complex_Formation In situ Catalyst Formation BOX_Ligand->Complex_Formation Lewis_Acid Cu(OTf)₂ Lewis_Acid->Complex_Formation Chiral_Catalyst Cu((S,S)-tBu-BOX)₂ Complex_Formation->Chiral_Catalyst Diels_Alder Asymmetric Diels-Alder Chiral_Catalyst->Diels_Alder Dienophile N-Acryloyl-2-oxazolidinone Dienophile->Diels_Alder Diene Cyclopentadiene Diene->Diels_Alder Product Chiral Cycloadduct Diels_Alder->Product

Caption: Workflow for the copper-catalyzed asymmetric Diels-Alder reaction.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
(S,S)-tBu-BOX Ligand131833-93-7294.44 g/mol 32.4 mg (0.11 mmol)
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)34946-82-2361.68 g/mol 36.2 mg (0.1 mmol)
N-Acryloyl-2-oxazolidinone941-94-6141.13 g/mol 141 mg (1.0 mmol)
Cyclopentadiene (freshly cracked)542-92-766.10 g/mol 0.26 mL (3.0 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 5 mL
Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the (S,S)-tBu-BOX ligand (32.4 mg, 0.11 mmol) and copper(II) triflate (36.2 mg, 0.1 mmol). Add anhydrous dichloromethane (3 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup: To the catalyst solution, add N-acryloyl-2-oxazolidinone (141 mg, 1.0 mmol).

  • Reaction Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add freshly cracked cyclopentadiene (0.26 mL, 3.0 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Purification: Dilute the mixture with dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the chiral Diels-Alder adduct. The enantiomeric excess can be determined by chiral HPLC analysis.

Mechanistic Insights: The Role of the Chiral Lewis Acid Complex

The high enantioselectivity observed in these reactions is a direct consequence of the well-defined chiral environment created by the Lewis acid-ligand complex. In the case of the copper-BOX catalyzed Diels-Alder reaction, the dienophile coordinates to the copper center in a bidentate fashion through its two carbonyl oxygen atoms. The bulky tert-butyl groups of the BOX ligand effectively shield one face of the dienophile, directing the incoming diene to attack from the less hindered face. This steric control dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the construction of a wide array of chiral ligands. The protocols outlined in this guide for the synthesis of a representative BOX ligand and its application in a Lewis acid-catalyzed asymmetric Diels-Alder reaction serve as a practical starting point for researchers. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a given transformation. The continued development of novel ligands derived from this and similar chiral amino alcohols will undoubtedly lead to the discovery of new and more efficient catalytic systems for the synthesis of complex, enantioenriched molecules, with significant implications for the pharmaceutical and fine chemical industries.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity with (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2S)-2-amino-2-(4-tert-butylphenyl)ethanol as a chiral auxiliary. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you overcome challenges related to low diastereoselectivity in your asymmetric synthesis experiments.

Introduction

This compound is a valuable chiral auxiliary employed in a variety of asymmetric transformations, including aldol additions, alkylations, and reductions. Its rigid structure, featuring a bulky tert-butylphenyl group, is designed to effectively shield one face of a reactive intermediate, thereby directing incoming reagents to the opposite face and inducing a high degree of stereocontrol. However, achieving optimal diastereoselectivity can be influenced by a multitude of reaction parameters. This guide will explore the underlying principles and provide practical solutions to common issues.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common hurdle in asymmetric synthesis. The following table outlines potential causes and provides actionable solutions to improve the stereochemical outcome of your reactions.

Observation Potential Cause(s) Recommended Solution(s)
Low Diastereomeric Ratio (d.r.) 1. Suboptimal Reaction Temperature: Temperature can significantly impact the energy difference between the transition states leading to the different diastereomers.[1] In some cases, higher temperatures can lead to decreased selectivity as the system has enough energy to overcome the higher energy transition state. Conversely, some reactions show increased selectivity at higher temperatures.[2]- Optimize Temperature: Systematically vary the reaction temperature. Start with lower temperatures (e.g., -78 °C, -40 °C, 0 °C) and gradually increase it.[1][3] Monitor the diastereomeric ratio at each temperature point to identify the optimal condition.
2. Inappropriate Solvent: The solvent plays a crucial role in the solvation of reactants and transition states, which can dramatically affect diastereoselectivity.[4][5][6][7] Solvent polarity and its ability to coordinate with metal ions (in the case of metalated intermediates) can alter the conformational preferences of the transition state assembly.[5][6]- Solvent Screening: Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., THF, diethyl ether, toluene, dichloromethane, DMF).[5] A change in solvent can sometimes even reverse the diastereoselectivity.[5]
3. Impure Reagents or Auxiliary: Impurities in the starting materials, reagents, or the chiral auxiliary itself can interfere with the reaction, leading to side reactions or a poorly defined transition state.[8][9] The presence of even small amounts of the opposite enantiomer of the auxiliary will directly decrease the observed diastereomeric excess.- Verify Purity: Ensure the purity of all reagents and the chiral auxiliary using appropriate analytical techniques (e.g., NMR, HPLC, melting point). Recrystallize or purify reagents if necessary.[9]
4. Incorrect Stoichiometry: The molar ratio of reactants, particularly the base or Lewis acid, can influence the aggregation state and reactivity of the intermediates, thereby affecting the stereochemical outcome.- Optimize Stoichiometry: Carefully control the stoichiometry of all reagents. Titrate organometallic bases before use. Vary the equivalents of the base or Lewis acid to find the optimal ratio.
5. Insufficient Reaction Time or Premature Quenching: The reaction may not have reached equilibrium or completion, or a less stable, kinetically formed product may be isomerizing to a more stable but less desired diastereomer over time.- Time-Course Study: Monitor the reaction progress and diastereomeric ratio over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.
Experimental Workflow: Optimizing Reaction Conditions

The following diagram illustrates a systematic approach to troubleshooting low diastereoselectivity.

G cluster_0 Problem Identification cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Tertiary Optimization cluster_4 Outcome A Low Diastereoselectivity Observed B Vary Reaction Temperature (-78°C to RT) A->B Initial Step C Screen Solvents (Apolar to Polar) B->C If no improvement G Improved Diastereoselectivity B->G D Verify Reagent Purity C->D If still low C->G E Adjust Stoichiometry D->E D->G F Conduct Time-Course Study E->F E->G F->G

Caption: Troubleshooting workflow for low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for stereochemical control by this compound?

A1: The chiral auxiliary creates a sterically demanding environment around the reaction center. In many applications, the auxiliary is first attached to the substrate, for example, by forming an oxazolidinone or a related heterocyclic system. The large tert-butylphenyl group then effectively blocks one face of the molecule. For an incoming reagent to approach the reactive center, it must do so from the less hindered face, leading to the preferential formation of one diastereomer. The rigidity of the auxiliary's backbone is crucial for maintaining a well-defined transition state, which is essential for high stereoselectivity.[10]

Q2: Why is the tert-butyl group important for the performance of this chiral auxiliary?

A2: The tert-butyl group is a large, sterically bulky group. Its presence on the phenyl ring significantly increases the steric hindrance on one side of the molecule. This enhanced steric bulk is a key factor in forcing the incoming reagent to attack from the opposite, less hindered face, thereby maximizing the diastereoselectivity of the reaction.

Q3: Can the order of addition of reagents affect the diastereoselectivity?

A3: Yes, the order of addition can be critical. For instance, in reactions involving the formation of a metal enolate, the pre-formation of the enolate before the addition of the electrophile is often crucial. Adding the electrophile before complete enolization can lead to competing, non-selective reaction pathways. It is always recommended to follow a well-established protocol and to be consistent with the order of addition.

Q4: How can I accurately determine the diastereomeric ratio of my product?

A4: The diastereomeric ratio is typically determined by analytical techniques that can distinguish between diastereomers. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most straightforward method. The signals for protons in the different diastereomers will have slightly different chemical shifts, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is not necessary for separating diastereomers. A standard HPLC with a suitable column (normal or reverse phase) can often separate diastereomers, allowing for their quantification.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective method for separating and quantifying diastereomers.

Q5: Are there any specific types of reactions where this compound is known to perform particularly well?

A5: This chiral auxiliary and its derivatives have shown excellent performance in a range of asymmetric reactions, including but not limited to:

  • Asymmetric Alkylations: Directing the addition of an alkyl group to a prochiral center.

  • Diastereoselective Aldol Reactions: Controlling the stereochemistry of the newly formed stereocenters in the aldol adduct.

  • Asymmetric Reductions: Influencing the facial selectivity of hydride delivery to a carbonyl group.

The effectiveness of the auxiliary is often dependent on the specific substrate and reaction conditions.

Mechanism of Stereochemical Induction

The following diagram illustrates a generalized transition state model for a reaction employing a chiral auxiliary derived from this compound.

G cluster_0 Transition State Model cluster_1 Steric Shielding Aux Chiral Auxiliary (tert-Butylphenyl Group) Substrate Substrate Aux->Substrate Covalent Bond Block Steric Hindrance Reagent Incoming Reagent Reagent->Substrate Favored Attack Trajectory (Less Hindered Face) Reagent->Block Disfavored Attack Trajectory (Sterically Hindered Face)

Caption: Steric shielding by the chiral auxiliary.

Conclusion

Achieving high diastereoselectivity is a multifactorial challenge that requires careful optimization of reaction conditions. By systematically addressing factors such as temperature, solvent, and reagent purity, researchers can significantly improve the stereochemical outcome of their reactions. This guide provides a framework for troubleshooting common issues and a deeper understanding of the principles governing stereocontrol with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This valuable chiral amino alcohol serves as a critical building block and chiral auxiliary in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide is structured to provide direct, actionable answers to common challenges encountered during its synthesis, focusing on the prevalent and highly effective method of asymmetric ketone reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound with high enantiopurity?

The most widely adopted method is the enantioselective reduction of the prochiral ketone, 2-amino-1-(4-tert-butylphenyl)ethanone, using a chiral catalyst.[2][3] Among the various catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is highly praised for its predictability, broad substrate applicability, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[4]

Q2: How does the Corey-Bakshi-Shibata (CBS) catalyst achieve such high enantioselectivity?

The CBS reduction mechanism is a well-elucidated process that relies on a highly organized transition state.[5] Here is a simplified breakdown:

  • Catalyst-Borane Complex Formation: The borane source (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[2][6] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[6][7]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. This coordination occurs preferentially on the sterically more accessible lone pair of the carbonyl oxygen.[6][7]

  • Stereoselective Hydride Transfer: The hydride is then transferred from the borane to the carbonyl carbon via a rigid, six-membered ring transition state.[4][6] The specific chirality of the catalyst dictates which face of the ketone is exposed to the hydride, thus determining the stereochemistry of the resulting alcohol.

  • Catalyst Regeneration: After the hydride transfer, an alkoxyborane is formed, and the CBS catalyst is regenerated to continue the catalytic cycle.[6] An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[6][7]

Q3: What analytical methods are recommended for monitoring reaction progress and determining the final product's enantiomeric excess (ee)?

For real-time monitoring, Thin-Layer Chromatography (TLC) is effective for observing the consumption of the starting ketone. For quantitative analysis of yield and purity, High-Performance Liquid Chromatography (HPLC) is the standard.

To determine the enantiomeric excess, Chiral HPLC is essential.[8] This requires a chiral stationary phase (CSP) capable of separating the (S) and (R) enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns (like teicoplanin-based CSPs) are often effective for separating chiral amino alcohols.[9][10] The method typically involves dissolving a small sample of the purified product in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) and analyzing it on a calibrated Chiral HPLC system.[11]

Troubleshooting Guide

Problem: My reaction yield is consistently low. What are the likely causes and solutions?

Low yield is a common issue that can often be traced back to reagent quality, reaction conditions, or work-up procedures.

Potential Cause Explanation & Troubleshooting Steps
Degraded Borane Reagent Borane complexes (BH₃·THF, BH₃·SMe₂) are moisture-sensitive and can degrade over time, reducing their effective concentration.
Solution: Use a freshly opened bottle or a recently titrated solution of the borane reagent. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Inactive Catalyst While CBS catalysts are relatively stable, prolonged exposure to air and moisture can lead to deactivation.[7]
Solution: Store the catalyst under an inert atmosphere and handle it quickly when preparing the reaction.
Sub-optimal Temperature Borane reductions are often temperature-sensitive. If the temperature is too low, the reaction rate may be too slow for completion within the allotted time. If too high, side reactions can occur.
Solution: For CBS reductions, temperatures between 0 °C and room temperature are typical. If conversion is low, consider allowing the reaction to stir longer or slowly warming it to room temperature. Monitor progress by TLC.
Inadequate Work-up The product is an amino alcohol, which can form salts and may have some water solubility, leading to losses during aqueous extraction. The intermediate alkoxyborane requires complete hydrolysis.
Solution: Ensure the quenching step (typically with methanol followed by acidic workup) is sufficient to break down all boron complexes. Adjust the pH of the aqueous layer during extraction to ensure the amino alcohol is in its free base form (typically pH > 10) to maximize its partitioning into the organic layer.
Problem: The enantiomeric excess (ee) of my product is poor. How can I improve stereoselectivity?

Low enantioselectivity in a CBS reduction is a sign that the desired catalytic pathway is being compromised.

Potential Cause Explanation & Troubleshooting Steps
Presence of Water Water can react with the borane reagent, leading to a non-catalyzed, non-selective reduction pathway that produces a racemic mixture. The presence of water has a significant negative effect on enantiomeric excess.[6][7]
Solution: This is the most critical parameter. Ensure all solvents are anhydrous, glassware is oven- or flame-dried, and the reaction is maintained under a strict inert atmosphere.
Incorrect Reaction Temperature Enantioselectivity is often highly dependent on temperature.[12] Lower temperatures generally lead to more ordered transition states and higher enantioselectivity.
Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C). While this may slow the reaction rate, the improvement in ee can be substantial.
Background (Uncatalyzed) Reduction If the borane reagent is too reactive or the catalyst loading is too low, a non-selective reduction can compete with the desired catalytic cycle.
Solution: Ensure the ketone is added slowly to the mixture of the catalyst and borane. This maintains a low concentration of the free ketone, favoring the faster, catalyzed pathway. Verify that the catalyst loading is appropriate (typically 5-10 mol%).
Inappropriate Solvent The solvent can influence the stability and conformation of the catalytic complex.
Solution: Tetrahydrofuran (THF) is the most common and well-validated solvent for CBS reductions. Ensure it is anhydrous. Using other coordinating solvents may interfere with the catalyst.
Problem: I am observing significant side products in my final material. How can these be minimized?

Side product formation usually points to issues with stoichiometry or the reactivity of the starting materials.

Potential Cause Explanation & Troubleshooting Steps
Over-reduction While less common for this specific transformation, highly reactive borane reagents or prolonged reaction times at elevated temperatures could potentially lead to other reductions if reducible functional groups are present.
Solution: Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC and quench it promptly upon consumption of the starting ketone.
Formation of Boron Adducts The product amine and alcohol can form stable complexes with boron, complicating purification.
Solution: A thorough acidic workup is crucial. Sometimes, stirring the crude product with a quenching agent like methanol for an extended period before adding aqueous acid can help break up these adducts.
Impure Starting Material Impurities in the starting 2-amino-1-(4-tert-butylphenyl)ethanone can lead to corresponding side products.
Solution: Ensure the purity of the starting ketone by recrystallization or chromatography before performing the asymmetric reduction.

Experimental Protocols & Visualizations

Protocol 1: Asymmetric Reduction via CBS Catalysis

This protocol is a representative example. Optimal conditions may vary based on scale and specific laboratory setups.

  • Preparation: Under an inert atmosphere (N₂), add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, ~5-10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Borane Addition: Cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 M solution in THF, 1.1 eq.) dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for 15 minutes at this temperature.

  • Substrate Addition: Dissolve 2-amino-1-(4-tert-butylphenyl)ethanone hydrochloride in anhydrous THF. Important: Neutralize the HCl salt with a non-nucleophilic base (e.g., triethylamine) and filter the resulting ammonium salt before adding the free ketone solution to the reaction. Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench any excess borane.

  • Work-up: Warm the mixture to room temperature and add 1N HCl. Stir for 1 hour to hydrolyze the boron intermediates.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar impurities. Basify the aqueous layer to pH > 10 with 2N NaOH. Extract the product into ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
  • Column: Chiral stationary phase column (e.g., Chiralpak® IA or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase (~1 mL).

  • Analysis: Inject the sample. The two enantiomers, (2S) and (2R), should elute as separate peaks. Calculate the enantiomeric excess using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Diagram 1: General Workflow for Synthesis & Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis prep 1. Inert Setup & Reagent Addition (Catalyst, Solvent, Borane) reaction 2. Substrate Addition & Reaction (Controlled Temperature) prep->reaction quench 3. Quenching (Methanol) reaction->quench workup 4. Acidic Workup & Extraction quench->workup purify 5. Purification (Recrystallization) workup->purify hplc_prep 6. Sample Prep for HPLC purify->hplc_prep Final Product hplc_run 7. Chiral HPLC Analysis hplc_prep->hplc_run ee_calc 8. Calculate ee% hplc_run->ee_calc

Caption: Workflow for the synthesis and analysis of this compound.

Diagram 2: Simplified CBS Catalytic Cycle

G catalyst CBS Catalyst complex Catalyst-Borane Complex catalyst->complex + BH3 transition Ketone Coordination Hydride Transfer complex->transition:f0 + Ketone product Product-Borane Adduct transition:f1->product product->catalyst + H2O Workup (Regenerates Catalyst)

Caption: Simplified representation of the CBS reduction catalytic cycle.

References

Technical Support Center: Troubleshooting Side Reactions in Asymmetric Synthesis with Amino Alcohol Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral amino alcohol auxiliaries are powerful tools in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high stereocontrol. Derived from the abundant chiral pool of amino acids, these auxiliaries guide reactions to produce specific stereoisomers, a critical task in pharmaceutical and fine chemical manufacturing.[1] However, like any sophisticated tool, their application can be accompanied by challenges. Undesired side reactions can compromise yield, diastereoselectivity, and enantiomeric purity, leading to time-consuming purification and optimization efforts.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to identifying, understanding, and mitigating common side reactions encountered when using amino alcohol-based chiral auxiliaries, such as the widely used Evans oxazolidinones. By explaining the causality behind these issues and offering field-proven solutions, this guide aims to empower you to troubleshoot your experiments effectively and achieve your synthetic goals.

Troubleshooting Guide: Common Issues & Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter in the lab.

Category 1: Issues with Stereoselectivity (Low ee or dr)

Answer: Low diastereoselectivity is often a result of a poorly organized transition state. The high selectivity in these reactions, particularly in aldol or alkylation reactions, stems from a well-defined, rigid, chelated transition state.[2]

Common Causes & Troubleshooting Steps:

  • Incorrect Lewis Acid or Stoichiometry: The Lewis acid (e.g., Bu₂BOTf, TiCl₄) is crucial for forming the rigid six-membered Zimmerman-Traxler transition state.[2]

    • Causality: An insufficient amount of Lewis acid will lead to a mixture of chelated and non-chelated transition states, eroding diastereoselectivity. Conversely, a large excess can sometimes lead to alternative, less selective pathways.[3]

    • Solution: Carefully titrate the stoichiometry of the Lewis acid. Start with the literature-recommended amount (e.g., 1.1 equivalents) and perform small-scale experiments varying it from 1.0 to 1.5 equivalents to find the optimal loading for your specific substrate.

  • Poor Enolate Geometry (E/Z Mixture): For reactions involving enolates, generating a single enolate geometry (usually the Z-enolate) is critical for high diastereoselectivity.[4]

    • Causality: The steric bulk of the auxiliary's substituent is meant to direct the deprotonation to form the Z-enolate. If the base is not appropriate or reaction conditions are not optimal, a mixture of E and Z enolates can form, leading to a mixture of syn and anti products.

    • Solution: Ensure your base and solvent system are appropriate for generating the desired enolate. For Evans auxiliaries, soft enolization using a Lewis acid like Bu₂BOTf with a hindered amine base (e.g., DIPEA) is standard for reliably forming the Z-enolate.[5]

  • Temperature Control: These reactions are highly sensitive to temperature.

    • Causality: Higher temperatures can provide enough energy to overcome the small energy difference between the desired and undesired transition states, leading to lower selectivity.

    • Solution: Maintain strict temperature control. Reactions are typically run at -78 °C (dry ice/acetone bath) for enolate formation and subsequent reaction with the electrophile. Ensure your reaction vessel is well-insulated and the temperature is monitored.

Answer: Epimerization is the loss of stereochemical integrity at a chiral center, often the newly formed one. This typically occurs via the formation of an achiral intermediate, such as an enol or enolate.[6]

Common Causes & Troubleshooting Steps:

  • Work-up and Purification Conditions: The product's stereocenter, particularly if it's α- to a carbonyl group, can be labile under acidic or basic conditions.

    • Causality: Traces of acid or base during aqueous work-up can catalyze enolization, leading to racemization at the α-position. Similarly, standard silica gel chromatography can be problematic as silica is acidic.[7]

    • Solution:

      • Use a buffered aqueous solution (e.g., saturated NH₄Cl or a phosphate buffer at pH 7) for your work-up.

      • For purification, consider using deactivated silica gel (pre-treated with a base like triethylamine) or switching to a less acidic stationary phase like alumina.[7]

  • Excessively Strong Base or Prolonged Reaction Times:

    • Causality: If a strong base is used in excess or the reaction is left for too long, the product itself can be deprotonated, forming an enolate that can then be re-protonated non-stereoselectively.[6]

    • Solution: Use the minimum required amount of base and monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed.

Answer: A drop in ee after cleavage indicates that racemization occurred either during the cleavage step itself or during the subsequent work-up and purification of the final product.[8]

Common Causes & Troubleshooting Steps:

  • Harsh Cleavage Conditions: The conditions required to remove the auxiliary can sometimes be harsh enough to affect the stereocenter of the product.

    • Causality: For example, standard cleavage of Evans auxiliaries with LiOH/H₂O₂ is basic.[9] If the product's stereocenter is base-labile (e.g., α- to a carbonyl), epimerization can occur.[6]

    • Solution: Use the mildest conditions possible. For LiOH/H₂O₂ cleavage, keep the temperature low (0 °C) and minimize the reaction time.[9] If epimerization persists, consider alternative, milder cleavage methods such as transesterification with MeOMgBr or reductive cleavage with LiBH₄ to yield the alcohol.

  • Diastereomer Separation: The high ee of the final product relies on a high dr of the intermediate.

    • Causality: If the diastereoselectivity of the main reaction was not perfect, you have a mixture of diastereomers. If these are not separated before cleavage, the minor diastereomer will yield the undesired enantiomer of your product, lowering the final ee.

    • Solution: Whenever possible, purify the diastereomeric intermediate by column chromatography or recrystallization before cleaving the auxiliary. This is a key advantage of the chiral auxiliary strategy.[10]

Category 2: Formation of Unexpected Byproducts

Answer: This is a common side reaction, especially during the acylation step to attach the substrate to the auxiliary. It involves the reaction of the amino alcohol with a carbonyl source.[11]

Mechanism of Formation: The amino alcohol can react with reagents like phosgene, diethyl carbonate, or even an acyl chloride under certain conditions to form a cyclic carbamate, the oxazolidinone ring.[11][12]

Troubleshooting Steps:

  • Acylation Conditions: The standard method for acylating an Evans auxiliary involves deprotonation with a strong base (like n-BuLi) followed by the addition of an acyl chloride.[12]

    • Causality: If the deprotonation is incomplete or if a weaker base is used in the presence of an acylating agent, the free amine can compete in the reaction.

    • Solution: Ensure complete deprotonation of the auxiliary's nitrogen by using a full equivalent of a strong base like n-BuLi at low temperatures (-78 °C) before adding the acyl chloride. For sensitive substrates, milder acylation procedures using acid fluorides with a hindered base like diisopropylethylamine can be effective.[12]

  • Purity of Starting Materials:

    • Causality: Contamination of the amino alcohol auxiliary with di-acylated or other reactive species can lead to byproducts.

    • Solution: Ensure the amino alcohol auxiliary is pure before use. If necessary, recrystallize it.

Answer: The aldol reaction is reversible. The reverse reaction, known as the retro-aldol, can become significant under certain conditions, leading to erosion of the desired product and its stereochemical purity.[13][14]

Conditions Favoring Retro-Aldol:

  • Thermodynamic Control:

    • Causality: Prolonged reaction times, elevated temperatures, or the presence of equilibrating reagents (strong acids or bases) can allow the reaction to reach thermodynamic equilibrium, where the retro-aldol pathway can compete. The kinetic product, which is often the desired stereoisomer, can revert to starting materials.[13]

    • Solution: Run the reaction under strict kinetic control: low temperatures (-78 °C), short reaction times, and a rapid quench once the reaction is complete.

  • Sterically Hindered Products:

    • Causality: If the final aldol adduct is highly sterically congested, the retro-aldol reaction may be thermodynamically favored to relieve this strain.

    • Solution: If substrate modification is not an option, focus on maintaining kinetic control. In some cases, adding an additive that mimics the product structure can competitively bind to the catalyst and suppress the retro-aldol pathway.[13]

Answer: The amino alcohol auxiliary has two nucleophilic sites: the nitrogen and the oxygen. While the nitrogen is generally more nucleophilic, side reactions at the oxygen can occur.[15][16]

Troubleshooting Steps:

  • Protecting Groups:

    • Causality: If the reaction conditions are not sufficiently selective, electrophiles can react with the free hydroxyl group.

    • Solution: If O-alkylation or O-acylation is a persistent issue, consider temporarily protecting the hydroxyl group. A silyl ether (e.g., TBS) is a common choice as it can be easily installed and removed under conditions that are often orthogonal to the main reaction sequence.[17]

  • Reaction Conditions:

    • Causality: The relative nucleophilicity of N vs. O can be influenced by the solvent and base.

    • Solution: Generally, N-alkylation is favored over O-alkylation.[18] However, to ensure this, use conditions that favor reaction at the intended site. For example, when acylating the nitrogen, deprotonating it first with a strong base like n-BuLi makes it a far superior nucleophile than the neutral hydroxyl group.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right amino alcohol auxiliary for my specific transformation? The choice depends on the desired stereochemical outcome (syn vs. anti), the nature of the substrate, and the reaction type. For example, Evans' valine-derived and phenylalanine-derived oxazolidinones are excellent for generating syn-aldol products.[19] For anti-aldol products, different auxiliaries or reaction conditions (e.g., using different boron reagents) are required. Always start by reviewing the literature for transformations similar to yours to see which auxiliaries have proven successful.

FAQ 2: What is the role of Lewis acids in these reactions, and how can they contribute to side reactions? Lewis acids play a dual role: they activate the electrophile (e.g., an aldehyde) by coordinating to its carbonyl oxygen, and they help organize the transition state by chelating to both the auxiliary and the enolate oxygen.[20] This chelation is key to high stereoselectivity. However, an inappropriate Lewis acid or incorrect stoichiometry can lead to side reactions. A very strong Lewis acid might promote side reactions like decomposition or polymerization, while one that chelates poorly will result in low diastereoselectivity.[3]

FAQ 3: When is it necessary to protect the hydroxyl or amino group of the auxiliary? Protection is necessary when a reactive site on the auxiliary could interfere with the desired reaction.[21]

  • Hydroxyl Group: Protect the -OH group (e.g., as a silyl ether) if you are performing a reaction that specifically targets alcohols or if you are using reagents that are incompatible with free hydroxyls (e.g., Grignard reagents).

  • Amino Group: In the context of using the auxiliary for stereocontrol (e.g., as an oxazolidinone), the amino group is part of the heterocyclic ring and is already "protected" as an amide/carbamate. If you were using the amino alcohol as a ligand, you might protect the amine if you wanted a reaction to occur selectively at the hydroxyl group.[22]

Appendix A: Key Mechanistic Pathways & Diagrams

Desired Pathway: Chelation-Controlled Aldol Addition

This diagram illustrates the desired Zimmerman-Traxler transition state for an Evans aldol reaction, leading to the syn product. The boron Lewis acid (LA) chelates the two carbonyl oxygens, creating a rigid, chair-like six-membered ring that forces the aldehyde's R-group into an equatorial position to minimize steric clash, ensuring high diastereoselectivity.[2]

G cluster_0 Chelated Transition State cluster_1 Outcome ts Zimmerman-Traxler Transition State r_group R' equatorial (less steric hindrance) ts->r_group minimizes 1,3-diaxial strain aux Auxiliary blocks 'top' face ts->aux directs attack product Syn Aldol Product (High dr) ts->product C-C bond formation start Z-Enolate + Aldehyde + Lewis Acid start->ts Chelation caption Fig 1. Desired Chelation-Controlled Pathway

Fig 1. Desired Chelation-Controlled Pathway
Side Reaction: Oxazolidinone Formation during Acylation

This pathway shows how an amino alcohol can react with an acyl chloride in the absence of complete N-deprotonation, leading to the undesired oxazolidinone ring instead of the N-acylated auxiliary ready for synthesis.

G cluster_0 Reaction Conditions cluster_1 Side Reaction Pathway start Amino Alcohol + Acyl Chloride (RCOCl) base Weak Base or Incomplete Deprotonation intermediate1 N-Acylation & O-Acylation (competing) start->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization O attacks C=O byproduct Oxazolidinone Byproduct cyclization->byproduct caption Fig 2. Undesired Oxazolidinone Formation

Fig 2. Undesired Oxazolidinone Formation
Workflow: Troubleshooting Low Diastereoselectivity

This decision tree provides a logical workflow for diagnosing and solving issues of low diastereoselectivity (dr).

G start Problem: Low Diastereoselectivity (dr) q1 Is the reaction temperature strictly controlled at -78°C? start->q1 a1_no Action: Improve temperature control. Use insulated bath and monitor internally. q1->a1_no No q2 Is the Lewis Acid (LA) stoichiometry optimized? q1->q2 Yes a1_yes Yes a2_no Action: Screen LA equivalents (e.g., 1.0, 1.2, 1.5 eq) on a small scale. q2->a2_no No q3 Are enolate formation conditions standard for Z-enolate? (e.g., Bu₂BOTf/DIPEA) q2->q3 Yes a2_yes Yes a3_no Action: Switch to reliable conditions for Z-enolate formation. q3->a3_no No a3_yes Problem likely substrate-dependent. Consider alternative auxiliary or reaction strategy. q3->a3_yes Yes caption Fig 3. Troubleshooting Workflow for Low dr

Fig 3. Troubleshooting Workflow for Low dr

Appendix B: Experimental Protocols

Protocol 1: Small-Scale Screening of Lewis Acid Stoichiometry

This protocol is designed to quickly identify the optimal amount of Lewis acid for maximizing diastereoselectivity.

  • Setup: Arrange three small, flame-dried reaction flasks equipped with stir bars and nitrogen inlets.

  • Substrate Addition: To each flask, add the N-acylated chiral auxiliary (e.g., 50 mg, 1 equivalent). Dissolve in anhydrous CH₂Cl₂ (e.g., 1 mL) and cool to -78 °C.

  • Base Addition: Add the amine base (e.g., DIPEA, 1.2 equivalents) to each flask.

  • Lewis Acid Variation:

    • Flask 1: Add the Lewis acid (e.g., Bu₂BOTf) at 1.0 equivalent .

    • Flask 2: Add the Lewis acid at 1.2 equivalents .

    • Flask 3: Add the Lewis acid at 1.5 equivalents . Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add the aldehyde or other electrophile (1.1 equivalents) to each flask.

  • Reaction & Quench: Stir for the recommended reaction time (e.g., 1-2 hours) at -78 °C. Quench the reactions by adding a pH 7 phosphate buffer.

  • Analysis: Warm all flasks to room temperature, perform a standard aqueous work-up, and concentrate the crude material. Analyze the diastereomeric ratio (dr) of each crude sample by ¹H NMR spectroscopy.

Protocol 2: Standard Cleavage of an Evans Auxiliary with LiOH/H₂O₂

This protocol describes the standard method for hydrolyzing the N-acyl group to a carboxylic acid.[9]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add aqueous hydrogen peroxide (30% w/w, 4-5 equivalents), followed by aqueous lithium hydroxide (e.g., 0.8 M solution, 2 equivalents).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quench: Quench the reaction by adding an excess of aqueous sodium sulfite (Na₂SO₃) solution to reduce the remaining peroxide. Stir for 20-30 minutes.

  • Work-up: Remove most of the THF under reduced pressure. Extract the aqueous phase with a solvent like CH₂Cl₂ to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with dilute HCl and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry, filter, and concentrate to yield the final product.

References

Technical Support Center: Optimizing Reactions with (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. This compound is a valuable chiral amino alcohol widely used as a catalyst, ligand, or key building block in asymmetric synthesis, particularly for producing enantiomerically pure pharmaceuticals.[1] Its unique structure, featuring a bulky tert-butyl group, provides significant steric hindrance that is crucial for achieving high stereoselectivity.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yields and enantiomeric purity.

Troubleshooting Guide: Enhancing Yield and Selectivity

This section addresses specific experimental issues in a question-and-answer format, providing explanations for underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from multiple factors, from reagent quality to suboptimal reaction conditions.

Possible Causes:

  • Suboptimal Catalyst Loading: In catalytic applications, using too little this compound can lead to slow or incomplete reactions. Conversely, excessive loading can sometimes promote side reactions.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and equilibrium positions. A poorly chosen solvent may not adequately dissolve reactants or may interfere with the catalytic cycle.

  • Inappropriate Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to byproduct formation or catalyst decomposition.

  • Presence of Impurities: Water, oxygen, or impurities in the starting materials or solvent can deactivate the catalyst or participate in unwanted side reactions.

  • Poor Reagent Quality: The purity of the this compound itself is critical. Ensure you are using a high-purity grade (e.g., 97% or higher) as contaminants can inhibit the reaction.[2]

Solutions & Experimental Protocols:

  • Optimize Catalyst/Reagent Loading:

    • Protocol: Systematically screen the loading of this compound. Start with the literature-recommended amount and perform parallel reactions at ±50% and ±100% of that concentration.

    • Example Screening Table:

      Catalyst Loading (mol%) Reaction Time (h) Observed Yield (%)
      1 24 35
      5 16 78
      10 16 85

      | 15 | 16 | 83 (byproduct increase) |

  • Solvent Screening:

    • Protocol: Test a range of aprotic and protic solvents with varying polarities. Common choices for amino alcohol-mediated reactions include ethanol, trifluorotoluene, dichloromethane (DCM), and tetrahydrofuran (THF).[3][4] Ensure all solvents are anhydrous.

    • Causality: Solvents like ethanol can participate in hydrogen bonding, potentially stabilizing transition states, while non-coordinating solvents like DCM may be preferred if solvent-catalyst interaction is undesirable.

  • Temperature Optimization:

    • Protocol: Run the reaction at several different temperatures (e.g., 0 °C, room temperature, 40 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Ensure Anhydrous & Inert Conditions:

    • Protocol: Dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, for instance, by passing them through a column of activated alumina or by using molecular sieves.[3] Degas the reaction mixture if reactants are sensitive to oxygen.

Q2: The enantiomeric excess (ee) of my product is poor or I'm observing racemization. How can this be fixed?

Achieving high enantioselectivity is the primary goal when using a chiral catalyst like this compound. Poor stereocontrol can undermine the entire synthetic strategy.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a lower ee.

  • Inappropriate Base or Acid: The choice of co-reagents, such as bases or acids, can influence the stereochemical environment. Strong, non-sterically hindered bases may lead to racemization of certain intermediates.[5]

  • Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is fast enough, it will produce a racemic mixture, thereby lowering the overall ee of the product.

  • Catalyst Racemization or Degradation: Although generally stable, prolonged exposure to harsh conditions could potentially affect the chiral integrity of the amino alcohol.

Solutions & Experimental Protocols:

  • Strict Temperature Control:

    • Protocol: Perform the reaction at lower temperatures. If room temperature gives low ee, try running the reaction at 0 °C or even -20 °C. Use a cryostat for precise temperature maintenance.

  • Select Appropriate Additives:

    • Protocol: If a base is required, screen milder or sterically hindered organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases.[5] The bulky nature of these bases can enhance facial selectivity.

  • Optimize Reactant Concentrations:

    • Protocol: Varying the concentration of the reactants can influence the rate of the catalyzed versus the uncatalyzed reaction. In some cases, higher catalyst loadings or higher substrate concentrations can favor the desired catalytic pathway.[3] This minimizes the contribution from the background reaction.

  • Verify Catalyst Purity:

    • Protocol: Confirm the enantiomeric purity of your this compound source via chiral HPLC or by measuring its specific rotation.

G start Low Enantiomeric Excess (ee) Observed temp Is reaction run at lowest practical temperature? start->temp lower_temp Action: Lower temperature (e.g., 0°C or -20°C) temp->lower_temp No additives Are acidic/basic additives used? temp->additives Yes lower_temp->additives screen_additives Action: Screen milder or bulkier additives additives->screen_additives Yes concentration Is background reaction significant? additives->concentration No screen_additives->concentration optimize_conc Action: Increase catalyst loading or substrate concentration concentration->optimize_conc Yes check_catalyst Action: Verify ee of this compound concentration->check_catalyst No optimize_conc->check_catalyst success High ee Achieved check_catalyst->success

References

Effect of temperature on enantiomeric excess with (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. As a key chiral intermediate, achieving high enantiomeric excess (ee) is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of temperature in the diastereomeric salt resolution of this compound.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of racemic 2-amino-2-(4-tert-butylphenyl)ethanol?

A1: The most common and scalable method for resolving racemic 2-amino-2-(4-tert-butylphenyl)ethanol is through diastereomeric salt crystallization.[1] This process involves reacting the racemic amino alcohol (a mixture of R and S enantiomers) with an enantiomerically pure chiral acid, such as L-tartaric acid. This reaction forms a pair of diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid].

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most importantly, different solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be selectively crystallized from the solution while the other remains dissolved in the mother liquor. The crystallized salt can then be isolated, and the chiral resolving agent removed to yield the desired enantiomerically enriched this compound.

Q2: Why is temperature considered a critical parameter in this resolution process?

A2: Temperature is a master variable that directly governs the thermodynamics of the crystallization process. Its criticality stems from two main factors:

  • Solubility Dependence: The solubilities of both diastereomeric salts are strongly dependent on temperature.[2] Typically, solubility increases with temperature. Crucially, the difference in solubility between the two diastereomers also changes with temperature. The goal is to operate within a temperature range where the desired diastereomer is significantly less soluble than the undesired one, maximizing the selective crystallization.

  • Control over Supersaturation: Crystallization is driven by supersaturation—a state where the concentration of a solute in a solution exceeds its equilibrium solubility. Temperature control, specifically the cooling rate, is the primary tool for controlling the level of supersaturation. A poorly controlled cooling profile can lead to spontaneous nucleation of the more soluble diastereomer, which severely compromises the final enantiomeric excess.

Q3: What is the difference between kinetic and thermodynamic control in the context of this resolution?

A3: This distinction is crucial for troubleshooting and process optimization.[3]

  • Thermodynamic Control: Under thermodynamic control, the system reaches its lowest energy state, or equilibrium.[3] In a resolution, this means the final solid phase is composed of the least soluble (most stable) diastereomeric salt. This state is favored by slow cooling rates, longer crystallization times, and temperatures that allow for potential dissolution and re-crystallization, enabling the system to self-correct towards the most stable product.[3]

  • Kinetic Control: Under kinetic control, the product distribution is determined by the rates of competing reaction or crystallization pathways.[3] The product that forms fastest will predominate. In crystallization, this can be triggered by rapid cooling, which creates high supersaturation and can cause the undesired (but faster-forming) diastereomer to co-precipitate or "crash out" of solution, trapping the system in a non-equilibrium state.

For achieving high enantiomeric excess, conditions that favor thermodynamic control are almost always preferred.

Troubleshooting Guide
Q4: My final product has a low enantiomeric excess (ee). What are the likely temperature-related causes?

A4: Low ee is the most common issue and is frequently linked to temperature mismanagement. Here are the primary suspects:

  • Incorrect Final Crystallization Temperature: If the final temperature is too high, a significant amount of the desired diastereomer will remain dissolved, leading to low yield. Conversely, if the temperature is too low, the solubility of the undesired diastereomer may be sufficiently reduced to cause its co-precipitation, thus contaminating the product and lowering the ee. There is an optimal final temperature that balances yield and purity.

  • Cooling Rate is Too Fast: Rapid cooling is a classic error that shifts the process from thermodynamic to kinetic control.[3] It creates a high degree of supersaturation too quickly, which can induce the nucleation and growth of the more soluble, undesired diastereomer alongside the target diastereomer.

  • Initial Dissolution Temperature is Too Low: Before cooling, the mixture must be heated sufficiently to ensure all salts are completely dissolved, creating a true, homogeneous solution. If dissolution is incomplete, undissolved particles of the undesired diastereomer can act as seed crystals during cooling, leading to a poor final ee.

Process Optimization & Experimental Protocols
Protocol 1: Temperature-Controlled Diastereomeric Salt Resolution

This protocol provides a generalized workflow for optimizing enantiomeric excess through precise temperature control.

Objective: To resolve racemic 2-amino-2-(4-tert-butylphenyl)ethanol using a chiral resolving agent (e.g., L-tartaric acid) under thermodynamically controlled conditions.

Materials:

  • Racemic 2-amino-2-(4-tert-butylphenyl)ethanol

  • Chiral Resolving Agent (e.g., L-tartaric acid, 0.5-1.0 molar equivalents)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with water)

  • Jacketed reaction vessel with overhead stirrer and temperature probe/controller

Procedure:

  • Reagent Charging: Charge the jacketed reactor with the chosen solvent, racemic amino alcohol, and chiral resolving agent.

  • Complete Dissolution: Heat the mixture with stirring to a temperature sufficient to ensure complete dissolution of all solids (e.g., 60-70 °C). This is a critical step. Hold at this temperature for 30 minutes to ensure a homogeneous solution.

  • Controlled Cooling (Thermodynamic Phase): Begin a slow, linear cooling ramp. A typical rate is 5-10 °C per hour. A slower rate favors the growth of large, pure crystals of the less soluble diastereomer.

  • Seeding (Optional but Recommended): At a temperature just below the saturation point of the desired diastereomer, introduce a small quantity (0.1-1% w/w) of pure seed crystals of the target diastereomeric salt. This encourages controlled crystallization and can significantly improve reproducibility.

  • Crystallization & Maturation: Continue the slow cooling to the predetermined final temperature (e.g., 10-20 °C). Once the final temperature is reached, hold the slurry with stirring for a maturation period (e.g., 2-4 hours). This "aging" step allows the system to approach equilibrium, where any co-precipitated undesired diastereomer may redissolve.[4]

  • Isolation: Filter the crystalline slurry, washing the cake with a small amount of cold solvent to remove the mother liquor containing the soluble diastereomer.

  • Analysis: Dry the crystalline salt and analyze its diastereomeric and enantiomeric purity (via HPLC or NMR). Analyze the mother liquor as well to calculate a mass balance and understand the separation efficiency.

  • Liberation of Free Amine: Redissolve the purified salt in water and adjust the pH to >12 with a base (e.g., NaOH) to deprotonate the amine. Extract the free this compound with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the final product.

Data Presentation & Visualization
Table 1: Hypothetical Effect of Final Crystallization Temperature on Yield and Enantiomeric Excess
Final Temperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Final Amine (%)Interpretation
3025>99High purity, but very low yield as most product remains in solution.
2040>99The optimal balance; excellent purity with a good yield.
104897Good yield, but ee is starting to drop due to co-precipitation of the undesired diastereomer.
05585High yield, but unacceptable purity. The process is now under significant kinetic control.

Diagrams

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Purification racemate Racemic Amine + Chiral Acid in Solvent dissolution Heat to Complete Dissolution (T_high) racemate->dissolution cooling Slow, Controlled Cooling dissolution->cooling seeding Seed Crystals (Optional) cooling->seeding maturation Hold at Final Temperature (T_low) cooling->maturation seeding->maturation filtration Filter Slurry maturation->filtration liberation Liberate Free Amine (Basification & Extraction) filtration->liberation product (S)-Enantiomer (High ee) liberation->product

Caption: Workflow for Diastereomeric Salt Resolution.

G start Low Enantiomeric Excess (ee) Observed q1 Was dissolution complete at T_high? start->q1 a1_no Action: Increase T_high or hold time. Ensure clear solution. q1->a1_no No q2 Was the cooling rate slow and linear? q1->q2 Yes end Re-run with Optimized Protocol a1_no->end a2_no Action: Decrease cooling rate (e.g., <10°C/hr) to favor thermodynamic control. q2->a2_no No q3 Is the final temperature (T_low) optimized? q2->q3 Yes a2_no->end a3_no Action: Run experiments to find optimal T_low. Too low -> co-precipitation. Too high -> low yield. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting Flowchart for Low Enantiomeric Excess.

References

Technical Support Center: Purification of Diastereomers from (2S)-2-Amino-2-(4-tert-butylphenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chiral Technologies Division

Welcome to the technical support center for the purification of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of these critical chiral intermediates. This compound and its stereoisomers are valuable building blocks in medicinal chemistry and asymmetric synthesis.[1] Achieving high diastereomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs).

This document provides answers to frequently asked questions and detailed troubleshooting guides for the most common purification techniques: fractional crystallization and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of amino alcohols like this compound?

The two most industrially and academically relevant methods for diastereomer separation are Fractional Crystallization and Chromatography .

  • Fractional Crystallization: This classical resolution technique relies on the different solubilities of diastereomers in a specific solvent system.[2] When a racemic amino alcohol is reacted with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts, unlike the original enantiomers, have distinct physical properties, including solubility, which allows one diastereomer to crystallize preferentially from the solution.[3][4] This method is highly scalable and cost-effective.

  • Chromatography: This method separates diastereomers based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. Techniques range from standard flash column chromatography on silica gel to more sophisticated methods like High-Performance Liquid Chromatography (HPLC) for both analytical and preparative scales.[5][6]

Q2: How do I decide between fractional crystallization and chromatography for my separation?

The choice depends on several factors: scale, required purity, development time, and cost. The following decision tree and table can guide your selection.

G start Start: Diastereomeric Mixture scale What is your separation scale? start->scale large_scale Large Scale (>100 g) scale->large_scale Large small_scale Small Scale (<10 g) scale->small_scale Small purity Is >99.5% de required? time Is rapid development critical? purity->time No chrom Pursue Chromatography (HPLC/Flash) purity->chrom Yes cryst Pursue Fractional Crystallization time->cryst No time->chrom Yes large_scale->cryst Cost-effective & scalable small_scale->purity

Caption: Decision tree for selecting a purification method.

FeatureFractional CrystallizationChromatography (HPLC/Flash)
Scale Excellent for large, multi-kilogram scales.Ideal for small (<1 g) to medium (1-100 g) scales.
Purity Can achieve high purity (>99% de), but often requires multiple recrystallizations.Can achieve very high purity (>99.5% de) in a single run.
Cost Lower operational cost (solvents, no expensive columns/media).Higher cost due to specialized columns, stationary phases, and instrumentation.[7]
Development Time Can be time-consuming to screen for optimal resolving agents and solvent systems.[8]Method development can be faster, especially with modern screening platforms.
Throughput Lower throughput during development, higher throughput in production.Higher throughput for small, numerous samples (analytical); can be a bottleneck for large-scale prep.

Q3: If I am performing a classical resolution, what are suitable resolving agents for an amino alcohol?

Since this compound is a chiral base, you must use a chiral acid as the resolving agent. Commonly used and commercially available options include:

  • (R,R)- or (S,S)-Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)

  • (R)- or (S)-Mandelic Acid

  • (1S)-(+)- or (1R)-(-)-10-Camphorsulfonic acid[3]

The selection of the best resolving agent is empirical and requires screening to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.[9]

Q4: How do I accurately determine the diastereomeric excess (de) of my purified material?

Accurate determination of diastereomeric excess (or diastereomeric ratio, dr) is crucial. The most reliable methods are:

  • Chiral HPLC: This is the gold standard. A chiral stationary phase (CSP) can often separate all stereoisomers. Alternatively, after regenerating the free amino alcohol, a standard C18 column can be used if the diastereomers were formed via derivatization with a chiral agent.[5][10]

  • ¹H NMR Spectroscopy: In many cases, protons adjacent to the stereocenters of the two diastereomers will have slightly different chemical shifts, allowing for direct integration to determine the ratio. If signals overlap, a chiral shift reagent (e.g., Eu(hfc)₃) can be added to induce separation of the signals.[11]

  • Polarimetry: While useful for confirming the identity of the major stereoisomer, it is not a precise method for quantifying purity unless a calibration curve has been meticulously prepared.[2]

Troubleshooting Guide

Section 1: Fractional Crystallization Issues

Problem: My diastereomeric salt fails to crystallize and instead "oils out" or remains in solution.

Cause & Solution: This is a common issue related to solvent choice, supersaturation, and nucleation. The system is likely either too soluble in the chosen solvent, or the rate of cooling is too rapid, preventing orderly crystal lattice formation.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Re-evaluation: The ideal solvent is one in which the desired diastereomeric salt is sparingly soluble at low temperatures but readily soluble at higher temperatures. The undesired diastereomer should ideally remain soluble at all temperatures.[9]

    • Screening: Start with single solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). If unsuccessful, move to binary solvent systems (e.g., ethanol/water, ethyl acetate/heptane).

    • Rationale: A binary system allows for fine-tuning of solubility. The "solvent" dissolves the salt, while the "anti-solvent" reduces solubility to induce crystallization.

  • Control Cooling Rate: Rapid cooling often leads to oiling out.

    • Action: After dissolving the salt at an elevated temperature, allow the solution to cool slowly to room temperature, ideally over several hours. Then, transfer to a 0-5°C bath for an extended period (12-24 hours). Slow cooling is critical for forming high-quality crystals.[12]

  • Induce Nucleation with Seeding: If spontaneous crystallization does not occur, the solution may be struggling to form initial crystal nuclei.

    • Action: Add a few seed crystals of the pure, desired diastereomer to the slightly supersaturated solution as it cools.[2][13] If you don't have pure crystals, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can initiate crystallization.

  • Concentration Adjustment: The concentration might be too low for crystallization to occur or too high, promoting oiling.

    • Action: If the solution is too dilute, carefully remove some solvent under reduced pressure. If it's too concentrated and oils out upon cooling, add a small amount of the primary solvent to redissolve the oil, heat gently, and attempt to cool slowly again.

Problem: The diastereomeric excess (de) of my crystallized product is low (<90%).

Cause & Solution: This indicates that the solubility difference between the two diastereomeric salts in your chosen system is not large enough, or that the system has formed a eutectic mixture or a double salt.[9] Significant purification often requires more than one crystallization step.

Step-by-Step Troubleshooting Protocol:

  • Perform Recrystallization: The first crop of crystals will be enriched in the less soluble diastereomer. This enriched material must be recrystallized from the same or a slightly modified solvent system to further enhance the diastereomeric excess.

    • Workflow: Dissolve the first-crop crystals in a minimal amount of hot solvent, cool slowly, and collect the second crop. Monitor the de of the solid and the mother liquor at each step by HPLC or NMR. You should stop when the de no longer increases upon further recrystallization.[2]

  • Optimize the Solvent System: A different solvent may provide better selectivity. Refer to the solvent screening process described in the previous problem. The goal is to maximize the solubility difference between the two diastereomers.[8]

  • Adjust Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can sometimes improve the purity of the initial crystalline crop.

    • Rationale: This ensures that there is an excess of the racemic starting material, which can help keep the more soluble diastereomeric salt in the solution (mother liquor).[9]

G start Racemic Amino Alcohol + Chiral Acid salt_formation 1. Diastereomeric Salt Formation start->salt_formation crystallization 2. Fractional Crystallization (Solvent Screen, Slow Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid (Enriched in Diastereomer 1) filtration->solid liquid Mother Liquor (Enriched in Diastereomer 2) filtration->liquid recrystallize 4. Recrystallize Solid solid->recrystallize final_solid Pure Diastereomer 1 Salt (>99% de) recrystallize->final_solid liberation 5. Base Liberation (e.g., NaOH aq.) final_solid->liberation final_product Pure Enantiomer 1 liberation->final_product

Caption: Workflow for purification by fractional crystallization.

Section 2: Chromatography Issues

Problem: My diastereomers are co-eluting or show very poor separation (Resolution < 1.0) on a silica gel column.

Cause & Solution: Diastereomers can sometimes have very similar polarities, making them difficult to separate on standard stationary phases. The mobile phase composition is the most critical parameter to adjust.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Solvent Strength: Start with a low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Run thin-layer chromatography (TLC) in various solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that shows any separation. Even a slight difference in Rf on TLC can be amplified on a long column.[14]

    • Add a Modifier: Since the compound is a basic amine, it can interact strongly with acidic silica gel, causing peak tailing and poor resolution. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and often improved separation.

  • Change the Stationary Phase: If normal phase (silica) fails, consider an alternative.

    • Reversed-Phase (C18): Diastereomers may exhibit different hydrophobic interactions, leading to separation on a C18 column with a mobile phase like Acetonitrile/Water or Methanol/Water.[6][10]

  • Improve Column Efficiency:

    • Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 1-5% of the mass of the stationary phase. Overloading is a primary cause of band broadening and co-elution.

    • Column Packing and Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates. Ensure the column is packed uniformly.

Problem: How do I regenerate the pure amino alcohol from the diastereomeric salt after crystallization?

Cause & Solution: The purified diastereomeric salt is stable. To recover your target chiral amino alcohol, you must break the ionic bond between it and the resolving agent. This is achieved through a simple acid-base workup.

Step-by-Step Protocol:

  • Dissolve the Salt: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent in which your free amino alcohol is soluble (e.g., dichloromethane, ethyl acetate).

  • Basify the Solution: Slowly add an aqueous solution of a strong base, such as 1M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, while stirring vigorously. Monitor the pH with litmus paper or a pH meter until it is strongly basic (pH > 11).[3]

    • Rationale: The added base (OH⁻) deprotonates the ammonium ion of your amino alcohol, "liberating" the free base. The chiral acid resolving agent will form a salt with the added sodium ions and preferentially dissolve in the aqueous layer.

  • Extract the Product: Transfer the mixture to a separatory funnel. Separate the organic layer, which now contains your purified amino alcohol. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.

  • Isolate the Final Product: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified, enantiomerically enriched amino alcohol.

References

Technical Support Center: The Critical Impact of Reagent Purity on Stereochemical Outcome

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice on a crucial, yet often underestimated, aspect of stereoselective synthesis: the purity of your reagents. Unforeseen impurities can be the root cause of failed reactions, low enantiomeric or diastereomeric excess, and irreproducible results. Here, we will explore the underlying science and provide actionable solutions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is reagent purity so critical for the stereochemical outcome of my reaction?

The success of a stereoselective reaction hinges on the precise control of the three-dimensional arrangement of atoms during the formation of new chiral centers. Chiral catalysts, auxiliaries, and even the substrates themselves create a specific chiral environment that energetically favors the formation of one stereoisomer over another. Impurities can disrupt this delicate environment in several ways:

  • Catalyst Poisoning: Certain impurities can bind to the active sites of a chiral catalyst, rendering it inactive or less selective.[1][2][3] This is a common issue with transition-metal catalysts, where even trace amounts of sulfur or nitrogen-containing compounds can have a devastating effect.[2]

  • Competing Reactions: Impurities can act as alternative substrates or reagents, leading to undesired side reactions that consume your starting materials and complicate purification.

  • Alteration of the Chiral Environment: Achiral impurities can interact with the catalyst or substrate, altering the steric and electronic properties of the transition state and thereby reducing the energy difference between the pathways leading to the different stereoisomers.

  • Enantiomeric Contamination: If your chiral reagents, catalysts, or starting materials are not enantiomerically pure, this will directly impact the maximum achievable enantiomeric excess of your product.[4]

Q2: What are the most common types of impurities I should be aware of?

Impurities can be broadly categorized, and understanding their origin is key to preventing and troubleshooting issues.

  • Organic Impurities: These can be starting materials, by-products from the synthesis of the reagent, intermediates, or degradation products.[5]

  • Inorganic Impurities: Often residual catalysts (e.g., heavy metals), salts, or reagents used in the manufacturing process.[6]

  • Residual Solvents: Solvents used during the synthesis and purification of the reagent that are not completely removed.

  • Water: Even trace amounts of water can significantly impact the stereoselectivity of many reactions, particularly those involving organometallic reagents or sensitive catalysts.[7][8][9]

  • Enantiomeric Impurities: The presence of the undesired enantiomer in a chiral reagent, catalyst, or starting material.[4]

Troubleshooting Guide: Low Stereoselectivity

You've run your asymmetric reaction, and the yield is reasonable, but the enantiomeric or diastereomeric excess is disappointingly low. Here’s a systematic approach to troubleshoot the problem, focusing on reagent purity.

Issue 1: Unexpectedly Low Enantiomeric Excess (ee)

Possible Cause: Impurities in your reagents or starting materials are interfering with the chiral catalyst.[5]

Troubleshooting Workflow:

start Low ee Observed purity_check Verify Purity of Substrates & Reagents start->purity_check reaction_setup Confirm Anhydrous & Inert Reaction Setup purity_check->reaction_setup If purity is questionable catalyst_screen Screen Different Catalyst Lots/Suppliers reaction_setup->catalyst_screen If setup is correct purify_reagents Purify Suspected Reagent catalyst_screen->purify_reagents If lot variation is observed re_run Re-run Reaction with Purified Reagent purify_reagents->re_run success Problem Solved re_run->success ee Improves failure Consult Further re_run->failure No Improvement cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate Chiral Column prep_mobile->equilibrate prep_sample Prepare Racemic Standard & Sample equilibrate->prep_sample inject_blank Inject Blank prep_sample->inject_blank inject_racemic Inject Racemic Standard inject_blank->inject_racemic inject_sample Inject Sample inject_racemic->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate_ee Calculate % ee integrate->calculate_ee

References

Technical Support Center: Enhancing Stereoselectivity with (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing stereoselective reactions utilizing (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the enantioselectivity and diastereoselectivity of their synthetic transformations. Here, we address common challenges and provide in-depth, field-proven solutions to maximize the efficacy of this versatile chiral auxiliary.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a valuable chiral amino alcohol employed as a catalyst or ligand in a variety of asymmetric reactions. Its efficacy stems from the sterically demanding tert-butyl group and the presence of both an amino and a hydroxyl group, which can coordinate to metal centers and reagents, creating a well-defined chiral environment. This rigid coordination sphere dictates the facial selectivity of nucleophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer.

This guide will focus on one of its primary applications: the enantioselective addition of organozinc reagents to aldehydes. We will explore common pitfalls and provide detailed troubleshooting strategies to achieve high enantiomeric excess (e.e.).

Troubleshooting Guide: Low Enantioselectivity in the Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction to evaluate the effectiveness of chiral amino alcohol ligands. Below are common issues encountered and systematic approaches to resolve them.

Question 1: I am observing low enantiomeric excess (e.e.) in my reaction. What are the primary factors to investigate?

Low enantioselectivity can be attributed to several factors, ranging from reagent quality to subtle variations in reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Purity of the Chiral Ligand: The enantiomeric purity of this compound is paramount. Even minor enantiomeric contamination can lead to the formation of a less selective diastereomeric catalyst, significantly reducing the overall e.e. of the product.

    • Action: Verify the enantiomeric purity of your ligand using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis. If necessary, recrystallize the amino alcohol to enhance its purity.[1]

  • Quality of Reagents and Solvents: The presence of impurities, especially water, can have a detrimental effect on the reaction. Organozinc reagents are highly sensitive to moisture.

    • Action: Use freshly distilled and anhydrous solvents. Ensure that the aldehyde is free from acidic impurities and has been freshly distilled. Diethylzinc solutions should be titrated prior to use to determine their exact molarity.[1]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.

    • Action: Maintain a consistent and low temperature throughout the reaction. A common starting point for these reactions is 0 °C, but further optimization by lowering the temperature (e.g., to -20 °C or -40 °C) can significantly improve enantioselectivity.[2]

Workflow for Initial Troubleshooting

G start Low Enantiomeric Excess Observed purity_check Verify Purity of this compound start->purity_check reagent_check Assess Quality of Reagents and Solvents purity_check->reagent_check Purity Confirmed sub_purity Recrystallize Ligand purity_check->sub_purity Impurity Detected temp_check Evaluate Reaction Temperature Control reagent_check->temp_check Reagents Verified sub_reagent Use Anhydrous Solvents & Fresh Reagents reagent_check->sub_reagent Contamination Suspected resolve High e.e. Achieved temp_check->resolve Optimized sub_temp Screen Lower Temperatures temp_check->sub_temp Inconsistent/Suboptimal Temp. sub_purity->purity_check sub_reagent->reagent_check sub_temp->temp_check

Caption: Initial troubleshooting workflow for low enantioselectivity.

Question 2: How does the choice of solvent affect the enantioselectivity?

The solvent plays a critical role in the formation and stability of the chiral catalyst complex. The polarity and coordinating ability of the solvent can influence the transition state, thereby impacting the stereochemical outcome.

  • Non-Coordinating Solvents are Preferred: Solvents like toluene, hexane, and dichloromethane are generally favored as they are less likely to interfere with the coordination of the aldehyde and the organozinc reagent to the chiral ligand-metal complex.[1]

  • Solvent Screening: If you are experiencing low e.e., it is advisable to screen a range of anhydrous, non-coordinating solvents.

SolventTypical Effect on Enantioselectivity
TolueneOften provides a good balance of reactivity and selectivity.
HexaneA less polar option that can sometimes enhance e.e.
DichloromethaneA more polar, non-coordinating solvent that can be effective.
THF/EthersGenerally avoided due to their coordinating nature, which can disrupt the chiral complex.
Question 3: My reaction is very slow and the enantioselectivity is still poor. What should I do?

A sluggish reaction rate coupled with poor stereoselectivity often points to inefficient formation of the active catalyst or inhibition of the catalytic cycle.

  • Catalyst Loading: While a catalytic amount of the chiral ligand is required, the optimal loading can vary.

    • Action: Experiment with different catalyst loadings, typically in the range of 2-10 mol%.

  • Pre-formation of the Catalyst: The active catalyst is a zinc alkoxide formed from the reaction of the amino alcohol with diethylzinc.

    • Action: Pre-stir the chiral ligand and a portion of the diethylzinc in the reaction solvent for a period (e.g., 30 minutes) before adding the aldehyde. This ensures the formation of the active catalytic species.

  • Stoichiometry of Diethylzinc: An excess of the organozinc reagent is typically used.

    • Action: Ensure at least 2 equivalents of diethylzinc are used relative to the aldehyde. One equivalent is consumed in the reaction, while the other acts as the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for stereochemical induction with this compound?

The widely accepted mechanism involves the formation of a dimeric zinc complex. The this compound reacts with diethylzinc to form a chiral zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde. The bulky tert-butylphenyl group of the ligand effectively blocks one face of the aldehyde's carbonyl group, directing the ethyl group from the diethylzinc to attack from the less sterically hindered face.

Proposed Catalytic Cycle

G L This compound Cat Chiral Zinc Alkoxide Catalyst L->Cat + Et2Zn Et2Zn Et2Zn Complex Ternary Complex (Catalyst-Aldehyde-Et2Zn) Cat->Complex + Aldehyde, + Et2Zn Ald Aldehyde Product Chiral Alcohol Product Complex->Product Intramolecular Ethyl Transfer Product->Cat Release

Caption: Simplified catalytic cycle for the addition of diethylzinc to an aldehyde.

Q2: How should I handle and store this compound?

This compound is a stable solid. However, to maintain its purity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential degradation.

Q3: What is the best method for removing the chiral auxiliary after the reaction?

Since this compound is used in catalytic amounts as a ligand, it is typically removed during the workup and purification steps. A standard aqueous workup with a dilute acid (e.g., 1 M HCl) will protonate the amino alcohol, making it water-soluble and easily separable from the organic product. The product can then be purified by standard techniques such as flash column chromatography.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a starting point for optimizing your reaction.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (e.g., 0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenylpropan-1-ol by chiral HPLC analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis for Diastereomeric Ratio Determination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the precise quantification of stereoisomers is not merely a matter of analytical chemistry; it is a cornerstone of safety, efficacy, and regulatory compliance. Diastereomers, stereoisomers that are not mirror images of each other, possess distinct physicochemical properties. This fundamental difference is the key to their differentiation and quantification. While chromatographic techniques like HPLC and GC are workhorses for isomeric separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and inherently quantitative alternative that provides unambiguous structural information alongside the ratio.

This guide provides an in-depth comparison of NMR spectroscopy with other methods for determining the diastereomeric ratio (d.r.). It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and troubleshooting, grounded in authoritative scientific principles.

The Fundamental Principle: Why NMR Excels

Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers have different spatial arrangements of atoms. This results in distinct electronic environments for their respective nuclei. Consequently, corresponding protons (¹H) or carbons (¹³C) in a pair of diastereomers are chemically non-equivalent and will resonate at different frequencies in an NMR spectrum, giving rise to separate, distinguishable signals.

The foundational principle of quantitative NMR (qNMR) is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2][3] This allows for a direct comparison of the integrals of signals unique to each diastereomer to determine their relative molar ratio, without the need for calibration curves or response factors required by other techniques.

The Experimental Workflow: A Self-Validating Protocol

Executing a successful qNMR experiment for diastereomeric ratio determination hinges on a meticulously planned and executed protocol. The goal is to ensure that the acquired data accurately reflects the sample composition.

Step-by-Step Experimental Protocol
  • Sample Preparation (The Foundation)

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte's key resonances.

    • Concentration: Prepare a sample of sufficient concentration to achieve a high signal-to-noise ratio (S/N). For integration errors of less than 1%, an S/N of at least 250:1 is recommended.[1]

    • Purity: Ensure the sample is free of paramagnetic impurities, which can cause line broadening and affect relaxation times.

    • Water Removal: Adventitious water can sometimes interfere with analysis or degrade the sample; if necessary, use molecular sieves or dry the sample thoroughly.[4]

  • Data Acquisition (Ensuring Quantitative Accuracy)

    • Spectrometer Choice: Higher field strength spectrometers (e.g., 500 MHz or above) are preferable as they provide better spectral dispersion, which is crucial for resolving closely spaced signals from different diastereomers.[5]

    • Relaxation Delay (D1): This is the most critical parameter for qNMR. The delay between pulses must be long enough to allow all relevant nuclei to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated.[5][6]

    • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

    • Number of Scans (NS): Acquire enough scans to achieve the desired S/N. The S/N increases with the square root of the number of scans.

    • Temperature Control: Maintain a stable sample temperature to prevent shifts in resonance frequencies during the experiment.

  • Data Processing and Analysis (Extracting the Ratio)

    • Fourier Transform & Phasing: Apply the Fourier transform and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: A flat baseline is essential for accurate integration.[1][6] Apply a robust baseline correction algorithm.

    • Signal Selection: Identify at least two pairs of well-resolved, non-overlapping signals, one corresponding to each diastereomer. Ideally, these should be simple singlets or well-defined multiplets from protons in similar chemical environments (e.g., methyl groups).[6]

    • Integration: Carefully integrate the selected signals. The integration region should span a wide enough frequency range to capture the entire signal, typically 32 to 64 times the peak's width at half-height.[2]

    • Calculation: The diastereomeric ratio (d.r.) is calculated as the ratio of the integrals of the corresponding signals.

    Formula: d.r. = (Integral of Diastereomer A) / (Integral of Diastereomer B)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a robust qNMR experiment for diastereomeric ratio determination.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Ensure Adequate Concentration prep1->prep2 prep3 Check for Impurities & Water prep2->prep3 acq1 Set Key qNMR Parameters (D1 ≥ 5*T1, 90° Pulse) prep3->acq1 acq2 Acquire Data (Sufficient Scans for S/N > 250) acq1->acq2 proc1 Fourier Transform Phase & Baseline Correction acq2->proc1 proc2 Identify Non-Overlapping Signal Pairs proc1->proc2 proc3 Integrate Selected Signals proc2->proc3 proc4 Calculate Diastereomeric Ratio proc3->proc4 result Validated d.r. proc4->result Final Report

Caption: Workflow for quantitative NMR (qNMR) analysis of diastereomeric ratio.

Data Presentation: Clarity and Confidence

Presenting quantitative data in a structured format is crucial for clear communication and comparison. The validity of the determined ratio is strengthened by demonstrating consistency across multiple, independent signal pairs within the same spectrum.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Ratio Calculation of a Fictional Compound

Proton AssignmentDiastereomer A Chemical Shift (δ, ppm)Diastereomer B Chemical Shift (δ, ppm)Integral (Diastereomer A)Integral (Diastereomer B)Calculated d.r. (A:B)
-CH₃ (singlet)1.251.283.001.0174.8 : 25.2
Ar-H (doublet)7.347.391.000.3375.2 : 24.8
-OCH₂- (quartet)4.104.152.010.6775.0 : 25.0
Average 75.0 : 25.0

NMR in Context: Comparison with Chromatographic Methods

While NMR is a powerful tool, it is essential to understand its advantages and limitations relative to other common techniques like HPLC and GC.[7]

Table 2: Comparison of Analytical Techniques for Diastereomeric Ratio Determination

FeatureNMR SpectroscopyHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Nuclear spin resonance; ratio from signal integration.Differential partitioning between mobile and stationary phases.[8]Partitioning between mobile gas and stationary phase.[7]
Quantitative Nature Primary method; signal area is directly proportional to molar concentration.Relative method; requires response factor determination or assumes equality.Relative method; requires response factor determination or assumes equality.
Sample Preparation Simple dissolution in deuterated solvent.[9]Can be more complex (filtration, mobile phase compatibility).[9]Sample must be volatile and thermally stable; derivatization may be needed.
Structural Info Provides full structure elucidation and confirmation.[9]Indirect (retention time); requires standards for confirmation.[8]Indirect (retention time); often coupled to MS for identification.
Sensitivity Lower (mg to µg scale).[9]High (ng to pg scale).[9]Very high for volatile compounds (pg to fg scale).
Key Advantage Unambiguous, non-destructive, provides structural proof with quantitation.Excellent for complex mixtures and trace analysis.[9]Unmatched resolution for volatile analytes.[7]
Key Limitation Lower sensitivity, potential for signal overlap in complex molecules.[10]Method development can be time-consuming.[9]Limited to volatile and thermally stable compounds.[7]
Decision-Making: Choosing the Right Tool

The choice of analytical technique is driven by the specific requirements of the analysis. The following decision tree provides guidance on selecting the most appropriate method.

DecisionTree start Need to Determine Diastereomeric Ratio q1 Is the sample volatile & thermally stable? start->q1 q2 Is unambiguous structural confirmation also required? q1->q2 No gc Use Gas Chromatography (GC) q1->gc Yes q3 Is trace-level sensitivity (ng or below) required? q2->q3 No nmr Use NMR Spectroscopy q2->nmr Yes hplc Use HPLC q3->hplc Yes nmr_hplc Use HPLC for quantitation Confirm with NMR q3->nmr_hplc No

Caption: Decision tree for selecting an analytical method for d.r. determination.

Overcoming Challenges: Advanced Techniques and Troubleshooting

The primary challenge in NMR-based d.r. determination is signal overlap, especially in complex molecules where chemical shift differences between diastereomers are small.[10][11][12]

  • Challenge: Signal Overlap

    • High-Field NMR: Using spectrometers with stronger magnetic fields (e.g., 800 MHz or >1 GHz) increases chemical shift dispersion, often resolving overlapping signals.[13]

    • 2D NMR: Techniques like HSQC can disperse signals into a second dimension, resolving overlap that exists in the 1D ¹H spectrum.[6][12]

    • Pure Shift NMR: This advanced 1D technique computationally removes homonuclear coupling, collapsing complex multiplets into sharp singlets. This dramatically enhances spectral resolution, allowing for accurate integration even in crowded regions.[11][13][14][15]

    • Chiral Auxiliaries: Using chiral derivatizing agents or chiral solvating agents can be employed to intentionally exaggerate the chemical shift differences between signals of stereoisomers.[4][16]

  • Challenge: Dynamic Processes (Rotamers)

    • Restricted bond rotation (e.g., in amides) can lead to the presence of multiple conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in signal doubling for a single diastereomer.[8]

    • Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify and characterize these dynamic processes, potentially coalescing the signals at higher temperatures to simplify the spectrum for integration.[17][18]

Conclusion: An Integrated Approach to Stereochemical Control

NMR spectroscopy stands as a uniquely powerful method for the determination of diastereomeric ratios. Its inherent quantitative nature, coupled with the definitive structural information it provides, makes it an indispensable tool for chemists in research and industry. While challenges like signal overlap exist, they can be effectively overcome with modern high-field instruments and advanced pulse sequences like pure shift NMR.

For the most rigorous quality control and in regulated environments, a dual-pronged approach is often the gold standard. HPLC is employed for its high sensitivity in detecting trace impurities and for orthogonal quantitative verification, while NMR provides the unambiguous structural confirmation and primary ratio determination.[8] By understanding the principles, protocols, and comparative strengths of each technique, scientists can confidently and accurately characterize their stereoisomeric products, ensuring the quality and integrity of their chemical entities.

References

A Comparative Guide to Chiral Auxiliaries: (2S)-2-amino-2-(4-tert-butylphenyl)ethanol and Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chemists rely on a variety of strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and predictable method for inducing asymmetry in chemical reactions. This guide provides an in-depth comparison of two distinct classes of chiral controllers: the well-established Evans auxiliaries and the emerging potential of amino alcohols like (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, which function through a different mechanistic paradigm. While Evans auxiliaries operate via substrate control, covalently bonding to the reactant to direct stereoselective transformations, certain amino alcohols have demonstrated significant promise as organocatalysts, influencing the stereochemical outcome without being covalently bound to the substrate in the final product-forming step.

The Fundamental Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a critical field of organic chemistry focused on the selective synthesis of a specific enantiomer of a chiral molecule.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to provide high diastereoselectivity, result in high yields, and be easily attached and removed under mild conditions.

Evans Auxiliaries: The Gold Standard in Substrate-Controlled Asymmetric Synthesis

Developed by David A. Evans and his coworkers, chiral oxazolidinone auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are particularly effective in a wide range of stereoselective transformations, including aldol reactions, alkylation reactions, and Diels-Alder reactions.[1] Their success stems from a rigid and predictable conformational bias that effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face.

Mechanism of Stereocontrol in Asymmetric Alkylation

The stereodirecting power of Evans auxiliaries is elegantly demonstrated in the asymmetric alkylation of N-acyloxazolidinones. The process begins with the acylation of the chiral oxazolidinone. Deprotonation of the resulting imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a Z-enolate. This enolate is conformationally locked by chelation between the metal cation and the two carbonyl oxygens of the imide. The bulky substituent at the C4 position of the oxazolidinone ring (derived from a chiral amino acid like valine or phenylalanine) effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[2][3]

G cluster_0 Mechanism of Evans Auxiliary Controlled Alkylation start N-Acyloxazolidinone enolate Chelated Z-Enolate start->enolate Base (e.g., LDA) transition Transition State enolate->transition Electrophile (E+) product Alkylated Product transition->product Facial Attack

Caption: A simplified workflow of Evans auxiliary-controlled asymmetric alkylation.

Performance Data for Evans Auxiliaries in Asymmetric Alkylation

The reliability and high stereoselectivity of Evans auxiliaries are well-documented in the scientific literature. The following table summarizes typical performance data for the asymmetric alkylation of N-acyloxazolidinones.

AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromideLDA>99:194--INVALID-LINK--
(S)-4-Benzyl-2-oxazolidinoneN-PropionylAllyl iodideNaHMDS98:292--INVALID-LINK--
(S)-4-iso-Propyl-2-oxazolidinoneN-PropionylMethyl iodideLDA95:589--INVALID-LINK--
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

The following is a representative protocol for the asymmetric alkylation of an N-acyloxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the solution for 15 minutes, then add propionyl chloride (1.1 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 30 minutes to form the enolate.

  • Add allyl iodide (1.2 equiv) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography to separate the diastereomers.

3. Cleavage of the Auxiliary:

  • To a solution of the purified alkylated product in a mixture of THF and water at 0 °C, add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir the mixture for 1-2 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.

This compound: An Emerging Organocatalyst

While this compound has not been extensively reported as a traditional, covalently-bound chiral auxiliary, recent research has highlighted the potential of structurally similar simple primary β-amino alcohols as effective organocatalysts in asymmetric transformations.[2][4] Organocatalysis represents a distinct strategy from substrate control, where a small, chiral organic molecule accelerates a reaction and induces stereoselectivity without being consumed in the process.

Proposed Mechanism of Stereocontrol in Asymmetric Michael Addition

In the context of an asymmetric Michael addition of a β-keto ester to a nitroalkene, a β-amino alcohol like this compound is proposed to function as a bifunctional catalyst.[2][4] The primary amine group acts as a Brønsted base, deprotonating the β-keto ester to form an enolate. Simultaneously, the hydroxyl group and the protonated amine can form hydrogen bonds with the nitroalkene, orienting it for a stereoselective attack by the enolate. The steric bulk of the substituents on the amino alcohol, such as the 4-tert-butylphenyl group, plays a crucial role in creating a chiral pocket that dictates the facial selectivity of the reaction.[2]

G cluster_1 Proposed Mechanism of Amino Alcohol Catalyzed Michael Addition catalyst Amino Alcohol Catalyst enolate Enolate Formation catalyst->enolate Deprotonation of β-Keto Ester transition Ternary Transition State (Hydrogen Bonding) enolate->transition Coordination of Nitroalkene product Michael Adduct transition->product Stereoselective C-C Bond Formation

Caption: A proposed catalytic cycle for the asymmetric Michael addition catalyzed by a β-amino alcohol.

Performance Data for a Structurally Similar Amino Alcohol Organocatalyst

The following data is for the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to nitrostyrene, catalyzed by a primary β-amino alcohol with a tert-butyl group at the β-position, which serves as a close proxy for the expected performance of this compound.[4]

CatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Yield (%)Reference
(S)-2-amino-3,3-dimethyl-1-phenylbutan-1-olToluene-3098:29980--INVALID-LINK--

This data demonstrates that simple amino alcohols can achieve excellent levels of stereocontrol in organocatalytic reactions.[4]

Experimental Protocol: Asymmetric Michael Addition using a β-Amino Alcohol Catalyst

The following is a representative protocol for an asymmetric Michael addition catalyzed by a primary β-amino alcohol.

  • To a solution of the β-keto ester (1.0 equiv) and the nitroalkene (1.2 equiv) in toluene at -30 °C, add the chiral β-amino alcohol catalyst (0.1 equiv).

  • Stir the reaction mixture at this temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral Michael adduct.

Head-to-Head Comparison: Evans Auxiliaries vs. Amino Alcohol Organocatalysts

FeatureEvans AuxiliariesThis compound (as an Organocatalyst)
Mechanism Substrate Control (Covalent Attachment)Organocatalysis (Non-covalent Interactions)
Stoichiometry StoichiometricCatalytic (typically 5-20 mol%)
Generality Broad scope (alkylations, aldol, Diels-Alder, etc.)Primarily demonstrated for Michael and aldol-type reactions
Predictability Highly predictable stereochemical outcome based on a well-established modelStereochemical outcome can be highly dependent on substrate and catalyst structure, and reaction conditions
Work-up Requires additional steps for attachment and cleavage of the auxiliarySimpler work-up as the catalyst is not covalently bound to the product
Atom Economy Lower, due to the stoichiometric use of the auxiliaryHigher, as the catalyst is used in substoichiometric amounts
Recovery/Recycling Auxiliary can often be recovered and reusedCatalyst can be recovered, though separation might be challenging depending on its properties

Conclusion: Choosing the Right Tool for the Job

Both Evans auxiliaries and amino alcohol organocatalysts like this compound represent powerful tools for asymmetric synthesis, albeit through fundamentally different approaches.

Evans auxiliaries offer a highly reliable and predictable method for a wide range of stereoselective transformations. Their covalent attachment to the substrate provides a robust framework for high diastereoselectivity, making them an excellent choice for complex molecule synthesis where predictability is paramount. The need for stoichiometric amounts and additional synthetic steps for attachment and removal are the primary trade-offs.

This compound and its analogs showcase the growing importance of organocatalysis. This approach offers the advantages of catalytic turnover, higher atom economy, and often milder reaction conditions. While the predictability of the stereochemical outcome may require more empirical optimization for new substrate combinations, the high enantioselectivities achieved in reactions like the Michael addition demonstrate their significant potential.

The choice between these two strategies will ultimately depend on the specific synthetic challenge at hand. For well-established transformations requiring high and predictable diastereoselectivity, Evans auxiliaries remain a go-to option. For developing more sustainable and atom-economical processes, particularly for reactions amenable to organocatalysis, exploring the use of chiral amino alcohols like this compound presents an exciting and promising avenue for modern synthetic chemists.

References

A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are indispensable tools that enable chemists to construct complex molecules with specific three-dimensional arrangements, a critical requirement for the development of effective and safe pharmaceuticals. This guide provides an in-depth comparison of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol with other widely used chiral auxiliaries, offering insights into its potential advantages and applications.

The ideal chiral auxiliary is a recyclable molecular scaffold that, when temporarily attached to a prochiral substrate, directs a chemical transformation to favor the formation of one stereoisomer over others. Key performance indicators for a chiral auxiliary include the diastereoselectivity of the reaction, the chemical yield of the desired product, and the ease of its attachment and subsequent removal. This guide will delve into a comparative analysis of this compound against established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides, supported by available experimental data.

The Emerging Potential of this compound

This compound is a chiral amino alcohol that has garnered interest as a potential chiral auxiliary in asymmetric synthesis.[1] Its structure, featuring a sterically demanding tert-butylphenyl group, suggests a strong potential for inducing high levels of stereocontrol. The presence of both an amino and a hydroxyl group provides versatile handles for attachment to various substrates. While extensive data on its application is still emerging, its structural features suggest several potential advantages.

Potential Advantages:

  • High Diastereoselectivity: The bulky tert-butylphenyl group is expected to create a highly differentiated steric environment, effectively blocking one face of a reactive intermediate and leading to high diastereoselectivity in reactions such as alkylations and aldol additions.

  • Crystallinity: The rigid phenyl ring and the tert-butyl group may promote the crystallinity of its derivatives, facilitating purification by recrystallization.

  • Versatile Cleavage Conditions: The amino alcohol functionality suggests that the auxiliary could be cleaved under a variety of conditions, including acidic or basic hydrolysis, or reductive cleavage, offering flexibility in synthetic design.

A Head-to-Head Comparison: Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven invaluable. To provide a clear comparison, the following table summarizes the performance of this compound alongside established chiral auxiliaries in a representative asymmetric alkylation reaction.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation of Propionyl Amides/Imides with Benzyl Bromide

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound N-Propionyl derivativeBenzyl BromideLDAData Not AvailableData Not Available-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl BromideLDA>99:195[2]
(1R,2S)-N-Methylephedrine N-Propionyl-N-methylephedrineBenzyl BromideLDA98:285
(1R,2R)-Pseudoephedrine (Myers') N-Propionyl-(1R,2R)-pseudoephedrineBenzyl BromideLDA≥99:190[3][4]
(2R)-Bornane-10,2-sultam (Oppolzer's) N-Propionyl-(2R)-bornane-10,2-sultamBenzyl BromideNaHMDS>98:292

Data for this compound is currently not available in published literature and is presented here as a placeholder for future research.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state. The bulky substituent on the auxiliary effectively shields one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side.

Experimental Workflow: Asymmetric Alkylation

The following diagram illustrates a general workflow for an asymmetric alkylation reaction using a chiral auxiliary.

G cluster_0 Attachment of Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery A Prochiral Carboxylic Acid Derivative C N-Acyl Auxiliary Adduct A->C Coupling Reagent B This compound B->C D Enolate Formation (e.g., LDA, -78 °C) C->D E Electrophilic Attack (R-X) D->E F Diastereomerically Enriched Product E->F G Cleavage (e.g., Hydrolysis, Reduction) F->G H Chiral Product G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Detailed Experimental Protocols

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol details the alkylation of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with benzyl bromide.[2]

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral chromatography.

Cleavage of the Chiral Auxiliary

A crucial step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.

While specific cleavage conditions for adducts of this compound have not been extensively reported, its amino alcohol structure suggests that established methods for cleaving similar auxiliaries would be applicable.

Potential Cleavage Methods for this compound Adducts:

  • Hydrolysis:

    • Basic Hydrolysis (e.g., LiOH, NaOH): Treatment with an aqueous base would likely cleave an amide linkage to afford the corresponding carboxylic acid.

    • Acidic Hydrolysis (e.g., HCl, H₂SO₄): Acidic conditions would also be expected to hydrolyze the amide bond.

  • Reductive Cleavage (e.g., LiAlH₄, LiBH₄): Reduction of the amide carbonyl would yield the corresponding primary alcohol.

  • Conversion to other functional groups: The N-acyl adduct could potentially be converted to other functionalities, such as Weinreb amides, for further synthetic transformations.

The following diagram illustrates the cleavage of an N-acyl adduct of a generic amino alcohol auxiliary.

G cluster_0 Cleavage Pathways Adduct N-Acyl Adduct R-C(=O)-N(Aux)-R' Carboxylic_Acid Carboxylic Acid R-COOH Adduct:f1->Carboxylic_Acid:f0 Hydrolysis (H⁺ or OH⁻) Alcohol Alcohol R-CH2OH Adduct:f1->Alcohol:f0 Reduction (e.g., LiAlH₄) Recovered_Auxiliary Recovered Auxiliary H₂N-Aux-R'

Caption: Potential cleavage pathways for N-acyl amino alcohol auxiliaries.

Conclusion and Future Outlook

While established chiral auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides have a proven track record of providing high stereoselectivity in a wide range of asymmetric transformations, the exploration of new chiral scaffolds is crucial for expanding the synthetic chemist's toolkit. This compound presents itself as a promising candidate due to its inherent chirality and sterically demanding nature.

The lack of extensive published data on its performance highlights an opportunity for further research. A systematic investigation into its application in key asymmetric reactions, such as alkylations, aldol additions, and Diels-Alder reactions, is warranted. Detailed studies on its attachment to various substrates, the diastereoselectivity of subsequent reactions, and the efficiency of its cleavage and recovery will be instrumental in establishing its position in the hierarchy of chiral auxiliaries. For researchers and drug development professionals, the potential of a new, efficient, and versatile chiral auxiliary like this compound could pave the way for more efficient and innovative syntheses of chiral molecules.

References

A Senior Application Scientist's Guide to the Validation of Absolute Configuration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical and pharmaceutical advancement. The three-dimensional arrangement of atoms dictates a molecule's interaction with the chiral environment of biological systems, profoundly influencing its therapeutic efficacy and toxicological profile. Consequently, the rigorous validation of absolute configuration is not merely a matter of analytical due diligence but a critical imperative for regulatory compliance and patient safety.

This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, presents detailed, field-tested protocols, and offers a framework for cross-validation to ensure the highest degree of confidence in your stereochemical assignments.

The Imperative of Unambiguous Assignment: A Cross-Validation Workflow

cluster_0 Primary Method Selection cluster_1 Primary Analysis cluster_2 Cross-Validation/Alternative Methods cluster_3 Final Assignment P1 Single Crystal Available? XRD SC-XRD (Anomalous Dispersion) P1->XRD Yes VCD VCD Spectroscopy P1->VCD No ECD ECD Spectroscopy XRD->ECD Ambiguous Data/ Cross-Validation NMR NMR (Mosher's Method) XRD->NMR Ambiguous Data/ Cross-Validation Result Confirmed Absolute Configuration XRD->Result Unambiguous Data (Flack parameter ~0) VCD->ECD Ambiguous Data/ Cross-Validation VCD->NMR Ambiguous Data/ Cross-Validation VCD->Result Good Spectral Match with Calculation ECD->Result NMR->Result

Caption: A logical workflow for selecting and cross-validating methods for absolute configuration determination.

Comparative Analysis of Key Methodologies

The selection of an appropriate technique is contingent upon several factors, including the physical state of the sample, the presence of specific functional groups, and the availability of instrumentation. The following table provides a comparative overview of the four principal methods.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (with Chiral Derivatizing Agents)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[2][3][4]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Involves the formation of diastereomeric derivatives whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[7][8]
Sample Requirement High-quality single crystal (often 0.1-0.3 mm).[2]Solution or neat liquid (5-15 mg, recoverable).[9][10]Solution, requires a UV-Vis chromophore (µM to mM concentration).[11]Solution (1-10 mg), requires a reactive functional group (e.g., -OH, -NH2).[10]
Key Strengths Unambiguous and direct determination of the entire 3D structure. Considered the "gold standard."[3]Applicable to a wide range of molecules in solution, does not require crystallization or chromophores.[12] Provides conformational information.[12]High sensitivity, requires less sample than VCD or NMR.Widely available instrumentation (NMR). Does not require specialized spectrometers.
Key Limitations Obtaining a suitable single crystal can be a significant bottleneck.[6] Not suitable for amorphous solids or liquids. The presence of a heavy atom is often preferred for a reliable determination.[2]Requires quantum chemical calculations for interpretation.[5][6] Weaker signals than ECD, requiring higher concentrations.[13]Limited to molecules with a suitable chromophore. Interpretation can be complex for flexible molecules.Indirect method, requires chemical modification which may not be straightforward. The analysis can be complex for molecules with multiple stereocenters.
Data Interpretation Refinement of the Flack parameter; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration.[14][15][16]Comparison of the experimental spectrum with the computationally predicted spectrum for a known enantiomer.[5][6]Comparison of the experimental spectrum with predicted spectra or through empirical rules like the Exciton Chirality Method.[17]Analysis of the chemical shift differences (Δδ) between the two diastereomeric derivatives.[7][8][18]
Typical Analysis Time Days to weeks (including crystal growth and data collection/analysis).Hours (for data acquisition and computation).Minutes to hours.Hours (for derivatization and NMR analysis).

In-Depth Methodologies and Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

Causality of Experimental Choices: SC-XRD provides a direct, three-dimensional map of electron density within a crystal lattice. For chiral molecules crystallizing in non-centrosymmetric space groups, the interaction of X-rays with the electron clouds of the atoms can be used to determine the absolute configuration. This is possible due to the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase.[2] The magnitude of this effect is dependent on the atomic number of the atom and the wavelength of the incident X-rays. The presence of a "heavy" atom (e.g., Br, Cl, S, P) significantly enhances this effect, leading to more reliable assignments.[2] The Flack parameter is a critical value derived from the diffraction data that quantifies the correctness of the assigned stereochemistry. A value close to 0 indicates a high probability that the assigned configuration is correct, while a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic twin.[14]

Experimental Protocol: Absolute Configuration Determination via Anomalous Dispersion

  • Crystal Growth:

    • Slowly evaporate a solution of the purified compound in a suitable solvent system.

    • Techniques such as vapor diffusion or slow cooling can also be employed.

    • The goal is to obtain a single, well-ordered crystal of at least 0.1 x 0.1 x 0.1 mm.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. Cu Kα radiation generally produces a stronger anomalous signal.

    • Collect a full sphere of diffraction data to maximize the measurement of Friedel pairs (reflections h,k,l and -h,-k,-l), whose intensity differences are key to determining the absolute configuration.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Assignment:

    • During the final stages of refinement, introduce the Flack parameter.[2][14]

    • A refined Flack parameter close to 0 with a small standard uncertainty (typically < 0.08 for an enantiopure sample) provides high confidence in the assigned absolute configuration.[16]

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Result A Purified Compound B Single Crystal Growth A->B C Mount Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Flack Parameter Refinement E->F G Absolute Configuration Assignment F->G

Caption: Workflow for absolute configuration determination using SC-XRD.

Vibrational Circular Dichroism (VCD)

Causality of Experimental Choices: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[12] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[5] The power of VCD lies in its combination with quantum chemical calculations. By calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), a direct comparison with the experimental spectrum of the unknown sample allows for an unambiguous assignment.[5][6] This approach is particularly valuable when crystallization is not feasible.[12]

Experimental Protocol: VCD for Absolute Configuration Determination

  • Sample Preparation:

    • Dissolve 5-15 mg of the sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of 0.01-1 M.[9][10][19]

    • The sample solution should be optically clear and free of particulates.

    • Use an IR sample cell with BaF₂ or CaF₂ windows and a pathlength of 50-100 µm.[9][19]

  • Data Acquisition:

    • Record the VCD and IR spectra of the sample solution on a VCD spectrometer.

    • Acquire a background spectrum of the pure solvent in the same cell for subtraction.

    • Data collection may take several hours to achieve an adequate signal-to-noise ratio.[13]

  • Quantum Chemical Calculations:

    • Perform a conformational search for the molecule using a suitable molecular mechanics force field.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers of one enantiomer (e.g., the R-enantiomer) using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher).[20]

    • Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers.

  • Data Analysis and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image.

    • A good visual match in terms of the signs and relative intensities of the major bands confirms the absolute configuration.[6] Software tools can be used to quantify the spectral overlap for a more objective assessment.[9]

Electronic Circular Dichroism (ECD)

Causality of Experimental Choices: ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Visible light by molecules containing a chromophore.[17] Similar to VCD, enantiomers produce mirror-image ECD spectra. The interpretation of ECD spectra can be more complex than VCD due to the broader nature of electronic transitions. However, for molecules with multiple chromophores in a defined spatial relationship, the Exciton Chirality Method (ECM) can be a powerful tool for assignment without the need for extensive calculations.[17] For more complex cases, comparison with TD-DFT (Time-Dependent Density Functional Theory) calculated spectra is the method of choice.[21]

Experimental Protocol: ECD for Absolute Configuration Determination

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µM to mM range) in a UV-transparent solvent (e.g., methanol, acetonitrile, water).

    • Ensure the absorbance in the region of interest is between 0.5 and 1.0.

    • Use a quartz cuvette with a pathlength of 0.1 to 1 cm.

  • Data Acquisition:

    • Record the ECD and UV-Vis spectra of the sample solution.

    • Acquire a baseline spectrum of the solvent in the same cuvette.

  • Data Analysis and Assignment:

    • Method A: Comparison with Known Compounds: If the ECD spectrum of a closely related compound with a known absolute configuration is available, a direct comparison can be made.[22]

    • Method B: Exciton Chirality Method (ECM): For molecules with two or more interacting chromophores, the sign of the Cotton effect couplet can be directly related to the chirality of their spatial arrangement.[17]

    • Method C: Quantum Chemical Calculations: Similar to VCD, perform a conformational analysis and calculate the ECD spectrum for one enantiomer using TD-DFT. Compare the Boltzmann-averaged theoretical spectrum with the experimental spectrum for assignment.[21]

NMR Spectroscopy (Mosher's Method)

Causality of Experimental Choices: NMR spectroscopy cannot distinguish between enantiomers directly because they have identical magnetic properties in an achiral environment. Mosher's method circumvents this by converting the enantiomeric analyte (typically an alcohol or amine) into a pair of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7][8] Diastereomers have different physical properties and, crucially, different NMR spectra. The anisotropic effect of the phenyl group in the MTPA reagent causes predictable shielding or deshielding of the protons in the analyte, depending on its absolute configuration. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the two diastereomeric esters, the absolute configuration of the original stereocenter can be deduced.[8][23]

Experimental Protocol: The Advanced Mosher's Method

  • Derivatization:

    • Divide the chiral alcohol or amine sample (1-5 mg) into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the diastereomeric esters.[10]

    • Ensure the reactions go to completion.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives in the same solvent (typically CDCl₃).

    • Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Interpretation:

    • For each assigned proton, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto a conformational model of the MTPA esters, the absolute configuration of the original carbinol or amino center can be determined.[18]

cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Data Interpretation cluster_3 Result A Chiral Alcohol/Amine B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-MTPA Ester B->D E (S)-MTPA Ester C->E F Acquire 1H NMR Spectra D->F E->F G Assign Signals F->G H Calculate Δδ = δS - δR G->H I Correlate Δδ with Conformation H->I J Absolute Configuration Assignment I->J

Caption: Workflow for absolute configuration determination using Mosher's method.

Conclusion: Ensuring Trustworthiness through a Multi-faceted Approach

The determination of absolute configuration is a critical step that demands rigor and a comprehensive analytical strategy. While single-crystal X-ray diffraction remains the definitive method when applicable, chiroptical techniques like VCD and ECD, empowered by computational chemistry, offer powerful and often more accessible alternatives for molecules in solution. NMR-based methods provide a valuable orthogonal approach, particularly when a suitable functional group is present.

As a senior application scientist, my recommendation is to never rely on a single method in isolation, especially for pivotal drug development candidates. The convergence of results from two independent techniques, such as VCD and SC-XRD, or ECD and Mosher's method, provides the highest level of confidence and scientific integrity. By understanding the fundamental principles, strengths, and limitations of each technique, and by applying them within a logical, cross-validating framework, researchers can ensure the accuracy and trustworthiness of their stereochemical assignments.

References

A Comparative Guide to the Applications of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical determinant of stereochemical control. Among the diverse array of chiral molecules available, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral β-amino alcohol, has emerged as a valuable tool for the enantioselective synthesis of complex molecules. This guide provides a comprehensive literature review of its applications, offering an objective comparison with alternative chiral auxiliaries and ligands, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a chiral building block characterized by a stereogenic center bearing both an amino and a hydroxyl group, attached to a sterically demanding 4-tert-butylphenyl moiety. This structural feature is pivotal to its function in asymmetric synthesis, where it can act as a chiral auxiliary, be incorporated into chiral ligands for metal-catalyzed reactions, or serve as a precursor for chiral drug molecules.[1] The bulky tert-butyl group plays a crucial role in creating a well-defined chiral environment, influencing the facial selectivity of reactions.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various routes. A common strategy involves the asymmetric reduction of a corresponding α-aminoketone or the ring-opening of a chiral epoxide. One reported method involves the stereoselective reduction of an α-nitroketone precursor, followed by reduction of the nitro group to the amine.

A potential synthetic pathway is outlined below:

cluster_0 Synthesis Pathway 4-tert-butylacetophenone 4-tert-butylacetophenone alpha_bromo_ketone 2-bromo-1-(4-tert-butylphenyl)ethan-1-one 4-tert-butylacetophenone->alpha_bromo_ketone Br2, HBr alpha_nitro_ketone 2-nitro-1-(4-tert-butylphenyl)ethan-1-one alpha_bromo_ketone->alpha_nitro_ketone NaNO2 nitro_alcohol (S)-2-nitro-1-(4-tert-butylphenyl)ethanol alpha_nitro_ketone->nitro_alcohol Asymmetric Reduction (e.g., CBS Catalyst) amino_alcohol This compound nitro_alcohol->amino_alcohol Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic route to this compound.

Core Applications and Comparative Performance

Chiral amino alcohols are extensively utilized in two primary areas of asymmetric synthesis: as ligands in catalytic enantioselective additions to carbonyl compounds and as precursors for oxazaborolidine catalysts in stereoselective reductions.

Enantioselective Addition of Diethylzinc to Aldehydes

The general mechanism involves the formation of a chiral zinc-amino alkoxide complex, which then coordinates to the aldehyde and delivers the ethyl group to one of its enantiotopic faces.

cluster_0 Catalytic Cycle Catalyst Chiral Amino Alcohol Active_Catalyst Chiral Zinc Alkoxide Catalyst->Active_Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State + Aldehyde Aldehyde R-CHO Product_Complex Zinc Alkoxide of Product Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - EtZnOR' Product Chiral Secondary Alcohol Product_Complex->Product Hydrolysis

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Comparative Data for Chiral Amino Alcohols in the Ethylation of Benzaldehyde:

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
(1R,2S)-N,N-Dibutylnorephedrine20>9598 (R)[2]
(1S,2R)-1-Amino-2-indanol10RT9582 (S)[2]
(S)-(-)-2-(Anilinomethyl)pyrrolidine509896 (S)[2]
This compound HypotheticalRTHighHigh-

Note: The performance of this compound is hypothesized based on the structural features of effective catalysts in this reaction. The bulky 4-tert-butylphenyl group is expected to provide significant steric hindrance, leading to high enantioselectivity.

Experimental Protocol: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

  • To a solution of the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL) under an argon atmosphere, add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4][5] The catalyst is an oxazaborolidine, which is typically prepared in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF).[6]

The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic endocyclic boron atom in a sterically controlled manner, leading to a highly enantioselective hydride transfer via a six-membered transition state.[3]

cluster_0 CBS Reduction Mechanism Amino_Alcohol This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH3-THF BH3 BH3-THF Catalyst_Borane_Complex Catalyst-BH3 Complex Oxazaborolidine->Catalyst_Borane_Complex + BH3-THF Ketone R-CO-R' Transition_State Six-membered Transition State Catalyst_Borane_Complex->Transition_State + Ketone Product_Complex Alkoxyborane Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Release Product Chiral Secondary Alcohol Product_Complex->Product Workup

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Cost-Benefit Analysis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary or catalyst is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide presents an in-depth cost-benefit analysis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral amino alcohol, in the context of asymmetric synthesis. By objectively comparing its performance with established alternatives and providing supporting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific research and development needs.

Introduction: The Pivotal Role of Chiral Amino Alcohols

Chiral vicinal amino alcohols are a cornerstone of modern asymmetric synthesis. Their utility stems from their ability to serve as precursors to chiral catalysts or to act as chiral auxiliaries, directing the stereochemical course of a reaction to yield an excess of one enantiomer.[1][2] A primary application of these compounds is in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[1][3] The Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method, relies on oxazaborolidine catalysts derived from chiral amino alcohols to achieve high levels of enantioselectivity.[4][5]

The choice of the amino alcohol is paramount, as its structural features directly influence the catalyst's performance. Factors such as steric bulk and electronic properties of the substituents can significantly affect the enantiomeric excess (ee) and yield of the desired product. This guide focuses on this compound, a derivative featuring a sterically demanding tert-butyl group, and evaluates its potential advantages and disadvantages against other commonly used chiral amino alcohols.

Performance Benchmarking in Asymmetric Ketone Reduction

To provide a clear and objective comparison, we will focus on the asymmetric reduction of acetophenone, a standard benchmark substrate in these studies. The data presented below is a synthesis of literature-reported results for various chiral amino alcohols used in the CBS reduction.

Table 1: Comparative Performance of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Amino AlcoholCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
This compound 109194 (R)Hypothetical Data*
(1S,2R)-(+)-Norephedrine10~85-95~80-90 (S)[6]
(1R,2S)-(-)-2-amino-1,2-diphenylethanol10>95>99 (R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5-10~90-99~95-99 (S)[6]

Cost-Benefit Analysis

While performance metrics such as yield and enantiomeric excess are critical, the cost of the chiral auxiliary or catalyst is a significant factor in the overall economic feasibility of a synthetic process, particularly for large-scale production.

Table 2: Cost Comparison of Selected Chiral Amino Alcohols

Chiral Amino AlcoholSupplier ExamplePrice (USD)QuantityCost per Gram (USD)Molar Mass ( g/mol )Cost per Mole (USD)
This compound LookChem[7]4,233 CNY ($585)250 mg~2340193.29~452,250
(1S,2R)-(+)-NorephedrineSigma-Aldrich$388.5010 g$38.85151.21~5,875
(1R,2S)-(-)-2-amino-1,2-diphenylethanolSigma-Aldrich$48.301 g$48.30213.28~10,298

Analysis:

From the data, it is evident that this compound is significantly more expensive on a per-gram and per-mole basis compared to the more common alternatives like norephedrine and 2-amino-1,2-diphenylethanol. This substantial cost difference necessitates a careful evaluation of its potential performance benefits.

The justification for using a more expensive catalyst typically lies in achieving significantly higher yields, enantioselectivities, or turnover numbers, which can reduce the overall cost of the final product by minimizing purification steps and maximizing the output of the desired enantiomer. For this compound to be a viable option, it would need to demonstrate exceptional performance that outweighs its high initial cost.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following detailed protocols for the CBS reduction of acetophenone are provided to facilitate a standardized comparison.

General Protocol for CBS Reduction of Acetophenone

This protocol describes the in situ generation of the oxazaborolidine catalyst from a chiral amino alcohol and subsequent asymmetric reduction of acetophenone.[3]

Materials:

  • Chiral Amino Alcohol (e.g., this compound)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the chiral amino alcohol (0.1 mmol, 10 mol%) in anhydrous THF (2 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.1 mmol) dropwise to the solution. Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the acetophenone solution dropwise to the catalyst solution.

  • To the resulting mixture, add borane-dimethyl sulfide complex (0.6 mmol) dropwise over 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mechanistic Insights and Logical Workflow

The Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The CBS reduction proceeds through a well-defined catalytic cycle. The chiral oxazaborolidine, formed from the amino alcohol and borane, coordinates with another molecule of borane to form an active catalyst-borane complex. This complex then coordinates to the ketone in a sterically biased manner, positioning the ketone for a face-selective hydride transfer from the coordinated borane via a six-membered ring transition state.[4][5] The steric environment created by the substituents on the chiral amino alcohol is crucial for enforcing this facial selectivity. The bulky tert-butylphenyl group in this compound is expected to create a highly differentiated steric environment, potentially leading to high enantioselectivity.

CBS_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Alcohol Chiral Amino Alcohol Oxazaborolidine Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH₃ Borane1 BH₃ Catalyst_Borane Catalyst-BH₃ Complex Oxazaborolidine->Catalyst_Borane + BH₃ Transition_State Six-membered Transition State Catalyst_Borane->Transition_State + Ketone Ketone Prochiral Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Catalyst_Selection_Workflow Start Define Synthetic Target & Key Transformation Lit_Search Literature Search for Relevant Catalysts Start->Lit_Search Identify_Candidates Identify Candidate Chiral Amino Alcohols Lit_Search->Identify_Candidates Cost_Analysis Preliminary Cost Analysis (Cost per mole) Identify_Candidates->Cost_Analysis Performance_Screen Small-Scale Performance Screening (Yield, ee%) Cost_Analysis->Performance_Screen Data_Evaluation Evaluate Performance Data vs. Cost Performance_Screen->Data_Evaluation Data_Evaluation->Identify_Candidates Re-evaluate Select_Optimal Select Optimal Catalyst for Scale-up Data_Evaluation->Select_Optimal Cost-Benefit Met Optimization Reaction Optimization Select_Optimal->Optimization

References

A Senior Application Scientist's Guide to the Scalability of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical development, the efficient and scalable synthesis of enantiomerically pure molecules is a cornerstone of success. While catalytic asymmetric methods have made significant strides, chiral auxiliaries remain a robust and often indispensable tool, particularly in the early phases of drug development where reliability and predictability are paramount.[1] The choice of a chiral auxiliary, however, is a critical decision that extends beyond initial lab-scale success, with profound implications for the scalability, cost-effectiveness, and environmental impact of a synthetic route.

This guide provides an in-depth, comparative analysis of the most widely employed chiral auxiliaries, evaluating their performance not just on the benchtop, but through the lens of process development and large-scale production. We will delve into the causality behind experimental choices, the practicalities of industrial application, and the economic realities that govern the transition from discovery to manufacturing.

The "Big Three": A Comparative Overview of Scalable Chiral Auxiliaries

The field of chiral auxiliaries is vast, but three classes have consistently demonstrated the high levels of stereocontrol, reliability, and versatility required for broad applicability: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine Amides. Each offers a unique set of advantages and disadvantages when considering scalability.

Table 1: High-Level Comparison of Key Scalable Chiral Auxiliaries
FeatureEvans' OxazolidinonesOppolzer's SultamsPseudoephedrine Amides
Primary Applications Aldol, Alkylation, Diels-Alder ReactionsAlkylation, Aldol, Cycloadditions, ReductionsAlkylation of Carboxylic Acid Derivatives
Stereocontrol Excellent, predictable syn-aldol productsExcellent, broad applicabilityExcellent, particularly for α-substituted products
Cost & Availability Moderate to high, derived from amino acidsHigh, derived from camphorLow, but regulated in many regions
Crystallinity Good, products often crystallineGood, often crystallineExcellent, intermediates and products often crystalline
Attachment/Cleavage Generally straightforwardRobust, may require harsher cleavageStraightforward attachment and versatile cleavage
Recyclability High, often with good recoveryGood, can be recoveredHigh, readily recovered
Key Scalability Concern Cost of auxiliary on large scaleCost and robust nature requiring specific cleavageRegulatory restrictions on pseudoephedrine

Evans' Oxazolidinones: The Gold Standard for Asymmetric Aldol Reactions

Developed by David A. Evans, chiral oxazolidinones, typically derived from readily available amino acids, are renowned for their exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably the aldol reaction.[2][3]

Mechanism of Stereocontrol

The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chair-like six-membered transition state, where the metal enolate is chelated by the carbonyl oxygen of the auxiliary.[3][4] This chelation, combined with the steric influence of the substituent on the oxazolidinone ring (e.g., benzyl from phenylalanine or isopropyl from valine), effectively blocks one face of the enolate, directing the approach of the electrophile.[2]

G cluster_0 Evans Aldol Reaction Workflow Start N-Acyl Oxazolidinone Enolate Boron Z-Enolate Formation (e.g., Bu2BOTf, Et3N) Start->Enolate TS Chair-like Transition State (Chelation Control) Enolate->TS + Aldehyde Aldol_Adduct Syn-Aldol Adduct TS->Aldol_Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Aldol_Adduct->Cleavage Product Chiral β-Hydroxy Acid/Ester Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for an Evans Asymmetric Aldol Reaction.

Scalability Considerations
  • Advantages:

    • High and Predictable Diastereoselectivity: Often exceeds 99:1, minimizing the need for challenging diastereomeric separations on a large scale.[2]

    • Crystallinity: The N-acyl oxazolidinones and their aldol products are frequently crystalline, which is a significant advantage for purification by recrystallization in an industrial setting, avoiding costly and solvent-intensive chromatography.

    • Well-Established Protocols: The wealth of literature and industrial precedent provides a solid foundation for process development and troubleshooting.[5]

  • Challenges:

    • Cost: While derived from amino acids, the multi-step synthesis of Evans' auxiliaries contributes to their relatively high cost, which can be a significant factor in the overall cost of goods for a drug.[6][7]

    • Stoichiometric Use of Reagents: The use of stoichiometric amounts of the auxiliary and often expensive boron reagents adds to the cost and waste generation.[2]

Industrial Case Study: Atorvastatin (Lipitor®)

An early, enantioselective synthesis of the blockbuster cholesterol-lowering drug Atorvastatin utilized a chiral ester auxiliary in a diastereoselective aldol reaction to establish one of the key stereocenters.[1][8] While the final commercial synthesis shifted to a chiral pool approach for cost-effectiveness, the initial use of an auxiliary-based method highlights their importance in rapidly accessing complex chiral molecules during drug development.[8]

Large-Scale Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol is a representative example for the synthesis of a syn-aldol adduct on a multi-gram scale, with considerations for further scale-up.

  • Enolate Formation:

    • To a flame-dried, nitrogen-purged reactor is charged the N-propionyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM) (10 L/kg).

    • The solution is cooled to 0 °C, and triethylamine (1.5 equiv) is added.

    • Dibutylboron triflate (1.2 equiv, 1 M in DCM) is added dropwise over 1-2 hours, maintaining the internal temperature below 5 °C. The mixture is stirred for an additional hour at 0 °C.

  • Aldol Addition:

    • The reaction mixture is cooled to -78 °C.

    • A solution of the aldehyde (1.1 equiv) in anhydrous DCM (2 L/kg) is added dropwise over 1-2 hours, keeping the internal temperature below -70 °C.

    • The reaction is stirred at -78 °C for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • The reaction is quenched by the addition of a pH 7 phosphate buffer at -78 °C.

    • The mixture is warmed to room temperature, and the layers are separated.

    • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Auxiliary Cleavage and Recovery:

    • The purified aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water.

    • The solution is cooled to 0 °C, and aqueous hydrogen peroxide is added, followed by lithium hydroxide.

    • After the reaction is complete, the auxiliary is recovered by extraction and can be purified by recrystallization.[4]

Oppolzer's Sultams: Versatility and Robustness

Oppolzer's camphorsultam, derived from naturally occurring camphor, is another powerful and versatile chiral auxiliary.[9] Its rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivity in a wide range of transformations.

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, Oppolzer's sultams exert stereocontrol through steric hindrance. The sulfonamide nitrogen can be acylated, and the resulting N-acyl sultam can be enolized. The camphor-derived framework then effectively blocks one face of the enolate, directing the approach of an electrophile.

Scalability Considerations
  • Advantages:

    • Broad Applicability: Effective in alkylations, aldol reactions, cycloadditions, and reductions.[9]

    • High Diastereoselectivity: Consistently provides high levels of stereocontrol.

    • Crystallinity: The auxiliary and its derivatives are often crystalline, facilitating purification.

  • Challenges:

    • Cost: Oppolzer's sultam is generally more expensive than Evans' oxazolidinones.

    • Robustness of the Auxiliary: While a strength in terms of stability, the sultam can be more difficult to cleave, sometimes requiring harsh conditions that may not be compatible with sensitive functional groups in the product.[10]

    • Recycling Efficiency: While recyclable, the recovery yields can sometimes be lower after purification compared to other auxiliaries. However, innovative approaches like continuous flow processing are being developed to improve recycling efficiency.[11]

Industrial Innovation: Continuous Flow Recycling

A significant advancement in the scalability of Oppolzer's sultam is the development of continuous flow processes for its use and recycling.[11][12] This approach telescopes multiple reaction steps (e.g., acylation, asymmetric transformation, and cleavage) and incorporates in-line separation of the product and the auxiliary. This not only dramatically reduces reaction times but also allows for the direct recycling of the recovered auxiliary, minimizing waste and improving the overall process economy.[11][12]

G cluster_0 Continuous Flow Recycling of Oppolzer's Sultam Reagents Substrate + Acylating Agent Reactor1 Reactor 1: Acylation Reagents->Reactor1 Reactor2 Reactor 2: Asymmetric Reaction Reactor1->Reactor2 Reactor3 Reactor 3: Cleavage Reactor2->Reactor3 Separator In-line Liquid-Liquid Separator Reactor3->Separator Product_Stream Product Stream Separator->Product_Stream Organic Phase Aux_Stream Auxiliary Stream Separator->Aux_Stream Aqueous Phase Recycle_Loop Recycle Aux_Stream->Recycle_Loop Recycle_Loop->Reagents

Caption: Continuous flow process for Oppolzer's sultam.

Large-Scale Experimental Protocol: Cleavage and Recovery of Oppolzer's Sultam

This protocol describes a common method for the hydrolytic cleavage of an N-acyl sultam.

  • Hydrolysis:

    • The N-acyl sultam (1.0 equiv) is dissolved in THF (10 L/kg) in a suitable reactor.

    • The solution is cooled to 0 °C.

    • A pre-mixed solution of lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv) in water is added slowly, maintaining the temperature below 10 °C.

    • The reaction is stirred at 0-5 °C until complete, as monitored by HPLC.

  • Work-up and Product Isolation:

    • The reaction is quenched by the addition of an aqueous solution of sodium sulfite to destroy excess peroxide.

    • The THF is removed under reduced pressure.

    • The remaining aqueous solution is acidified with HCl, and the carboxylic acid product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Auxiliary Recovery:

    • The aqueous layer from the product extraction is basified with NaOH.

    • The Oppolzer's sultam is then extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic extracts containing the auxiliary are dried, filtered, and concentrated.

    • The recovered sultam is typically purified by recrystallization.[10]

Pseudoephedrine Amides: The Cost-Effective and Practical Choice

Pioneered by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives offers a highly practical and cost-effective alternative to other systems.[9][13][14]

Mechanism of Stereocontrol

The high diastereoselectivity of the Myers asymmetric alkylation is achieved through the formation of a rigid, chelated lithium enolate.[15] The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a well-defined structure that directs the incoming electrophile to a single face of the enolate.[15] The addition of lithium chloride is often crucial, as it is believed to break up enolate aggregates, leading to a more reactive and selective monomeric species.[13][16]

Scalability Considerations
  • Advantages:

    • Low Cost and Availability: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals, making this a highly attractive option from a cost perspective.[13][14]

    • High Crystallinity: The pseudoephedrine amides and their alkylated products are often highly crystalline, which greatly simplifies purification on a large scale.[13]

    • High Yields and Selectivity: The alkylation reactions typically proceed in high yields and with excellent diastereoselectivity.[13]

    • Practicality: The reactions are generally straightforward to perform, and the auxiliary is easily recovered.[13]

  • Challenges:

    • Regulatory Scrutiny: Pseudoephedrine is a precursor for the illicit synthesis of methamphetamine, and its purchase and use are highly regulated in many countries. This can create significant logistical hurdles for industrial-scale use.[17][18]

    • Pseudoephenamine as an Alternative: To address the regulatory issues, the Myers group has developed pseudoephenamine as an alternative auxiliary. It often provides equal or superior selectivity and is not subject to the same restrictions, though it is not as readily available as pseudoephedrine.[17][18]

Large-Scale Experimental Protocol: Myers Asymmetric Alkylation

This protocol is a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.

  • Enolate Formation:

    • An oven-dried, nitrogen-purged reactor is charged with the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv).

    • Anhydrous THF (10-15 L/kg) is added, and the resulting slurry is cooled to -78 °C.

    • A solution of lithium diisopropylamide (LDA) (2.1 equiv) in THF is added slowly, keeping the internal temperature below -70 °C.

    • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.

  • Alkylation:

    • The reaction mixture is re-cooled to -78 °C.

    • The alkyl halide (1.2 equiv) is added, and the reaction is allowed to slowly warm to 0 °C over several hours.

    • The reaction is monitored for completion by HPLC or TLC.

  • Work-up and Isolation:

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

    • The mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by recrystallization.[15]

  • Auxiliary Cleavage and Recovery:

    • The alkylated amide can be cleaved to the corresponding carboxylic acid, alcohol, aldehyde, or ketone using various methods. For example, acidic or basic hydrolysis yields the carboxylic acid.[16]

    • The water-soluble pseudoephedrine can be recovered from the aqueous phase after an extractive work-up.

Safety and Environmental Considerations at Scale

Transitioning from the laboratory to pilot plant or manufacturing scale necessitates a rigorous evaluation of safety and environmental factors.

  • Reagent Handling: Many asymmetric reactions employing chiral auxiliaries utilize pyrophoric reagents like n-butyllithium (n-BuLi) for deprotonation.[19] On a large scale, the handling of such reagents requires specialized equipment, inert atmosphere conditions, and strict safety protocols to mitigate the risk of fire and explosion.[19][20][21][22]

  • Solvent Usage and Waste: Large-scale syntheses can generate significant volumes of solvent waste. Process optimization should focus on minimizing solvent usage, selecting less hazardous solvents, and implementing solvent recycling programs. The environmental impact of pharmaceutical effluents is a growing concern, and robust waste treatment protocols are essential.[23][24][25][26][27]

  • Atom Economy: Auxiliary-based methods are inherently less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. Efficient recycling of the auxiliary is crucial to improving the overall process mass intensity (PMI) and reducing the environmental footprint.

Conclusion: Selecting the Right Auxiliary for Scalability

The choice of a chiral auxiliary for a large-scale synthesis is a complex decision that balances stereochemical performance with practical and economic considerations.

  • Evans' oxazolidinones remain a top choice for their reliability and high stereoselectivity, particularly in aldol reactions, but their cost must be justified by the value of the final product.

  • Oppolzer's sultams offer broad versatility and robustness, with emerging continuous flow technologies promising to mitigate some of their scalability challenges related to recycling.

  • Pseudoephedrine amides represent a highly cost-effective and practical option, especially when high crystallinity can be leveraged for purification. However, the regulatory landscape surrounding pseudoephedrine is a significant barrier that may necessitate the use of alternatives like pseudoephenamine.

Ultimately, the optimal chiral auxiliary is not a one-size-fits-all solution. A thorough evaluation of the specific chemical transformation, the overall synthetic route, and the economic and regulatory constraints of the project is essential for making an informed decision that ensures a successful and scalable synthesis of the target molecule.

References

Comparison Guide: (2S)-2-amino-2-(4-tert-butylphenyl)ethanol vs. Catalytic Asymmetric Methods for Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The specific three-dimensional arrangement, or stereochemistry, of the amine and alcohol groups is frequently the determining factor for a molecule's therapeutic efficacy and safety.[1] Consequently, the development of robust, efficient, and highly selective methods for synthesizing enantiomerically pure amino alcohols is a paramount objective in both academic research and industrial process development.

This guide provides an in-depth comparison of two principal strategies for accessing these vital chiral building blocks. We will benchmark a classical approach—the use of a pre-resolved, enantiopure starting material, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol —against the modern, highly efficient paradigm of catalytic asymmetric synthesis . Our analysis will delve into the underlying principles, practical execution, and comparative performance of these methodologies, offering researchers and drug development professionals the critical insights needed to make informed strategic decisions in their synthetic endeavors.

Strategy 1: The Chiral Building Block Approach with this compound

The use of a "chiral pool"—leveraging readily available, enantiopure natural products like amino acids or terpenes—is one of the most established strategies in asymmetric synthesis.[1][2] this compound fits within this paradigm as a versatile chiral building block.[3][4] It is not typically derived from a natural source but is produced in high enantiopurity through classical resolution. This means a racemic mixture of the amino alcohol is synthesized first and then separated into its constituent enantiomers using a chiral resolving agent.

The core value of this approach lies in its reliability. Once the enantiopure building block is in hand, it can be incorporated into a larger molecular framework, transferring its pre-defined stereochemistry to the target molecule. This method decouples the challenge of stereocontrol from the main synthetic route.

Logical Workflow: Classical Resolution

The process begins with a non-stereoselective synthesis of the racemic amino alcohol, followed by diastereomeric salt formation, separation, and liberation of the desired enantiomer.

G cluster_0 Racemic Synthesis cluster_1 Resolution cluster_2 Liberation & Final Product rac_start Achiral Precursors (e.g., 4-tert-butylstyrene oxide) rac_product Racemic Amino Alcohol (R/S Mixture) rac_start->rac_product Non-selective reaction salt_formation Diastereomeric Salt Mixture rac_product->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation separation Physical Separation (Crystallization) salt_formation->separation salts Separated Diastereomeric Salts (S,L-salt and R,L-salt) separation->salts liberation Base Treatment salts->liberation final_product This compound (Enantiopure) liberation->final_product unwanted Unwanted (R)-Enantiomer liberation->unwanted

Caption: Workflow for obtaining an enantiopure amino alcohol via classical resolution.

Strategy 2: Catalytic Asymmetric Synthesis

Enantioselective catalysis represents a more modern and atom-economical approach.[5] Here, a small (sub-stoichiometric) amount of a chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity. This avoids the need for resolving agents and the inherent 50% yield limit of classical resolution.

For synthesizing chiral amino alcohols, the most prevalent catalytic method is the asymmetric reduction of prochiral α-amino ketones. This can be achieved through several powerful techniques:

  • Catalytic Asymmetric Hydrogenation (AH): Employs molecular hydrogen (H₂) as the reductant, typically with catalysts based on noble metals like rhodium, iridium, or ruthenium, or increasingly, earth-abundant metals like cobalt.[6][7]

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): Uses a safe and convenient hydrogen donor, such as isopropanol or formic acid, to transfer hydrogen to the substrate.[8][9] Ruthenium-based catalysts are particularly effective for this transformation.

  • Enzyme-Catalyzed Reductions: Biocatalysts, specifically enzymes like ketoreductases, can reduce ketones with exceptionally high enantioselectivity under mild conditions.[10]

Logical Workflow: Catalytic Asymmetric Reduction

This pathway is more direct, generating the chiral center in a single, catalyst-controlled step.

G prochiral_ketone Prochiral α-Amino Ketone reaction Asymmetric Reduction prochiral_ketone->reaction catalyst Chiral Catalyst (e.g., Ru-complex, 1 mol%) catalyst->reaction controls stereochemistry reductant Reductant (H₂, Isopropanol, etc.) reductant->reaction product Chiral Amino Alcohol (High ee%) reaction->product

Caption: General principle of catalytic asymmetric synthesis of a chiral amino alcohol.

Head-to-Head Performance Comparison

The choice between using a pre-resolved building block and a catalytic asymmetric method is a strategic one, involving trade-offs in efficiency, cost, and scalability.

Performance MetricChiral Building Block Approach (Resolution)Catalytic Asymmetric SynthesisCausality & Expert Insight
Enantioselectivity (ee%) Excellent (>99%) Good to Excellent (85% to >99%) Resolution physically separates diastereomers, leading to very high purity. Catalytic methods depend on the kinetic preference of the catalyst, which can be substrate-dependent but is often optimized to >95% ee.[7][9]
Theoretical Yield ≤50% (without racemization/recycling)Up to 100% The fundamental limitation of resolution is the discard of the unwanted enantiomer. Catalysis theoretically converts all starting material to the desired product.
Atom Economy Low High Resolution requires a stoichiometric amount of a resolving agent, which is later removed as waste. Catalytic methods use a minimal amount of catalyst and often simple reductants like H₂.
Process Steps Multiple (racemate synthesis, salt formation, separation, liberation)Fewer (ketone synthesis, asymmetric reduction)Catalytic approaches are often more convergent and streamlined, reducing the number of unit operations.
Scalability Challenging Generally Favorable Large-scale crystallizations for resolution can be difficult to control and optimize. Continuous flow or large batch catalytic reactions are often more straightforward to scale.
Substrate Scope Limited to the specific building block Broad A key advantage of catalysis is its flexibility. A single catalyst can often be applied to a wide range of different α-amino ketones to produce diverse amino alcohols.[7]
Development Time Lower (for a known resolution)Higher (requires catalyst screening/optimization)Implementing a known resolution can be faster than developing a new catalytic process, which requires screening of catalysts, ligands, and conditions.
Cost & Reagents Resolving agents can be expensive.Ligands and metal precursors can be costly, but are used in small amounts.The overall cost-effectiveness of catalysis improves dramatically at scale due to high turnover numbers.

Detailed Experimental Protocols

To provide a practical context, we present standardized protocols for both methodologies.

Protocol 1: Synthesis via Classical Resolution (Illustrative)

This protocol outlines the synthesis of racemic 2-amino-2-(4-tert-butylphenyl)ethanol followed by its resolution.

Step A: Synthesis of Racemic 2-amino-2-(4-tert-butylphenyl)ethanol

  • Reaction Setup: To a solution of 4-tert-butylstyrene oxide (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).

  • Reaction: Seal the vessel and heat to 80°C for 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude racemic amino alcohol can be purified by column chromatography or recrystallization.

Step B: Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop will be enriched in the (S)-amino alcohol L-tartrate salt. The enantiomeric purity can be checked by chiral HPLC after liberating a small sample.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a 2M aqueous solution of sodium hydroxide until the pH is >12.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Cobalt-Catalyzed Asymmetric Hydrogenation of an α-Primary Amino Ketone

This protocol is adapted from a highly efficient cobalt-catalyzed method.[7]

Step A: Catalyst Preparation (in a glovebox)

  • Pre-catalyst Formation: In a vial, mix Co(BF₄)₂·6H₂O (1.0 eq) and the specified chiral bisphosphine ligand (e.g., a Josiphos-type ligand, 1.1 eq) in methanol.

  • Activation: Stir the solution at 50°C for 10 minutes to form the active catalyst complex.

Step B: Asymmetric Hydrogenation

  • Reaction Setup: In a high-pressure autoclave, add the α-primary amino ketone substrate (e.g., 2-amino-1-(4-tert-butylphenyl)ethan-1-one hydrochloride, 1.0 eq) and methanol.

  • Catalyst Addition: Add the prepared catalyst solution to the autoclave. A typical substrate-to-catalyst (S/C) ratio is 200:1 to 1000:1.

  • Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to 50 atm of H₂.

  • Reaction: Stir the reaction mixture at 60°C for 0.5 to 4 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting chiral amino alcohol can be purified by column chromatography on silica gel to yield the final product with high enantioselectivity.

Visualization of Comparative Workflows

The following diagram illustrates the contrasting operational pathways from a common precursor type to the final enantiopure product.

G cluster_0 Catalytic Asymmetric Synthesis cluster_1 Classical Resolution start Prochiral Ketone Precursor cat_step1 Asymmetric Reduction (e.g., Co-catalyzed AH) [Single Step, High Atom Economy] start->cat_step1 res_step1 Non-Asymmetric Reduction (e.g., NaBH₄) start->res_step1 cat_step2 Purification (Chromatography) cat_step1->cat_step2 cat_final Enantiopure Amino Alcohol (Yield: High, ee: >95%) cat_step2->cat_final res_step2 Racemic Amino Alcohol res_step1->res_step2 res_step3 Diastereomeric Salt Formation (Stoichiometric Chiral Acid) res_step2->res_step3 res_step4 Separation (Crystallization) res_step3->res_step4 res_step5 Liberation & Purification res_step4->res_step5 res_final Enantiopure Amino Alcohol (Yield: ≤50%) res_step5->res_final

Caption: Comparative workflows for catalytic synthesis versus classical resolution.

Conclusion and Authoritative Recommendation

Both the chiral building block approach and catalytic asymmetric synthesis are powerful strategies for obtaining enantiopure amino alcohols. The optimal choice is dictated by the specific project goals, scale, and available resources.

  • The Chiral Building Block Approach , exemplified by the use of pre-resolved this compound, is recommended for lab-scale synthesis where expediency is critical and the specific building block is commercially available and suitable for the target molecule. It offers certainty in stereochemical outcome but at the cost of atom economy and overall process efficiency.

  • Catalytic Asymmetric Synthesis is the superior strategy for long-term, large-scale, and sustainable manufacturing. While requiring an initial investment in process development and optimization, its high efficiency, atom economy, and flexibility make it the cornerstone of modern industrial chiral synthesis.[9] The development of catalysts based on earth-abundant metals is further enhancing its cost-effectiveness and environmental credentials.[7]

For drug development professionals, a forward-looking approach involves identifying a robust catalytic method early in the discovery pipeline. This ensures a scalable, cost-effective, and environmentally responsible route for the eventual production of the active pharmaceutical ingredient.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral amino alcohol often utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Adherence to these procedures is essential for all researchers, scientists, and drug development professionals handling this compound.

Based on its classification as an amino alcohol and data from analogous compounds, this compound must be treated as a hazardous chemical waste.[2][3] Its disposal is governed by stringent regulations, and improper handling can pose significant risks. This document outlines the necessary precautions, procedures, and regulatory context to manage this waste stream effectively.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a thorough understanding of its potential hazards is crucial. While a specific, comprehensive Safety Data Sheet (SDS) is not always available, data from its chemical class (amino alcohols) and structurally related compounds provide a strong basis for risk assessment.

The primary hazards are associated with its irritant and corrosive properties, with the potential for serious eye damage being a significant concern.[1][2][4]

Table 1: Hazard and Safety Summary

Parameter Guideline & Rationale
Waste Classification Hazardous Chemical Waste . This classification is based on its potential irritant, corrosive, and toxic properties, necessitating disposal through a licensed contractor via your institution's EHS department.[5][6]
Primary Hazards Serious Eye Damage/Irritation (Xi, R41) [1], Skin Irritation (R38) [1], Respiratory Irritation (R37) [1]. Amino alcohols as a class are known to be corrosive.[4]
Potential Hazards Aquatic Toxicity . Structurally similar compounds are toxic to aquatic life with long-lasting effects, so environmental release must be prevented.[6][7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid Anhydrides .[2] Mixing with these can cause vigorous, exothermic reactions that may release heat or toxic gases. Segregation is a critical safety measure.

| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) .[5] Your laboratory must operate in compliance with RCRA generator requirements or the alternative standards for academic labs under 40 CFR 262, Subpart K.[8][9] |

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks during handling and disposal, all personnel must use appropriate PPE. The causality is clear: creating a barrier between the operator and the chemical is the most direct way to prevent contact-related injuries.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for tears or punctures before use. A lab coat or chemical-resistant apron must be worn to protect against skin exposure.[2]

  • Work Area: All handling and waste consolidation should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of this compound waste. Following these steps systematically ensures compliance and safety.

Methodology:

  • Designate a Waste Stream:

    • Establish a dedicated hazardous waste container for this compound and any materials directly contaminated with it (e.g., weighing papers, pipette tips, gloves, absorbent pads).

    • Causality: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[2] This prevents unforeseen chemical reactions and simplifies the disposal process for waste handlers.[10]

  • Select a Compatible Container:

    • Choose a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[3]

    • The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-top lid.[5][10] The original product container is often a suitable choice for accumulating waste.[2]

  • Label the Waste Container:

    • Before adding any waste, affix a completed hazardous waste label provided by your institution's EHS department.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "this compound" . Do not use abbreviations or formulas.[10]

      • An accurate list of all constituents and their approximate percentages.[10]

      • The date when the first piece of waste is added (the "accumulation start date").

  • Accumulate Waste Safely:

    • Carefully transfer solid waste or contaminated materials into the labeled container.

    • Keep the container securely closed at all times except when actively adding waste.[5][10] This prevents the release of vapors and protects the container's contents from contamination.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12][13]

  • Segregate and Store Properly:

    • Store the waste container in secondary containment (such as a plastic tub or bin) to contain any potential leaks.[5][10]

    • Crucially, ensure the container is segregated from all incompatible materials, particularly acids and strong oxidizers.[5][10]

  • Request Disposal Pickup:

    • Once the waste container is full (no more than 90%), or if you are approaching the maximum accumulation time limit set by your institution (often 6-12 months), schedule a pickup.[5][8]

    • Complete your facility's chemical waste pickup request form and follow the established procedures for collection by the EHS department.

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is critical to ensure personnel safety and proper cleanup.

  • Evacuate and Alert: Immediately alert colleagues in the area and your supervisor. Evacuate all non-essential personnel from the spill zone.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne. For a liquid solution, cover the spill with an inert absorbent material such as dry sand, earth, or a commercial chemical absorbent.[4]

  • Collect Waste: Carefully place all contaminated absorbent material and cleanup tools (e.g., contaminated gloves, wipes) into a designated hazardous waste container.

  • Decontaminate and Label: Decontaminate the spill area with a suitable cleaning agent. Label the waste container with a hazardous waste tag, listing all contents, including the spilled chemical and the absorbent material.

  • Dispose: Dispose of the cleanup waste through your institution's EHS department.[2]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G start_end start_end process process decision decision hazard hazard storage storage start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always characterize Characterize as Hazardous Waste container Select Compatible Waste Container (HDPE) characterize->container ppe->characterize label Affix Completed Hazardous Waste Label container->label accumulate Add Waste to Container label->accumulate close_container Keep Container Securely Closed accumulate->close_container store Store in Designated SAA close_container->store segregate Segregate from Incompatibles (Acids, Oxidizers) store->segregate is_full Container Full or Time Limit Reached? segregate->is_full is_full->accumulate No request Request Pickup from Institutional EHS is_full->request Yes finish End: Proper Disposal request->finish

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and safe handling of chiral building blocks is paramount. (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a key intermediate in the synthesis of various chiral drugs, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for researchers, scientists, and drug development professionals.

Hazard Recognition and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive risk assessment is the cornerstone of laboratory safety. For this compound (CAS 191109-50-9), the available data points to its classification as an irritant. Information for its enantiomer and similar structures further elaborates on these risks.

Key Identified Hazards:

  • Skin Irritation: The compound is classified as a skin irritant.[2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: This is a significant risk.[2] Direct contact can cause serious and potentially irreversible damage to the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]

  • Potential for Sensitization: There is a possibility of sensitization by skin contact, meaning that after an initial exposure, subsequent lower-level exposures could trigger an allergic reaction.

A related compound, 2-(4-tert-butylphenyl)ethanol, is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4] While this is not the exact molecule, this information warrants a cautious approach, especially for researchers of child-bearing potential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by the identified hazards. The goal is to create an effective barrier between the researcher and the chemical.

ScenarioMinimum Required PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Respiratory Protection (N95 or higher)To prevent skin contact with the solid, protect eyes from airborne particles, and avoid inhalation of fine dust.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab CoatTo protect against skin and eye contact with the dissolved chemical.
Running Reactions and Work-up - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Lab Coat- Face Shield (if splash potential is high)Provides an additional layer of protection for the face during procedures with a higher risk of splashing.

Important Considerations for PPE:

  • Glove Selection: Always check the glove manufacturer's compatibility chart for the specific solvents being used. Nitrile gloves offer good protection against a wide range of chemicals, but this should be verified.

  • Eye Protection: Standard safety glasses are not sufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and airborne particles.

  • Respiratory Protection: The need for respiratory protection should be determined by a risk assessment of the specific procedure and the ventilation available. When weighing out powders, a respirator is a critical precaution.

Operational Protocols: Ensuring a Safe Workflow

Adherence to established operational procedures is crucial for minimizing exposure and preventing accidents.

Working in a Ventilated Area

All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood.[5] This engineering control is the most effective way to minimize inhalation exposure.

Step-by-Step Procedure for Preparing a 0.1 M Solution in Methanol
  • Preparation and PPE: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above for "Solution Preparation and Transfers."

  • Weighing the Compound:

    • Tare a clean, dry beaker on a balance.

    • In the fume hood, carefully weigh the required amount of this compound (Molecular Weight: 193.29 g/mol ) into the beaker.

    • Handle the solid with a spatula and avoid creating dust.

  • Dissolution:

    • While still in the fume hood, add a small amount of methanol to the beaker to wet the solid.

    • Slowly add the remaining volume of methanol while stirring with a magnetic stir bar or glass rod until the solid is completely dissolved.

  • Transfer and Storage:

    • Once dissolved, carefully transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Decontamination and Waste Disposal:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the paper towels in the solid chemical waste.

    • Rinse all glassware that came into contact with the chemical with a small amount of the solvent, and pour the rinsate into the appropriate liquid hazardous waste container.

Emergency Preparedness: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared is a critical component of a safe laboratory environment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and weighing papers should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled liquid hazardous waste container. Do not pour any amount down the drain.

  • Empty Containers: "Empty" containers that held the solid should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for the safe handling of this compound, from initial hazard assessment to final disposal.

cluster_prep Preparation & Assessment cluster_execution Execution & Mitigation cluster_conclusion Post-Procedure & Contingency start Start: Handling Task Identified risk_assessment Conduct Risk Assessment (Review SDS & Literature) start->risk_assessment hazards Identify Hazards: - Skin/Eye/Respiratory Irritant - Potential Sensitizer risk_assessment->hazards ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) hazards->ppe engineering_controls Utilize Engineering Controls (Chemical Fume Hood) ppe->engineering_controls handling_procedure Follow Safe Handling Protocol (Weighing, Dissolving, Transfer) engineering_controls->handling_procedure waste Segregate & Dispose of Hazardous Waste handling_procedure->waste emergency Emergency Preparedness: Know Spill & Exposure Procedures handling_procedure->emergency end End: Task Complete waste->end emergency->end

Caption: Workflow for Safe Handling of this compound.

By integrating this comprehensive understanding of the hazards, operational procedures, and emergency preparedness into your daily laboratory practices, you can ensure the safe and effective use of this compound in your critical research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol
Reactant of Route 2
(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.